Lactosylceramide (bovine buttermilk)
Description
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Properties
Molecular Formula |
C53H101NO13 |
|---|---|
Molecular Weight |
960.4 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58) |
InChI Key |
JMIBHWXICSSLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Role of Lactosylceramide in Cell Membranes: From Structural Component to Signaling Hub
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a glycosphingolipid resident in the cell membranes of numerous eukaryotic cells, has emerged from being considered a mere intermediate in the biosynthesis of complex glycosphingolipids to a critical player in cellular signaling.[1] Localized within specialized membrane microdomains known as lipid rafts, LacCer is strategically positioned to participate in a multitude of cellular processes, including cell proliferation, migration, inflammation, and apoptosis.[2][3] Its dysregulation has been implicated in a variety of pathologies, ranging from cancer to cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the structure and multifaceted functions of lactosylceramide in cell membranes, with a focus on its role as a signaling molecule. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Structure and Biophysical Properties of Lactosylceramide
Lactosylceramide is an amphipathic molecule composed of a hydrophobic ceramide backbone linked to a hydrophilic lactose (B1674315) disaccharide (galactose-β1,4-glucose).[4] The ceramide moiety consists of a sphingosine (B13886) long-chain base N-acylated with a fatty acid, the chain length and degree of saturation of which can vary, giving rise to a diverse array of LacCer species.[3] For instance, the chemical formula for Lactosylceramide (d18:1/12:0) is C42H79NO13, with a molar mass of 806.088 g/mol .[4] This structural variability influences the biophysical properties of LacCer and its interactions within the cell membrane.
The presence of the disaccharide headgroup and the potential for hydrogen bonding between adjacent molecules contribute to the ability of LacCer to form tightly packed, ordered domains within the membrane, often in association with cholesterol and other sphingolipids, forming lipid rafts.[5] These microdomains serve as platforms for the assembly of signaling complexes.
Table 1: Biophysical and Molecular Properties of Lactosylceramide
| Property | Value/Description | Reference(s) |
| Molecular Formula (example) | C42H79NO13 (for d18:1/12:0 species) | [4] |
| Molar Mass (example) | 806.088 g/mol (for d18:1/12:0 species) | [4] |
| General Structure | Ceramide (sphingosine + fatty acid) linked to a lactose (galactose + glucose) headgroup. | [3] |
| Cellular Localization | Primarily in the outer leaflet of the plasma membrane, concentrated in lipid rafts. Also found in the Golgi apparatus. | [5][6] |
| Key Precursor | Glucosylceramide | [4] |
| Key Biosynthetic Enzyme | Lactosylceramide synthase (β-1,4-galactosyltransferase-V and -VI) | [7] |
Lactosylceramide Biosynthesis and Metabolism
The primary route of LacCer synthesis occurs in the Golgi apparatus, catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase-V, β-1,4-GalT-V, or β-1,4-galactosyltransferase-VI, β-1,4-GalT-VI).[7] This enzyme transfers a galactose residue from UDP-galactose to glucosylceramide (GlcCer).[4] The expression and activity of lactosylceramide synthase are tightly regulated and can be influenced by various stimuli, including growth factors and inflammatory cytokines.[7]
Alternatively, LacCer can be generated through the catabolism of more complex glycosphingolipids, such as gangliosides, by the action of sialidases.[8] Once synthesized, LacCer can be further glycosylated to form a variety of complex glycosphingolipids or it can be trafficked to the plasma membrane where it exerts its signaling functions.
Table 2: Quantitative Data on Lactosylceramide and its Biosynthesis
| Parameter | Cell/Tissue Type | Value | Reference(s) |
| Lactosylceramide Synthase Activity | Human Dermal Fibroblasts (Golgi fraction) | 7.5 pmol/mg/min | [9] |
| Lactosylceramide Synthase Activity | HEK-293T cells | Intermediate (relative to fibroblasts) | [9] |
| Lactosylceramide Synthase Activity | Neonatal Fibroblasts (<5 passages) | 0.5 - 1.0 pmol/mg/min | [9] |
| Lactosylceramide Synthase Activity | Adult Fibroblasts (>15 passages) | Lowest (relative to neonatal) | [9] |
| Apparent Km for UDP-Gal (human β-1,4-GalT) | Recombinant human enzyme | 170 µM | [1] |
| Apparent Km for Lacto-N-triaosylceramide (human β-1,4-GalT) | Recombinant human enzyme | 830 µM | [1] |
| Relative LacCer content | Human Neutrophil Plasma Membrane | ~20-fold higher than mouse | [10] |
| Lac-Cer Synthase Activity Decrease in B4galt5-/- MEF cells | Mouse Embryonic Fibroblasts | ~90% reduction | [10] |
Note: This table presents a selection of available quantitative data. Values can vary significantly depending on the specific cell type, physiological conditions, and analytical methods used.
Function of Lactosylceramide in Cell Membranes: A Signaling Hub
Beyond its structural role, LacCer is a potent second messenger that transduces extracellular signals into intracellular responses. Its aggregation in lipid rafts facilitates interactions with various signaling proteins, initiating downstream cascades.
Activation of NADPH Oxidase and Production of Reactive Oxygen Species (ROS)
A central function of LacCer is the activation of NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS).[8] This LacCer-mediated ROS production is a key event in various cellular processes, including:
-
Inflammation: ROS can act as signaling molecules to activate pro-inflammatory transcription factors.
-
Cell Proliferation and Migration: In vascular smooth muscle cells, LacCer-induced ROS production leads to the activation of the ERK1/2 pathway, promoting cell migration and proliferation.[11]
-
Hypertrophy: In cardiomyocytes, LacCer induces hypertrophy through a mechanism involving ROS generation.[12]
Activation of Cytosolic Phospholipase A2 (cPLA2) and Inflammatory Responses
LacCer can directly bind to and activate cytosolic phospholipase A2 (cPLA2).[8] Activated cPLA2 translocates to intracellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases and lipoxygenases to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.
Signaling Pathways Involving Lactosylceramide
The signaling functions of LacCer are mediated through a complex network of interactions. Below are diagrams illustrating two of the most well-characterized LacCer-centric signaling pathways.
Experimental Protocols for the Study of Lactosylceramide
A variety of experimental techniques are employed to investigate the structure, localization, and function of lactosylceramide. Below are detailed methodologies for key experiments.
Extraction and Quantification of Lactosylceramide
Protocol: Lipid Extraction for Lactosylceramide Analysis
-
Sample Preparation: Homogenize cells or tissues in phosphate-buffered saline (PBS).
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. Vortex vigorously to ensure thorough mixing.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at low speed to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Storage and Reconstitution: Store the dried lipid extract at -20°C or -80°C. Before analysis, reconstitute the lipid extract in a suitable solvent, such as chloroform:methanol (1:1, v/v).
Protocol: Quantification of Lactosylceramide by LC-MS/MS
-
Chromatographic Separation: Separate the lipid extract using liquid chromatography (LC), typically with a C18 reversed-phase column.
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different LacCer species based on their precursor and product ion masses.
-
Quantification: Use a standard curve generated with known amounts of purified LacCer standards to quantify the amount of LacCer in the sample.[13]
Visualization of Lactosylceramide in Cells
Protocol: Immunofluorescence Staining for Lactosylceramide
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: If staining intracellular LacCer, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 10% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for lactosylceramide (e.g., a monoclonal anti-LacCer antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Analysis of Lactosylceramide-Mediated Signaling
Protocol: Western Blotting for Proteins in LacCer Signaling Pathways
-
Cell Treatment: Treat cells with exogenous LacCer or a stimulus known to increase endogenous LacCer levels for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol: Co-Immunoprecipitation to Identify LacCer-Interacting Proteins
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (a protein suspected to interact with LacCer-associated proteins) or a LacCer-binding protein overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[16][17]
Conclusion
Lactosylceramide is a pivotal molecule in the landscape of cell membrane biology. Its dual role as a key intermediate in glycosphingolipid metabolism and as a potent signaling molecule underscores its importance in maintaining cellular homeostasis and in the pathogenesis of various diseases. The concentration of LacCer in lipid rafts provides a mechanism for the amplification and integration of extracellular signals, leading to diverse cellular responses. A thorough understanding of the structure, function, and signaling pathways of lactosylceramide is crucial for the development of novel therapeutic strategies targeting the diseases in which its metabolism and signaling are dysregulated. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the multifaceted roles of this critical lipid second messenger.
References
- 1. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. lipotype.com [lipotype.com]
- 4. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 5. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of murine β-1,4-galactosyltransferase V in lactosylceramide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. assaygenie.com [assaygenie.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biosynthesis Pathway of Lactosylceramide (B164483)
Executive Summary
Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves as the central precursor for the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and other neutral oligoglycosylceramides. Synthesized in the Golgi apparatus, the formation of LacCer is a critical control point in cellular glycosphingolipid metabolism. This pathway is governed by the activity of specific β-1,4-galactosyltransferases, primarily B4GALT5 and B4GALT6. Given LacCer's involvement in fundamental cellular processes such as proliferation, adhesion, migration, and inflammation, the enzymes responsible for its synthesis represent significant targets for therapeutic intervention in diseases like cancer, neuroinflammatory disorders, and atherosclerosis. This document provides a comprehensive overview of the LacCer biosynthesis pathway, quantitative data on enzyme activity, detailed experimental protocols, and visual diagrams of the core and related pathways.
The Core Biosynthesis Pathway
The synthesis of lactosylceramide is a single enzymatic step occurring on the luminal side of the Golgi apparatus. It involves the transfer of a galactose moiety from an activated sugar donor, UDP-galactose, to the acceptor substrate, glucosylceramide (GlcCer).[1][2]
Reaction: Glucosylceramide (GlcCer) + UDP-galactose → Lactosylceramide (LacCer) + UDP
This reaction is catalyzed by the enzyme UDP-galactose:glucosylceramide β-1,4-galactosyltransferase, commonly known as lactosylceramide synthase (EC 2.4.1.274).[2]
References
The Genesis and Evolution of Lactosylceramide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a seemingly simple glycosphingolipid, has emerged from relative obscurity to become a focal point in the study of cellular signaling, inflammation, and a host of pathological conditions. Initially identified as 'cytolipin H', its role was first thought to be primarily as a biosynthetic intermediate for more complex glycosphingolipids.[1][2][3] However, decades of research have unveiled its multifaceted nature as a bioactive lipid second messenger, intricately involved in a web of signaling pathways that govern fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery and history of Lactosylceramide research, offering a comprehensive resource for professionals in the field. We will delve into the key milestones, experimental methodologies that propelled our understanding, the quantitative data that underpins current knowledge, and the intricate signaling networks orchestrated by this fascinating molecule.
A Historical Timeline of Key Discoveries
The journey of understanding Lactosylceramide has been marked by a series of pivotal discoveries that have progressively illuminated its significance.
| Year | Discovery/Milestone | Key Researchers/Publications |
| 1968 | Enzymatic synthesis of ceramide-lactose (Lactosylceramide) by a glycosyltransferase from embryonic chick brain was demonstrated.[4] | Basu, S., Kaufman, B., & Roseman, S. |
| 1981 | In vivo studies in the adult rat brain suggested that Lactosylceramide serves as a crucial branch point for the biosynthesis of cerebral gangliosides.[5] | Barkai, A.I. |
| 1982 | Lactose (B1674315) synthase A protein was shown to be capable of synthesizing Lactosylceramide, suggesting its potential role in the in vivo synthesis of this glycolipid.[6] | Yamato, K., & Yoshida, A. |
| 1994 | Evidence was presented that Lactosylceramide synthesis occurs in the lumen of the Golgi apparatus, a key detail in understanding glycosphingolipid biosynthesis.[7] | Jeckel, D., et al. |
| 1998 | The enzyme β-1,4-galactosyltransferase 6 (B4GALT6) was purified from rat brain homogenate, providing a molecular identity for a Lactosylceramide synthase.[8] | Nomura, T., et al. |
| Early 2000s | The role of Lactosylceramide in signal transduction began to emerge, with studies linking it to cell proliferation, adhesion, and angiogenesis. | Chatterjee, S., and colleagues |
| 2007 | Lactosylceramide was proposed as a lipid second messenger in neuroinflammatory diseases, with its inhibition showing therapeutic potential.[9] | Won, J.S., Singh, A.K., & Singh, I. |
| 2008 | The concept of a LacCer-centric, "oxygen-sensitive" signaling pathway was solidified, implicating it in cardiovascular diseases and cancer.[10] | Chatterjee, S., & Pandey, A. |
| 2018 | The roles of B4GALT5 and B4GALT6 in neuronal generation and myelin formation were elucidated using knockout mouse models.[11] | Fujikawa, K., et al. |
| 2021 | A comprehensive review highlighted the convergence of multiple signaling pathways on Lactosylceramide, solidifying its role as a central mediator of inflammation and oxidative stress.[12][13] | Chatterjee, S., Balram, A., & Li, W. |
The Central Role of Lactosylceramide Synthase
The synthesis of Lactosylceramide is a critical control point in its biological activity. This reaction is catalyzed by Lactosylceramide synthase (UDP-galactose:glucosylceramide β-1,4-galactosyltransferase), which transfers a galactose moiety from UDP-galactose to glucosylceramide.[1] Two key enzymes responsible for this activity have been identified: β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6) .[11] The activity of these enzymes is a convergence point for various external stimuli, including growth factors, pro-inflammatory cytokines, and oxidized low-density lipoprotein (ox-LDL).[10][12]
Visualizing the Biosynthesis of Lactosylceramide
Caption: The biosynthetic pathway of Lactosylceramide.
Lactosylceramide-Centric Signaling Pathways
A major breakthrough in LacCer research was the recognition of its role as a signaling molecule.[12] External stimuli converge on LacCer synthase, leading to an increase in LacCer levels. This newly synthesized LacCer then acts as a second messenger to initiate downstream signaling cascades, primarily through two interconnected pathways: the generation of reactive oxygen species (ROS) and the activation of phospholipase A2 (cPLA2).[12][13]
The Oxidative Stress Pathway
Lactosylceramide can activate a membrane-bound NADPH oxidase , a multi-subunit enzyme complex, leading to the production of superoxide (B77818) radicals (O₂⁻) and subsequent generation of other ROS.[12] This "oxidative stress" environment triggers a cascade of signaling events, including the activation of MAP kinases (e.g., ERK1/2) and transcription factors (e.g., NF-κB), ultimately leading to cellular responses like proliferation, migration, and inflammation.[10][14]
The Inflammatory Pathway
In addition to ROS generation, Lactosylceramide activates cytosolic phospholipase A2 (cPLA2) . This enzyme cleaves arachidonic acid from membrane phospholipids.[12][13] Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[12]
Visualizing Lactosylceramide Signaling
Caption: Overview of Lactosylceramide-centric signaling pathways.
Quantitative Data in Lactosylceramide Research
The following tables summarize key quantitative data from various studies, providing a snapshot of the experimental evidence supporting the roles of Lactosylceramide.
Table 1: Changes in Lactosylceramide Levels in Disease Models
| Disease Model | Tissue/Cell Type | Change in LacCer Levels | Reference |
| Atherosclerosis | Human atherosclerotic plaque | Markedly elevated | [12] |
| Neuroinflammation (EAE model) | Central Nervous System | Elevated | [8] |
| Crohn's Disease | Serum of children | Significantly high | [8] |
| Aging | Rat kidney | 8-12 fold increase in hexosylceramides |
Table 2: Experimental Concentrations and Effects of Lactosylceramide
| Cell Type | LacCer Concentration | Observed Effect | Reference |
| H9c2 cardiomyocytes | 50-100 µM | Time-dependent increase in hypertrophy | [14] |
| Human neutrophils | 100 nmol/L | Upregulation of Mac-1 | |
| Arterial smooth muscle cells | Not specified | ~5-fold increase in cell proliferation | [12] |
Detailed Experimental Protocols
A deep understanding of Lactosylceramide research requires familiarity with the key experimental techniques used to investigate its function.
Quantification of Lactosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the levels of different molecular species of Lactosylceramide in biological samples.
Methodology:
-
Lipid Extraction:
-
Homogenize tissue or cell pellets in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 or 1:1 v/v).
-
Add an internal standard (e.g., a non-endogenous or isotopically labeled LacCer species) for accurate quantification.
-
Perform a phase separation by adding water or a salt solution.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC Separation:
-
Resuspend the dried lipid extract in a suitable solvent for injection.
-
Utilize a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate LacCer from other lipid classes.
-
Employ a gradient elution with a mobile phase system, typically involving solvents like acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
The precursor ion will be the [M+H]⁺ adduct of the specific LacCer species.
-
A characteristic product ion for ceramides (B1148491) is often observed due to the fragmentation of the sphingoid base.
-
Visualizing the LC-MS/MS Workflow
Caption: A simplified workflow for the quantification of Lactosylceramide using LC-MS/MS.
Measurement of Lactosylceramide-Induced Reactive Oxygen Species (ROS) Production
Objective: To quantify the generation of intracellular ROS in response to Lactosylceramide treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., H9c2 cardiomyocytes, neutrophils) in a multi-well plate and culture under appropriate conditions.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Treat the cells with the desired concentration of Lactosylceramide.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.
-
Include appropriate controls, such as vehicle-treated cells and cells treated with a known ROS scavenger (e.g., N-acetylcysteine) to confirm the specificity of the signal.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
Express the results as a fold change in ROS production compared to the control.
-
Lactosylceramide Synthase Activity Assay
Objective: To measure the enzymatic activity of Lactosylceramide synthase in cell or tissue lysates.
Methodology (based on a modern LC-MS/MS approach):
-
Enzyme Source Preparation:
-
Prepare a cell or tissue homogenate in a suitable buffer containing protease inhibitors.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the cell homogenate, a fluorescently or isotopically labeled glucosylceramide substrate (e.g., NBD-GlcCer or d5-GlcCer), and UDP-galactose.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
-
Product Quantification:
-
Extract the lipids as described in the LC-MS/MS protocol.
-
Quantify the amount of labeled Lactosylceramide produced using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein.
-
Conclusion and Future Directions
The journey of Lactosylceramide research has transformed our understanding of this once-overlooked molecule. From its humble beginnings as a structural component and biosynthetic intermediate, it has risen to prominence as a critical signaling hub, orchestrating a diverse range of cellular responses. The development of sophisticated analytical techniques, particularly mass spectrometry, has been instrumental in dissecting its complex roles in health and disease.
For researchers, scientists, and drug development professionals, Lactosylceramide and its synthesizing enzymes represent promising therapeutic targets. The ability to modulate LacCer-centric signaling pathways holds the potential for novel treatments for a wide array of inflammatory, cardiovascular, and proliferative diseases. Future research will undoubtedly continue to unravel the intricacies of Lactosylceramide's function, further solidifying its importance in the landscape of lipid biology and drug discovery. The continued development of specific inhibitors for LacCer synthase and a deeper understanding of the upstream regulation of its expression and activity will be crucial in translating these fundamental discoveries into clinical applications.
References
- 1. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Lactosylceramide (d18:1/22:0) (FDB028307) - FooDB [foodb.ca]
- 3. lipotype.com [lipotype.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Turnover in vivo of lactosyl-ceramide and other glycosphingolipids in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of lactosylceramide and paragloboside by human lactose synthase A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactosylceramide is synthesized in the lumen of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Bovine Buttermilk Lactosylceramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM) of bovine buttermilk, is a molecule of increasing interest due to its significant biological activities. As a precursor to a wide array of complex glycosphingolipids, LacCer plays a crucial role in cellular signaling, particularly in pathways related to inflammation and oxidative stress. This technical guide provides a comprehensive overview of the physicochemical properties of bovine buttermilk lactosylceramide, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and nutritional science.
Introduction
Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide. It is a key intermediate in the biosynthesis of a majority of the more complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3] Found in the milk fat globule membrane (MFGM), bovine buttermilk is a readily available source of this bioactive lipid.[4][5]
Recent research has highlighted the role of LacCer as a "second messenger" in various cellular processes. It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1] The convergence of multiple external stimuli, such as growth factors and pro-inflammatory cytokines, can lead to the synthesis of LacCer, which in turn can trigger downstream signaling cascades. This guide provides an in-depth look at the fundamental physicochemical characteristics of bovine buttermilk lactosylceramide, methodologies for its study, and its biological significance.
Physicochemical Properties
The physicochemical properties of lactosylceramide are crucial for understanding its behavior in biological systems and for developing methods for its extraction, purification, and formulation. While comprehensive data for lactosylceramide specifically from bovine buttermilk is limited, the following tables summarize available quantitative data and qualitative descriptions.
General Properties
| Property | Value/Description | Source |
| Synonyms | LacCer, CD17, CDw17 | [1][2][3] |
| Physical State | Solid | [6] |
| Storage Temperature | -20°C | [7] |
Thermal Properties
The melting point of lactosylceramide is more accurately described as a phase transition temperature, reflecting the change from a gel phase to a liquid crystalline phase.
| Property | Value (°C) | Notes |
| Phase Transition Temperature | 77.8 ± 0.5 | Determined by Differential Scanning Calorimetry (DSC) of a unitary LacCer membrane. This represents the main endothermic peak. |
Solubility
Quantitative solubility data for bovine buttermilk lactosylceramide is scarce. The following table provides qualitative information and data for related compounds.
| Solvent | Solubility | Notes |
| Chloroform (B151607):Methanol (B129727) (2:1, v/v) | Soluble | A common solvent system for lipid extraction. |
| Ethanol | 1 mM | Data from a commercial supplier for bovine lactosylceramide. |
| Methanol | 1 mM | Data from a commercial supplier for bovine lactosylceramide. |
| Dimethyl Sulfoxide (DMSO) | Soluble | General solubility for ceramides. |
| Dimethylformamide (DMF) | Soluble | General solubility for ceramides. |
| Water | Insoluble | As a lipid, lactosylceramide is hydrophobic. |
Stability
Limited information is available regarding the stability of lactosylceramide under different pH and temperature conditions. One study noted that the main phase transition temperature of lactosylceramide was not altered by the addition of Ca2+, although the transition enthalpy increased. This suggests that its physical state is relatively stable in the presence of certain divalent cations. Further research is needed to fully characterize its stability profile.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of lactosylceramide from bovine buttermilk.
Extraction of Total Lipids from Buttermilk Powder (Modified Folch Method)
This protocol is a widely used method for extracting total lipids from dairy products.
Materials:
-
Buttermilk powder
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Glassware
Procedure:
-
Reconstitution: Reconstitute buttermilk powder in deionized water to a concentration of 10-20% (w/v).
-
Homogenization: Homogenize the reconstituted buttermilk to ensure a uniform suspension.
-
Solvent Addition: To 20 volumes of the homogenate, add a chloroform:methanol (2:1, v/v) mixture. For example, to 1 mL of homogenate, add 20 mL of the chloroform:methanol mixture.
-
Extraction: Agitate the mixture vigorously for 15-20 minutes at room temperature to ensure thorough extraction of lipids.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 4 mL for the 21 mL total volume). Mix thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Purification of Lactosylceramide by Silica (B1680970) Gel Column Chromatography
This protocol describes the separation of lactosylceramide from the total lipid extract.
Materials:
-
Total lipid extract from buttermilk
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
Solvents: Chloroform, Acetone, Methanol
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., primuline (B81338) spray)
-
Lactosylceramide standard
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of solvents of increasing polarity. A typical elution sequence is as follows:
-
Fraction 1 (Neutral Lipids): Elute with chloroform to remove neutral lipids such as triacylglycerols and cholesterol esters.
-
Fraction 2 (Glycolipids): Elute with a mixture of chloroform:acetone (e.g., 1:1 or pure acetone) to elute glycolipids, including lactosylceramide.
-
Fraction 3 (Phospholipids): Elute with methanol to remove the more polar phospholipids.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot a small aliquot of each fraction onto a TLC plate alongside a lactosylceramide standard. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
Identification and Pooling: Visualize the TLC plate (e.g., under UV light after spraying with primuline) and identify the fractions containing lactosylceramide by comparing the Rf value to the standard. Pool the lactosylceramide-containing fractions.
-
Final Purification: Evaporate the solvent from the pooled fractions to obtain purified lactosylceramide. For higher purity, a second chromatographic step, such as preparative HPLC, may be necessary.
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the sensitive and specific quantification of lactosylceramide.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar lipids like lactosylceramide.
-
Mobile Phase: A gradient elution with a binary solvent system, typically consisting of a polar solvent (e.g., acetonitrile) and an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for different lactosylceramide species.
-
Precursor and Product Ions: The precursor ion will be the [M+H]+ or [M+Na]+ adduct of the lactosylceramide molecule. The product ions are generated by fragmentation of the precursor ion and are specific to the structure of lactosylceramide.
Workflow:
-
Sample Preparation: Dissolve the purified lactosylceramide or the lipid extract in a suitable solvent (e.g., methanol or isopropanol).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC column.
-
Separation and Detection: The lactosylceramide species are separated based on their interaction with the stationary phase and detected by the mass spectrometer.
-
Quantification: The concentration of lactosylceramide is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Signaling Pathways and Biological Activity
Lactosylceramide is a key player in signaling pathways that lead to inflammation and oxidative stress.[1] The synthesis of LacCer can be initiated by various agonists, which then triggers a cascade of downstream events.
Lactosylceramide-Centric Signaling Pathway
The following diagram illustrates the central role of lactosylceramide in initiating inflammatory and oxidative stress responses.
Experimental Workflow for Studying Lactosylceramide Activity
The following diagram outlines a general workflow for investigating the biological effects of lactosylceramide.
Conclusion
Bovine buttermilk lactosylceramide is a readily accessible glycosphingolipid with significant biological implications, particularly in the realms of inflammation and oxidative stress. This guide has provided a summary of its known physicochemical properties, detailed protocols for its isolation and analysis, and an overview of its role in cellular signaling. While there are still gaps in the complete physicochemical characterization of this molecule, the information presented here serves as a solid foundation for researchers and professionals. Further investigation into the precise solubility, stability, and formulation characteristics of bovine buttermilk lactosylceramide will be crucial for unlocking its full potential in therapeutic and nutraceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry [mdpi.com]
- 6. larodan.com [larodan.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Natural Sources and Extraction of Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a pivotal glycosphingolipid, plays a significant role in various cellular processes, including signal transduction, cell proliferation, and inflammation.[1][2] Its involvement in the pathophysiology of several diseases has made it a molecule of great interest for therapeutic development. This technical guide provides a comprehensive overview of the natural sources of Lactosylceramide and details the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Natural Sources of Lactosylceramide
Lactosylceramide is ubiquitously present in mammalian cells, with varying concentrations across different tissues and fluids.[3] The primary natural sources for the extraction of this glycosphingolipid include animal tissues, milk and dairy products, and to a lesser extent, plants.
Animal Tissues
Animal tissues are a rich source of Lactosylceramide. It is a fundamental component of cell membranes and is particularly abundant in the nervous system, kidneys, and erythrocytes.
-
Brain: The brain and nervous tissues contain significant amounts of glycosphingolipids, including Lactosylceramide, which is a precursor for the synthesis of more complex gangliosides crucial for neuronal function.[4]
-
Kidney: Studies have shown that the kidney accumulates various glycosphingolipids, and Lactosylceramide levels have been observed to change with age.[3]
-
Erythrocytes: The plasma membranes of red blood cells are a readily available source of various sphingolipids, including Lactosylceramide.
-
Liver: The liver is a central organ for lipid metabolism and contains a variety of sphingolipids.[5]
-
Skin: Lactosylceramide is present in skin tissue, and its levels can be influenced by diet and inflammatory conditions.[6]
-
Fish: Various fish species also contain Lactosylceramide, with its concentration varying depending on the species and tissue.[7]
Milk and Dairy Products
Milk is a significant and easily accessible source of Lactosylceramide. It is primarily found within the milk fat globule membrane (MFGM), a complex structure surrounding the fat droplets in milk.[8]
-
Human Milk: Human milk contains Lactosylceramide, with concentrations varying among individuals and throughout the lactation period.[8]
-
Bovine Milk: Cow's milk is a commercially viable source for the large-scale extraction of Lactosylceramide.[9] Buttermilk, a byproduct of butter production, is particularly enriched in MFGM fragments and, therefore, is a potent source of Lactosylceramide.[10]
Plant Sources
The presence of Lactosylceramide in plants is not as well-documented as in animal sources. While plants do synthesize a variety of glycosphingolipids, the specific concentration and composition of Lactosylceramide are not extensively studied. Some research suggests the presence of glycosphingolipids in plants like soybeans, but more targeted research is needed to establish them as a viable source for Lactosylceramide extraction.
Quantitative Data on Lactosylceramide from Natural Sources
The concentration of Lactosylceramide varies significantly depending on the source, species, and physiological state. The following tables summarize the quantitative data available in the literature.
Table 1: Lactosylceramide Concentration in Milk
| Source | Concentration | Reference |
| Human Milk | 1.3–3.0 µg/mL | [8] |
| Bovine Milk | 14.3–16.2 µg/mL | [8] |
| MFGM Lipid 100 (Bovine) | 1036 µg/g | [8] |
Table 2: Lactosylceramide Levels in Animal Tissues (Qualitative and Relative Quantitative Data)
| Animal Model | Tissue | Observation | Reference |
| Aging Mice (17 mo.) | Kidney | All species of Lactosylceramide were significantly elevated compared to young mice (3 mo.). C14 and C16 species showed the most significant increase. | [3] |
| Diabetic Mice (Streptozotocin-induced) | Heart Mitochondria | Total Lactosylceramide increased by 38% in subsarcolemmal mitochondria and 65% in interfibrillar mitochondria compared to controls. | |
| Mice on Western Diet | Skin | Increased levels of total Lactosylceramide compared to mice on a normal chow diet. | [6] |
| Zebrafish Model of Krabbe Disease | Brain | Dramatic accumulation of Lactosylceramide in galcb KO mutants. | [4] |
Extraction and Purification of Lactosylceramide
The extraction and purification of Lactosylceramide from its natural sources is a multi-step process involving initial lipid extraction, followed by chromatographic separation and purification.
Initial Lipid Extraction
The first step in isolating Lactosylceramide is the total lipid extraction from the biological matrix. The choice of method depends on the source material.
The Folch method is a widely used technique for extracting total lipids from animal tissues.[11][12]
Experimental Protocol:
-
Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v). For example, use 20 mL of the solvent mixture for 1 g of tissue.
-
Filtration: Filter the homogenate through a fat-free filter paper to remove solid residues.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtrate.
-
Phase Separation: Vortex the mixture and centrifuge at low speed to facilitate the separation of the two phases.
-
Collection: The lower phase, containing the total lipids, is carefully collected.
-
Drying: The solvent from the lipid extract is evaporated under a stream of nitrogen.
The Bligh and Dyer method is a modification of the Folch method and is particularly suitable for samples with high water content, such as milk or homogenized tissues in aqueous buffers.[1][13][14]
Experimental Protocol:
-
Sample Preparation: For a 1 mL liquid sample (e.g., milk), add 3.75 mL of chloroform:methanol (1:2, v/v).
-
Homogenization: Vortex the mixture thoroughly for 1-2 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex again. Then, add 1.25 mL of distilled water and vortex for a final time.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve a clear separation of the two phases.
-
Collection: The lower chloroform phase containing the lipids is carefully collected using a Pasteur pipette.
-
Drying: The solvent is evaporated under a stream of nitrogen.
Purification of Lactosylceramide
Following the initial lipid extraction, Lactosylceramide needs to be purified from the complex mixture of other lipids. This is typically achieved through chromatographic techniques.
Solid-phase extraction is a common method for the initial fractionation of the total lipid extract to enrich for glycosphingolipids.[15][16][17]
Experimental Protocol (using a Silica (B1680970) Gel Cartridge):
-
Column Conditioning: Condition a silica gel SPE cartridge by washing it with methanol followed by chloroform.
-
Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids (e.g., cholesterol, triglycerides) by passing several column volumes of chloroform through the cartridge.
-
Elution of Glycolipids: Elute the glycolipid fraction, which includes Lactosylceramide, with a more polar solvent mixture, typically acetone:methanol (e.g., 9:1, v/v).[18]
-
Elution of Phospholipids (B1166683): Finally, elute the more polar phospholipids with methanol.
-
Drying: Collect the glycolipid fraction and evaporate the solvent.
For obtaining highly pure Lactosylceramide, preparative HPLC is the method of choice.[19][20][21]
Experimental Protocol (General Guideline):
-
Column Selection: A normal-phase silica column is typically used for the separation of neutral glycosphingolipids.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol), often with a small percentage of water, is used for elution. The exact gradient will need to be optimized based on the specific column and system.
-
Sample Injection: Dissolve the enriched glycolipid fraction from SPE in the initial mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the Lactosylceramide peak, which can be monitored using a UV detector (if derivatized) or an evaporative light scattering detector (ELSD).
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC or mass spectrometry.
-
Drying: Pool the pure fractions and evaporate the solvent to obtain purified Lactosylceramide.
Analytical Quantification
Accurate quantification of Lactosylceramide is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[22][23]
-
HPLC with UV or ELSD detection: This method can be used for quantification, often requiring derivatization to introduce a UV-active chromophore for sensitive detection.[22]
-
LC-MS/MS: This is the most sensitive and specific method for the quantification of Lactosylceramide. It allows for the identification and quantification of different molecular species of Lactosylceramide based on their mass-to-charge ratio and fragmentation patterns.[8][24]
Signaling Pathways and Experimental Workflows
Lactosylceramide is not just a structural component of membranes but also an important signaling molecule. It is involved in pathways that regulate inflammation, oxidative stress, and cell proliferation.[5][25]
Lactosylceramide Biosynthesis Pathway
Lactosylceramide is synthesized from ceramide in a two-step enzymatic reaction.
Lactosylceramide-Mediated Signaling
Lactosylceramide can initiate signaling cascades leading to inflammation and oxidative stress.
Experimental Workflow for Extraction and Analysis
The following diagram illustrates the general workflow for the extraction, purification, and analysis of Lactosylceramide.
References
- 1. tabaslab.com [tabaslab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Brain accumulation of lactosylceramide characterizes GALC deficiency in a zebrafish model of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. mmpc.org [mmpc.org]
- 13. biochem.wustl.edu [biochem.wustl.edu]
- 14. aquaculture.ugent.be [aquaculture.ugent.be]
- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 19. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 24. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
Unveiling the Role of Lactosylceramide in Cellular Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid synthesized in the Golgi apparatus, is a pivotal component of cellular membranes, particularly enriched within specialized microdomains known as lipid rafts.[1] These dynamic, ordered platforms, rich in cholesterol and sphingolipids, serve as critical hubs for cellular signaling, influencing a myriad of physiological and pathological processes.[2] This technical guide provides an in-depth exploration of lactosylceramide's localization within these rafts, its role in mediating signal transduction, and detailed experimental protocols for its study. Understanding the intricacies of LacCer's function within lipid rafts offers promising avenues for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.[3][4]
Lactosylceramide: A Key Player in Lipid Raft Architecture and Function
Lactosylceramide is not merely a structural component of lipid rafts; it actively participates in their stability and function.[5] Its unique structure, consisting of a ceramide lipid anchor and a disaccharide headgroup, allows for specific interactions with other raft components, contributing to the formation of a distinct lipid environment.[6] This enrichment of LacCer within lipid rafts creates platforms for the recruitment and modulation of various signaling proteins, thereby initiating downstream cellular responses.
Quantitative Distribution of Lactosylceramide
Quantitative analysis of lipid distribution within cellular membranes is crucial for understanding the functional significance of lipid rafts. While the enrichment of lactosylceramide in these domains is widely acknowledged, the precise quantitative data can vary depending on the cell type and the method of analysis. Mass spectrometry-based lipidomics has been instrumental in elucidating the lipid composition of isolated lipid rafts.[7][8]
| Parameter | Cell Type/Condition | Observation | Reference |
| Relative Abundance | General | Enriched in lipid rafts/detergent-resistant membranes (DRMs) compared to the bulk plasma membrane. | [5] |
| Fold Enrichment | L-cells (overexpressing SCP-2) | 1.7-fold higher lactosylceramide content in cells overexpressing Sterol Carrier Protein-2, which is involved in lipid raft modulation. | [8] |
| Acyl Chain Composition in DRMs | Differentiated HL-60 cells (neutrophil-like) | C16:0-LacCer comprises over 70% of total LacCer in DRMs, while C24-LacCer accounts for approximately 13.6%. | [9] |
Signaling Pathways Modulated by Lactosylceramide in Lipid Rafts
Lactosylceramide-enriched lipid rafts function as signaling platforms for a variety of extracellular stimuli, translating them into intracellular responses. These pathways are implicated in critical cellular processes such as inflammation, proliferation, and apoptosis.
Inflammatory and Oxidative Stress Signaling
Upon stimulation by various agonists like platelet-derived growth factor (PDGF), tumor necrosis factor-alpha (TNF-α), or oxidized low-density lipoprotein (ox-LDL), lactosylceramide synthase is activated, leading to an accumulation of LacCer in lipid rafts. This localized increase in LacCer can activate NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and subsequent oxidative stress. Furthermore, LacCer can activate cytosolic phospholipase A2 (cPLA2), which initiates a cascade leading to the production of pro-inflammatory prostaglandins.
Role in Cancer Progression
In the context of cancer, lipid rafts, and by extension lactosylceramide, play a significant role in tumor progression, metastasis, and drug resistance. The clustering of growth factor receptors and adhesion molecules within LacCer-enriched rafts can potentiate pro-survival and migratory signaling pathways.
Experimental Protocols for Studying Lactosylceramide in Lipid Rafts
A variety of biochemical and imaging techniques are employed to investigate the localization and function of lactosylceramide in lipid rafts.
Isolation of Detergent-Free Lipid Rafts
Detergent-free methods for isolating lipid rafts are preferred to preserve the native lipid and protein composition. The following protocol is based on an OptiPrep™ density gradient centrifugation.
Detailed Methodology:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
-
Membrane Fractionation:
-
Collect the supernatant (post-nuclear supernatant) and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membranes.
-
Resuspend the membrane pellet in a small volume of buffer.
-
-
OptiPrep™ Gradient Ultracentrifugation:
-
Adjust the membrane suspension to a high concentration of OptiPrep™ (e.g., 40%) at the bottom of an ultracentrifuge tube.
-
Carefully layer decreasing concentrations of OptiPrep™ (e.g., 30%, 25%, 20%, 15%, 10%, and 5%) to form a discontinuous gradient.
-
Centrifuge at high speed (e.g., 200,000 x g) for several hours. Lipid rafts will float to the interface of the lower density fractions due to their high lipid-to-protein ratio.
-
-
Fraction Collection and Analysis:
-
Carefully collect fractions from the top of the gradient.
-
Analyze the protein and lipid content of each fraction. Lipid raft-enriched fractions are identified by the presence of raft marker proteins (e.g., flotillin, caveolin) and enrichment in cholesterol and sphingolipids, including lactosylceramide.
-
Immunofluorescence Microscopy
Immunofluorescence microscopy allows for the visualization of lactosylceramide distribution within the cellular context and its colocalization with other raft components.
Detailed Methodology:
-
Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody's target epitope).
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for lactosylceramide (e.g., mouse anti-CDw17) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a powerful technique to study molecular interactions and clustering at the nanometer scale, making it ideal for investigating the organization of lactosylceramide within lipid rafts. This can be achieved by using a fluorescently labeled LacCer analog as a donor and another fluorescently labeled raft component (lipid or protein) as an acceptor, or by using two different fluorescently labeled LacCer analogs.
Detailed Methodology:
-
Probe Labeling:
-
Label cells with a donor-acceptor pair of fluorescent probes. For example, a BODIPY-labeled lactosylceramide (donor) and a Cy3-labeled cholera toxin subunit B (which binds to the raft lipid GM1, an acceptor).[7]
-
Alternatively, co-incubate cells with two different fluorescently labeled LacCer analogs, one serving as the donor and the other as the acceptor.
-
-
Image Acquisition:
-
Acquire images of the labeled cells using a confocal microscope equipped for FRET imaging.
-
Three images are typically acquired:
-
Donor channel (donor excitation, donor emission).
-
Acceptor channel (acceptor excitation, acceptor emission).
-
FRET channel (donor excitation, acceptor emission).
-
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency, which is a measure of the proximity of the donor and acceptor molecules. An increase in FRET efficiency indicates clustering or close association of the labeled molecules within the lipid rafts.
-
Conclusion
Lactosylceramide is a critical modulator of lipid raft structure and function, playing a central role in a multitude of signaling pathways. Its enrichment in these microdomains provides a platform for the assembly of signaling complexes that regulate key cellular processes. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of lactosylceramide in cellular health and disease. Further elucidation of the mechanisms governing LacCer's function within lipid rafts will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of pathologies.
References
- 1. Biochemical characterization of detergent-resistant membranes: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. With or without rafts? Alternative views on cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward atomic force microscopy and mass spectrometry to visualize and identify lipid rafts in plasmodesmata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moving Closer to the Lipid Raft Proteome Using Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of lipid-composition changes in plasma membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipotype.com [lipotype.com]
- 8. Lipid profiles of detergent resistant fractions of the plasma membrane in oat and rye in association with cold acclimation and freezing tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative lipidomics and proteomics analysis of platelet lipid rafts using different detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactosylceramide: A Key Modulator of the Immune Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a glycosphingolipid ubiquitously present in the plasma membranes of mammalian cells, has emerged as a critical signaling molecule in the modulation of the immune response.[1][2][3] Initially recognized as a precursor for more complex glycosphingolipids, LacCer is now understood to play a direct role in a variety of cellular processes, including inflammation, oxidative stress, cell proliferation, and apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of LacCer in the immune system, detailing its involvement in key signaling pathways, its impact on various immune cell types, and its implications in a range of inflammatory and autoimmune diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of immunology and the development of novel therapeutics targeting inflammatory pathways.
Introduction to Lactosylceramide
Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[1][2] It is synthesized in the Golgi apparatus by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase V or VI), which transfers a galactose molecule from UDP-galactose to glucosylceramide.[1][3] LacCer is a key component of lipid rafts, specialized microdomains within the cell membrane that serve as platforms for signal transduction.[1][2][3] Its strategic location within these rafts allows it to act as a "second messenger," transducing extracellular signals into intracellular responses.[1][2]
A diverse array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), oxidized low-density lipoprotein (ox-LDL), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), can activate lactosylceramide synthase, leading to an increase in LacCer production.[2][5] This upregulation of LacCer initiates a cascade of downstream signaling events that are central to its role in immune modulation.
Core Signaling Pathways Modulated by Lactosylceramide
Lactosylceramide exerts its influence on the immune system through the activation of several key signaling pathways, primarily leading to inflammation and oxidative stress.
The Oxidative Stress Pathway
A primary mechanism by which LacCer modulates immune responses is through the generation of reactive oxygen species (ROS). Upon its synthesis, LacCer activates NADPH oxidase, a membrane-bound enzyme complex, leading to the production of superoxide (B77818) radicals.[2][3][5] This surge in ROS creates a state of "oxidative stress" within the cell, which in turn triggers a variety of downstream signaling cascades.[1][2][3] This pathway has been implicated in the pathophysiology of numerous inflammatory conditions, including atherosclerosis and lupus erythematosus.[1]
The Inflammatory Pathway
Lactosylceramide is a potent activator of the inflammatory response through its interaction with cytosolic phospholipase A2 (cPLA2).[1][2][5] LacCer activates cPLA2, which then cleaves arachidonic acid from membrane phospholipids.[2][5] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation.[6] This pathway contributes to a wide range of inflammatory conditions, from skin inflammation to inflammatory bowel disease.[1]
NF-κB and STAT-1 Signaling
Studies in astrocytes have demonstrated that LacCer plays a crucial role in the activation of the transcription factors NF-κB and STAT-1 in response to pro-inflammatory cytokines like TNF-α and IFN-γ.[1][7][8][9] The activation of these transcription factors is critical for the expression of adhesion molecules such as ICAM-1 and VCAM-1, which facilitate the recruitment of immune cells to sites of inflammation.[1][9] Inhibition of LacCer synthesis has been shown to block the activation of NF-κB and STAT-1, highlighting the central role of LacCer in this pro-inflammatory signaling cascade.[1][8][9]
PI3K/Ras/MAPK Pathway
Lactosylceramide has also been shown to mediate inflammatory events through the phosphoinositide 3-kinase (PI3K)/Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[10] This pathway is involved in glial proliferation and the induction of inflammatory mediators.[10]
Caption: Lactosylceramide signaling cascade.
Role of Lactosylceramide in Immune Cells
Lactosylceramide's influence extends across various immune cell types, modulating their function and contributing to the overall immune response.
Neutrophils
Human neutrophils express high levels of LacCer on their plasma membranes, where it is a key component of lipid rafts.[8] In these cells, LacCer functions as a pattern recognition receptor (PRR), binding to pathogen-associated molecular patterns (PAMPs) such as β-glucans from fungi and lipoarabinomannan from mycobacteria.[9][11] This interaction triggers a range of neutrophil functions, including:
-
Superoxide Generation: Ligation of LacCer can induce the production of superoxide via a signaling pathway involving the Src family kinase Lyn, PI3K, p38 MAPK, and protein kinase C.[12]
-
Chemotaxis and Migration: LacCer is involved in neutrophil migration towards chemoattractants.[8][13]
-
Phagocytosis: LacCer-enriched microdomains mediate the phagocytosis of non-opsonized microorganisms.[9]
-
Adhesion: LacCer stimulates the upregulation of the adhesion molecule Mac-1 (CD11b/CD18) on neutrophils, promoting their adhesion to the endothelium.[14][15]
Astrocytes
In the central nervous system (CNS), astrocytes play a crucial role in neuroinflammation. Lactosylceramide has been shown to activate astrocytes, leading to the release of pro-inflammatory factors and contributing to neurodegenerative processes.[7] As mentioned previously, LacCer mediates the expression of adhesion molecules on astrocytes through the activation of NF-κB and STAT-1.[1][9]
NKT Cells
Invariant Natural Killer T (iNKT) cells are a subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. The α-anomer of lactosylceramide (α-LacCer) has been identified as a novel ligand for iNKT cells.[16][17] Interestingly, α-LacCer induces a biased cytokine response, being significantly less potent at inducing the Th1 cytokine IFN-γ compared to the canonical iNKT cell ligand α-galactosylceramide (α-GalCer), while remaining a potent inducer of the Th2 cytokine IL-4.[16][17] This biased cytokine profile suggests that α-LacCer and its analogues could be developed as therapeutics for autoimmune diseases where a Th2-skewed response is beneficial.[16]
Quantitative Data on Lactosylceramide's Immunomodulatory Effects
The following tables summarize key quantitative data from studies investigating the role of lactosylceramide in immune response modulation.
Table 1: Effect of α-Lactosylceramide on Cytokine Production by Splenocytes
| Cytokine | α-Lactosylceramide (ng/mL) | α-Galactosylceramide (ng/mL) | Fold Difference (α-GalCer/α-LacCer) | Reference |
| IFN-γ (Th1) | ~10 | ~0.01 | ~1000 | [7][16] |
| IL-4 (Th2) | ~0.1 | ~0.1 | ~1 | [7][16] |
Table 2: Lactosylceramide-Mediated Activation of NF-κB in Astrocytes
| Treatment | Fold Induction of NF-κB Luciferase Activity | Reference |
| TNF-α + IFN-γ (CM) | ~5-6 | [1][8][9] |
| CM + PDMP (LacCer Synthesis Inhibitor) | ~1-2 | [1][8][9] |
| CM + PDMP + Lactosylceramide | ~4-5 | [1][8][9] |
Table 3: Lactosylceramide Content in Neutrophils and Biological Fluids
| Sample | Lactosylceramide Content | Reference |
| Human Neutrophil Plasma Membrane | ~20-fold higher than mouse neutrophils | [14] |
| Human Milk | 1.3 - 3.0 µg/mL | [18] |
| Bovine Milk | 14.3 - 16.2 µg/mL | [18] |
| Crohn's Disease Mucosa | Significantly increased vs. controls (p < 0.01) | [18][19] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of lactosylceramide in immune response modulation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the migration of neutrophils in response to a chemoattractant.
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Assay Setup: Place a permeable membrane (e.g., 5.0 µm pore size) in a Boyden chamber or Transwell insert, separating an upper and lower chamber.
-
Chemoattractant Gradient: Add the chemoattractant (e.g., fMLP or an anti-LacCer antibody) to the lower chamber.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C for a defined period (e.g., 1-4 hours) to allow for cell migration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, or by measuring ATP levels of the migrated cells using a luminescence-based assay.
Caption: Workflow for a neutrophil chemotaxis assay.
Superoxide Production Assay (Lucigenin-Enhanced Chemiluminescence)
This assay measures the production of superoxide by neutrophils.
-
Cell Preparation: Prepare a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS).
-
Reagent Preparation: Prepare a working solution of lucigenin (B191737).
-
Assay Plate Setup: In a 96-well plate, add the neutrophil suspension and the lucigenin solution.
-
Stimulation: Add the stimulus (e.g., LacCer) to the wells.
-
Measurement: Immediately measure the chemiluminescence using a luminometer at regular intervals. The intensity of the light emitted is proportional to the amount of superoxide produced.
-
Controls: Include controls with superoxide dismutase (SOD) to confirm that the signal is specific to superoxide, and inhibitors of NADPH oxidase (e.g., DPI) to verify the source of the ROS.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or astrocytes) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Stimulation: Treat the transfected cells with the stimulus of interest (e.g., TNF-α, with or without LacCer or its inhibitors).
-
Cell Lysis: After the stimulation period, lyse the cells to release the luciferases.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation of specific proteins in a signaling pathway.
-
Sample Preparation: Lyse stimulated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a protein that does not bind to the antibodies (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.
Implications in Disease and Therapeutic Potential
The central role of lactosylceramide in promoting inflammation and oxidative stress implicates it in the pathogenesis of a wide range of diseases.
-
Atherosclerosis: Ox-LDL, a key driver of atherosclerosis, stimulates LacCer synthesis, which in turn promotes inflammation and smooth muscle cell proliferation within atherosclerotic plaques.[1][10]
-
Neuroinflammatory and Neurodegenerative Diseases: LacCer-mediated activation of astrocytes and subsequent release of pro-inflammatory factors contribute to the inflammatory environment seen in conditions like multiple sclerosis and Alzheimer's disease.[7]
-
Autoimmune Diseases: Elevated levels of LacCer and its role in ROS production in neutrophils are implicated in the pathology of systemic lupus erythematosus.[1]
-
Inflammatory Bowel Disease: Increased concentrations of LacCer have been observed in the inflamed mucosa of patients with Crohn's disease.[18][19]
-
Cancer: Glycosphingolipids, including LacCer, are involved in tumor progression and the immune response to cancer.[20][21]
The critical role of lactosylceramide in these disease processes makes it an attractive target for therapeutic intervention. Inhibitors of lactosylceramide synthase could potentially dampen the inflammatory and oxidative stress responses driven by LacCer. Furthermore, the development of α-LacCer analogues with biased cytokine profiles holds promise for the treatment of autoimmune diseases and cancer.
Conclusion
Lactosylceramide has transitioned from being viewed as a mere biosynthetic intermediate to a key signaling molecule with profound effects on the immune system. Its ability to integrate signals from a variety of external stimuli and translate them into pro-inflammatory and oxidative stress responses places it at a critical nexus in immune regulation. A thorough understanding of the signaling pathways it governs and its diverse roles in different immune cells is essential for unraveling the complexities of inflammatory and autoimmune diseases. Continued research into the intricate mechanisms of LacCer-mediated immune modulation will undoubtedly pave the way for the development of novel and targeted therapies for a host of debilitating conditions.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. bowdish.ca [bowdish.ca]
- 3. mdpi.com [mdpi.com]
- 4. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 12. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. criver.com [criver.com]
- 17. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Lactosylceramide from Bovine Buttermilk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM), is a bioactive molecule with significant potential in various research and therapeutic areas.[1] It consists of a ceramide backbone linked to a lactose (B1674315) molecule.[2] Buttermilk, a co-product of butter production, is a rich source of MFGM components and, therefore, a valuable starting material for the extraction of lactosylceramide.[3] This document provides a detailed protocol for the extraction, purification, and analysis of lactosylceramide from bovine buttermilk powder, intended for use in research and drug development applications.
Lactosylceramide plays a role in various cellular processes, including cell signaling, and has been implicated in immune responses and inflammation.[4] Its presence in bovine buttermilk makes this dairy co-product an attractive and readily available source for obtaining this valuable glycosphingolipid for further study and potential therapeutic applications.
Data Presentation
The following tables summarize quantitative data related to the lactosylceramide content in bovine milk products and the efficiency of the described extraction and purification methods.
Table 1: Lactosylceramide Content in Bovine Milk Products
| Product | Lactosylceramide Concentration | Reference |
| Bovine Milk | 14.3–16.2 µg/mL | [1][2][5] |
| MFGM-Enriched Dairy Ingredient | 1036 µg/g | [1][2][5] |
Table 2: Expected Yield and Purity of Lactosylceramide from Bovine Buttermilk Powder
| Parameter | Expected Value | Notes |
| Starting Material | Bovine Buttermilk Powder | --- |
| Extraction Method | Folch Extraction | High recovery of total lipids. |
| Purification Method | Solid-Phase Extraction (Silica Gel) | Effective for separating neutral glycosphingolipids. |
| Expected Yield | 0.5 - 1.5 mg per 100g of buttermilk powder | Based on typical concentrations in MFGM-rich products. |
| Expected Purity | >95% | After chromatographic purification and verification by HPLC/MS. |
Experimental Protocols
This protocol details a robust method for the extraction and purification of lactosylceramide from bovine buttermilk powder, combining a Folch lipid extraction with solid-phase extraction for purification.
Part 1: Total Lipid Extraction using the Folch Method
This method is highly efficient for extracting total lipids from biological samples.[6]
Materials:
-
Bovine Buttermilk Powder
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glassware (beakers, flasks, separating funnel)
Procedure:
-
Homogenization:
-
Weigh 100 g of bovine buttermilk powder.
-
Add the powder to a homogenizer vessel with 1 liter of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the mixture for 5-10 minutes at room temperature.[7]
-
-
Filtration:
-
Filter the homogenate through a Buchner funnel with Whatman No. 1 filter paper to remove the solid residue.
-
Collect the filtrate, which contains the total lipid extract.
-
-
Phase Separation:
-
Transfer the filtrate to a separating funnel.
-
Add 200 mL of 0.9% NaCl solution to the filtrate.[7]
-
Shake the funnel vigorously for 1-2 minutes and then allow the phases to separate. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the methanol-water layer.
-
Carefully drain and collect the lower chloroform phase.
-
-
Washing the Lipid Extract:
-
Wash the collected chloroform phase twice with 100 mL of a methanol:water (1:1, v/v) solution to remove non-lipid contaminants. After each wash, allow the phases to separate and discard the upper phase.
-
-
Drying and Recovery:
-
Dry the final chloroform phase over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.
-
The resulting lipid residue can be stored under nitrogen at -20°C until further purification.
-
Part 2: Purification of Lactosylceramide by Solid-Phase Extraction (SPE)
This step separates the neutral glycosphingolipids, including lactosylceramide, from other lipid classes in the total lipid extract. A silica (B1680970) gel solid-phase extraction (SPE) column is effective for this purpose.
Materials:
-
Total lipid extract from Part 1
-
Silica gel SPE cartridges (e.g., 1 g cartridges)
-
Chloroform
-
Acetone
-
Methanol
-
SPE manifold
-
Collection tubes
Procedure:
-
Column Conditioning:
-
Condition the silica gel SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform through the column. Do not allow the column to dry out between steps.
-
-
Sample Loading:
-
Dissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 1-2 mL).
-
Load the dissolved lipid extract onto the conditioned silica gel SPE cartridge.
-
-
Elution of Different Lipid Classes:
-
Fraction 1 (Neutral Lipids): Elute the neutral lipids (e.g., triglycerides, cholesterol) by passing 10 mL of chloroform through the column. Collect this fraction for other analyses if desired.
-
Fraction 2 (Glycolipids): Elute the glycolipids, including lactosylceramide, by passing 15 mL of an acetone:methanol (9:1, v/v) mixture through the column. Collect this fraction in a clean collection tube. This fraction will contain the enriched lactosylceramide.
-
Fraction 3 (Phospholipids): Elute the more polar phospholipids (B1166683) by passing 10 mL of methanol through the column.
-
-
Drying the Lactosylceramide Fraction:
-
Evaporate the solvent from the collected glycolipid fraction (Fraction 2) under a stream of nitrogen or using a rotary evaporator to obtain the purified lactosylceramide-enriched fraction.
-
Part 3: Analysis and Quantification by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of lactosylceramide.[1][5]
Instrumentation and Conditions (Example):
-
HPLC System: A system capable of binary solvent delivery and gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar lipids like lactosylceramide.
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A gradient from high acetonitrile to increasing water content.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically used for the detection of lactosylceramide.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific lactosylceramide species.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a commercially available bovine lactosylceramide standard.
-
Sample Preparation: Dissolve the dried, purified lactosylceramide fraction in a suitable solvent (e.g., acetonitrile:chloroform:methanol, 3:1:2, v/v/v) for HPLC-MS analysis.[1]
-
Injection and Analysis: Inject the standards and the sample onto the HPLC-MS system.
-
Quantification: Generate a calibration curve from the peak areas of the lactosylceramide standards. Use this curve to determine the concentration of lactosylceramide in the extracted sample.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for lactosylceramide extraction and analysis.
Lactosylceramide Signaling Pathway Involvement (Simplified)
Caption: Simplified role of Lactosylceramide in cell signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Composition and fatty acid distribution of bovine milk phospholipids from processed milk products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. Lipid extraction by folch method | PPTX [slideshare.net]
Quantification of Lactosylceramide using LC-MS/MS: An Application Note and Protocol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed application note and protocol for the sensitive and specific quantification of lactosylceramide (B164483) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for researchers, scientists, and drug development professionals. This methodology provides a robust framework for investigating the role of lactosylceramide in various physiological and pathological processes.
Lactosylceramide (LacCer) is a glycosphingolipid that serves as a crucial precursor for the biosynthesis of a wide array of complex glycosphingolipids.[1][2][3] Beyond its structural role, lactosylceramide is an important signaling molecule implicated in inflammatory and oxidative stress pathways.[1][2][3] Dysregulation of lactosylceramide metabolism has been associated with several diseases, making its accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutic interventions.
This document outlines a comprehensive approach to lactosylceramide analysis, from sample preparation to data acquisition and analysis, ensuring high sensitivity and specificity.
Experimental Workflow
The overall workflow for the quantification of lactosylceramide from biological samples involves several key stages: sample preparation, including lipid extraction and protein precipitation; chromatographic separation of lactosylceramide species using liquid chromatography; and detection and quantification by tandem mass spectrometry.
Lactosylceramide Signaling Pathway
Lactosylceramide is a central molecule in signaling pathways that contribute to inflammation and oxidative stress. Various agonists can activate lactosylceramide synthase, leading to the production of lactosylceramide. This, in turn, can activate downstream effectors, resulting in the generation of reactive oxygen species (ROS) and pro-inflammatory mediators.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol is adapted for the extraction of lactosylceramides from human plasma.
Materials:
-
Human plasma
-
Internal Standard (IS): e.g., Lactosylceramide (d18:1/12:0) or other suitable non-endogenous species
-
Methanol (MeOH), cold
-
Methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 225 µL of cold MeOH containing the internal standard mixture and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for 10 seconds.
-
Shake the mixture for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
A. Reversed-Phase Liquid Chromatography Method
This method is suitable for separating lactosylceramide species based on their fatty acid chain length and degree of unsaturation.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile with 0.2% formic acid and 1 mM ammonium formate |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 80 |
| 3.00 | 90 |
| 6.00 | 90 |
| 10.00 | 99 |
| 12.00 | 99 |
| 12.10 | 80 |
| 15.00 | 80 |
B. Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact MRM transitions and collision energies should be optimized for the specific instrument and lactosylceramide species of interest. A common product ion for lactosylceramides is m/z 264.3, corresponding to the sphingoid base.[4] For deuterated internal standards, a characteristic product ion such as m/z 271.3 may be used.[2]
Representative MRM Transitions for Lactosylceramide Species:
| Lactosylceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| LacCer (d18:1/16:0) | 786.6 | 264.3 | Optimized (e.g., 40-50) | Optimized (e.g., 60-70) |
| LacCer (d18:1/18:0) | 814.7 | 264.3 | Optimized (e.g., 40-50) | Optimized (e.g., 60-70) |
| LacCer (d18:1/24:0) | 898.8 | 264.3 | Optimized (e.g., 45-55) | Optimized (e.g., 65-75) |
| LacCer (d18:1/24:1) | 896.8 | 264.3 | Optimized (e.g., 45-55) | Optimized (e.g., 65-75) |
| LacCer d7 C15:0 (IS) | 855.6 | 271.3 | 60 | 65 |
Note: The optimal collision energy and declustering potential are instrument-dependent and should be determined empirically.
Quantitative Data
The quantification of lactosylceramide is achieved by constructing a calibration curve using standards of known concentrations and normalizing the peak areas of the endogenous lactosylceramide species to the peak area of the internal standard.
Method Validation Parameters:
While absolute concentrations of lactosylceramide can vary significantly depending on the biological matrix, cell type, and physiological state, method validation parameters provide an indication of the performance of the analytical method.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.4 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~1.6 µg/mL | [5] |
| Linear Dynamic Range | 0.16 - 20 µg/mL | [5] |
Relative Abundance of Lactosylceramide Species:
In many biological systems, specific lactosylceramide species are more abundant than others. For example, in certain human cancer cell lines, the most dominant species are LacCer (d18:1/24:1), LacCer (d18:1/24:0), and LacCer (d18:1/16:0).[6]
Conclusion
This application note provides a detailed protocol for the robust and sensitive quantification of lactosylceramide by LC-MS/MS. The presented methods for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted by researchers to suit their specific instrumentation and sample types. Accurate measurement of lactosylceramide levels will facilitate a deeper understanding of its role in health and disease, and may aid in the discovery of new biomarkers and therapeutic targets.
References
- 1. Sulfatides Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurolipidomics.com [neurolipidomics.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for HPLC Analysis of Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the extraction, separation, and quantification of lactosylceramide (B164483) (LacCer) from biological samples using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for both quantitative analysis and the separation of LacCer from its isomers, crucial for accurate biological assessment.
Introduction
Lactosylceramide is a glycosphingolipid that plays a significant role in various cellular processes, including cell signaling, immune response, and inflammation. Aberrant LacCer metabolism has been implicated in several diseases, making its accurate quantification essential for research and drug development. HPLC, coupled with various detection methods, offers a robust and sensitive platform for LacCer analysis. This document outlines three primary HPLC-based approaches: Normal-Phase HPLC for isomer separation, Reversed-Phase LC-MS/MS for sensitive quantification, and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar lipid analysis.
I. Sample Preparation: Extraction of Lactosylceramide
Accurate quantification of lactosylceramide begins with efficient extraction from the biological matrix. The following protocol is a general method for lipid extraction from plasma, cells, or tissues and can be adapted based on the specific sample type.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is based on the widely used chloroform (B151607)/methanol extraction method.
Materials:
-
Homogenizer (for tissues)
-
Sonicator
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Internal Standard (IS): A non-endogenous ceramide species (e.g., C12:0 LacCer) for quantification.
Procedure:
-
Sample Homogenization:
-
Plasma/Serum: Use 50-100 µL of the sample directly.
-
Cells: Harvest cells and wash with PBS. Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification.
-
Tissues: Weigh 10-50 mg of tissue and homogenize in PBS.[1]
-
-
Internal Standard Addition: Add a known amount of the internal standard to the homogenized sample.
-
Lipid Extraction:
-
To the sample, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of aqueous sample, use 300 µL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the sample for 15-30 minutes in a water bath.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Phase Separation:
-
Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.
-
-
Re-extraction (Optional but Recommended):
-
Add another portion of chloroform to the remaining aqueous layer and protein disk.
-
Vortex and centrifuge again.
-
Combine the second organic extract with the first one.
-
-
Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended HPLC analysis (e.g., mobile phase starting conditions).
II. HPLC Methodologies for Lactosylceramide Analysis
The choice of HPLC method depends on the analytical goal. Normal-phase HPLC is ideal for separating LacCer from its isomers, while reversed-phase and HILIC are well-suited for quantification, especially when coupled with mass spectrometry.
A. Normal-Phase HPLC for Isomer Separation
This method is critical for distinguishing lactosylceramide from its structural isomers, such as galabiosylceramide (Ga2), which is particularly important in the study of Fabry disease.[2][3]
Protocol 2: Normal-Phase HPLC with Fluorescence Detection
This protocol involves derivatization with o-phthaldialdehyde (OPA) for sensitive fluorescence detection. This requires enzymatic deacylation of LacCer to its lyso-form (lyso-LacCer) to expose the primary amine for derivatization.
1. Enzymatic Deacylation:
-
The dried lipid extract is incubated with sphingolipid ceramide N-deacylase (SCDase) to hydrolyze the N-acyl linkage, yielding lyso-LacCer.[4][5]
2. OPA Derivatization:
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in ethanol, followed by the addition of 2-mercaptoethanol (B42355) and a boric acid buffer (pH 10.5).[4]
-
Reaction: The lyso-LacCer is mixed with the OPA reagent and incubated at 70°C for 60 minutes.[5]
3. HPLC Conditions:
-
Column: Silica-based normal-phase column (e.g., Intersil SIL 150A-5, 4.6 x 250 mm).[4][5]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and water (e.g., 73:26.5:0.5, v/v/v).[4][5]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[4][5]
Quantitative Data Summary: Normal-Phase HPLC
| Parameter | Value | Reference |
| Column | Intersil SIL 150A-5 (4.6 x 250 mm) | [4][5] |
| Mobile Phase | n-hexane/isopropanol/H₂O (73/26.5/0.5) | [4][5] |
| Flow Rate | 2.0 mL/min | [4][5] |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) | [4][5] |
| Retention Time (OPA-lyso-GlcCer) | ~6.8 min | [4] |
| Retention Time (OPA-lyso-GalCer) | ~11.3 min | [4] |
Note: Retention times are for the related compounds glucosylceramide and galactosylceramide, and lactosylceramide would have a different retention time but is separable under similar conditions.
B. Reversed-Phase LC-MS/MS for Quantification
This is a highly sensitive and specific method for quantifying different molecular species of lactosylceramide.
Protocol 3: Reversed-Phase UPLC-MS/MS
1. HPLC Conditions:
-
Column: Reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: 0.2% formic acid and 2 mM ammonium (B1175870) formate (B1220265) in water.[3]
-
Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in acetonitrile (B52724).[3]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B. A typical gradient might start at 80% B, hold for a few minutes, then ramp up to 100% B.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30°C.[3]
2. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion is the [M+H]⁺ adduct of the specific LacCer species, and the product ion is typically a fragment corresponding to the ceramide backbone or the lactose (B1674315) headgroup.
Quantitative Data Summary: Reversed-Phase LC-MS/MS
| Parameter | Value | Reference |
| Column | Acquity UPLC BEH C8 (1.7 µm, 2.1 x 100 mm) | [3] |
| Mobile Phase A | 0.2% formic acid, 2 mM ammonium formate in H₂O | [3] |
| Mobile Phase B | 0.2% formic acid, 1 mM ammonium formate in ACN | [3] |
| Limit of Quantification (plasma) | ~2 pmol | [6] |
| Linearity (plasma) | 2 - 200 µL | [6] |
| Recovery | 87% - 113% | [6] |
C. HILIC for Polar Lipid Analysis
Hydrophilic Interaction Liquid Chromatography is an alternative to normal-phase chromatography for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.
Protocol 4: HILIC-MS/MS
1. HPLC Conditions:
-
Column: HILIC column (e.g., silica-based or with polar bonded phases).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate).
-
Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and increasing the percentage of the aqueous mobile phase.
-
Flow Rate: 0.2 - 0.4 mL/min.
2. Mass Spectrometry Conditions:
-
Similar to the reversed-phase LC-MS/MS method, using ESI in positive ion mode and MRM for detection.
Quantitative Data Summary: HILIC-MS/MS
| Parameter | Value |
| Column | HILIC silica-based |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water |
| Advantages | Good retention of very polar lipids, improved sensitivity in ESI-MS due to high organic content in the mobile phase. |
III. Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate HPLC method.
Caption: Experimental workflow for lactosylceramide analysis.
Caption: Decision tree for HPLC method selection.
References
- 1. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lactosylceramide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical bioactive lipid involved in a multitude of cellular processes. Initially recognized as a biosynthetic precursor for more complex glycosphingolipids, LacCer is now understood to function as a second messenger in various signaling pathways.[1][2] Its involvement in cell proliferation, migration, inflammation, and oxidative stress makes it a molecule of significant interest in both basic research and as a potential therapeutic target.[1][3] These application notes provide a comprehensive guide for the use of lactosylceramide in cell culture experiments, including detailed protocols and data presentation.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of lactosylceramide in cell culture experiments.
Table 1: Effects of Lactosylceramide on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Assay | Result |
| Human Aortic Smooth Muscle Cells (AoSMCs) | 10 | 48 hours | [³H]-Thymidine Incorporation | ~5-fold increase in proliferation[4] |
| Human Aortic Smooth Muscle Cells (AoSMCs) | 10 | Not Specified | Viable Cell Counting | ~5-fold increase in proliferation[1] |
| H9c2 Cardiomyoblasts | 10 | 48 hours | [³H]-Thymidine Incorporation | ~5-fold increase in proliferation[4] |
| H9c2 Cardiomyoblasts | 50-100 | 48 hours | Hypertrophy Markers | Significant increase in cell volume and size[4] |
Table 2: Effects of Lactosylceramide on Cell Signaling and Other Cellular Responses
| Cell Line | Concentration (µM) | Incubation Time | Measured Outcome | Result |
| Human Aortic Smooth Muscle Cells (AoSMCs) | 10 | Not Specified | Superoxide Production | 7-fold increase compared to control[5] |
| H9c2 Cardiomyoblasts | 10 | 10 minutes | Reactive Oxygen Species (ROS) Generation | Significant increase in DCF fluorescence |
| Primary Cultured Astrocytes | 5 | 30 minutes | NF-κB Luciferase Activity | Reversal of cytokine-induced inhibition[2][6] |
| CHO-W11A Cells | 30 | 30 minutes | Arachidonic Acid Release | 2.5-fold increase compared to vehicle |
Mandatory Visualizations
Signaling Pathways
Caption: Lactosylceramide-mediated signaling pathways.
Experimental Workflow
Caption: General experimental workflow for studying lactosylceramide effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted for assessing the proliferative effect of lactosylceramide in cell lines like H9c2 cardiomyoblasts.[4]
Materials:
-
H9c2 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Lactosylceramide (stock solution in a suitable solvent, e.g., DMSO)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
24-well plates
Procedure:
-
Seed H9c2 cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours in complete medium.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of lactosylceramide (e.g., 10, 20, 50, 80, and 100 µM) for the desired time points (e.g., 24, 36, 48, and 72 hours). Include a vehicle control (solvent only).
-
Four hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of 5% TCA to each well and incubate at 4°C for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.
-
Air-dry the plates, and then add 500 µL of 0.5 M NaOH to each well to lyse the cells and solubilize the DNA.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol is suitable for assessing the effect of lactosylceramide on the migration of cells such as human aortic smooth muscle cells.
Materials:
-
Human Aortic Smooth Muscle Cells (AoSMCs)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free medium
-
Lactosylceramide
-
Chemoattractant (e.g., PDGF or medium with 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Coat the underside of the polycarbonate membranes with a suitable extracellular matrix protein (e.g., collagen) if required for the cell type, and allow it to dry.
-
Place the membranes in the Boyden chamber apparatus.
-
Add serum-free medium containing a chemoattractant to the lower chamber.
-
Resuspend AoSMCs in serum-free medium and add the cell suspension to the upper chamber.
-
Add lactosylceramide at the desired concentrations to the upper chamber. Include a vehicle control.
-
Incubate the chamber at 37°C in a humidified incubator for a suitable period (e.g., 4-6 hours), allowing the cells to migrate through the membrane.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Count the number of migrated cells in several high-power fields under a microscope.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure ROS production.
Materials:
-
Cells of interest cultured in appropriate plates or on coverslips
-
Serum-free medium
-
Lactosylceramide
-
DCFH-DA stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free medium to remove excess probe.
-
Treat the cells with lactosylceramide at the desired concentrations.
-
Measure the fluorescence intensity immediately and at different time points using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Protocol 4: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the steps to detect the phosphorylation of ERK1/2, a key signaling molecule activated by lactosylceramide.
Materials:
-
Cells of interest
-
Lactosylceramide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with lactosylceramide for the desired times.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal loading.
Protocol 5: NF-κB Luciferase Reporter Assay
This protocol is for quantifying NF-κB activation using a luciferase reporter system.[2][6]
Materials:
-
Cells of interest (e.g., primary cultured astrocytes)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lactosylceramide
-
Stimulus for NF-κB activation (e.g., TNF-α and IFN-γ)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
Pre-treat the cells with lactosylceramide for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an NF-κB activator (e.g., a cytokine mixture) for a suitable duration (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
References
- 1. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lactosylceramide as a Biomarker in Neurodegenerative Diseases
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid linked to a lactose (B1674315) sugar, is a pivotal intermediate in the biosynthesis of a majority of complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3] Beyond its structural role, LacCer functions as a lipid second messenger within membrane microdomains known as lipid rafts, transducing external signals into cellular responses.[1][3] There is a growing body of evidence indicating that aberrant LacCer metabolism and elevated levels are closely associated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[4][5][6] Its central role in driving neuroinflammation and oxidative stress positions LacCer as a promising biomarker for disease diagnosis, progression, and as a potential therapeutic target.[1][3][7]
Pathogenic Role of Lactosylceramide in Neurodegeneration
Inflammatory processes are a key feature in the pathology of many neurological disorders.[7] LacCer has been identified as a critical mediator in these events. Pro-inflammatory stimuli can lead to an increase in LacCer synthase activity, resulting in the accumulation of LacCer.[7] This accumulation triggers a cascade of downstream signaling events, notably the activation of the Ras-MEK-ERK1/2 and NF-κB pathways, which promote the proliferation of astrocytes and lead to neuronal apoptosis.[1] Furthermore, LacCer activates NADPH oxidase to generate reactive oxygen species (ROS), inducing a state of high oxidative stress, a well-established contributor to neuronal damage.[2][3][8] In astrocytes, LacCer can also activate cytosolic phospholipase A2 (cPLA2), which drives pro-inflammatory transcription mediated by NF-κB.[1] This convergence of inflammatory and oxidative stress pathways underscores the significant role of LacCer in the progression of neurodegeneration.[2][3]
Quantitative Data Summary
Recent lipidomic studies have consistently shown alterations in LacCer levels in patients with various neurodegenerative diseases compared to healthy controls. Plasma LacCer levels, in particular, have been found to be significantly elevated across a spectrum of these disorders.[5][9]
| Disease | Sample Type | Change in Lactosylceramide (LacCer) Level | Method of Quantification | Reference |
| Parkinson's Disease (IPD) | Plasma | Significantly Higher | LC-MS/MS | [5][9] |
| Dementia with Lewy Bodies (DLB) | Plasma | Significantly Higher | LC-MS/MS | [5][9] |
| Multiple System Atrophy (MSA) | Plasma | Significantly Higher | LC-MS/MS | [5][9] |
| Alzheimer's Disease (AD) | Plasma | Significantly Higher | LC-MS/MS | [5][9] |
| Progressive Supranuclear Palsy (PSP) | Plasma | Significantly Higher | LC-MS/MS | [5][9] |
| Multiple Sclerosis (MS) | Brain Lesions (Chronic Inactive) | Significantly Increased Hexosylceramides | HPLC-MS/MS | [10] |
| Huntington's Disease (HD) | Brain (Caudate) | Shift favoring long-chain LacCer species | Mass Spectrometry | [11] |
| Amyotrophic Lateral Sclerosis (ALS) | Spinal Cord Motor Neurons | Elevated | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
Lactosylceramide-Mediated Neuroinflammatory Signaling
Elevated LacCer initiates signaling cascades that promote neuroinflammation. Pro-inflammatory cytokines like TNF-α can activate LacCer synthase, leading to LacCer generation.[2] LacCer then activates downstream pathways, including the Ras/MAPK and NF-κB pathways, resulting in the expression of inflammatory mediators and glial proliferation.[7]
General Workflow for Lactosylceramide Quantification
The accurate quantification of LacCer from biological samples is crucial for its validation as a biomarker. The general workflow involves sample collection, lipid extraction, chromatographic separation, and detection, typically by mass spectrometry.
Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is a standard method for extracting total lipids from plasma or serum samples, suitable for subsequent analysis by LC-MS/MS or HPLC.
Materials:
-
Plasma or Serum Samples
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Internal Standard (e.g., C12:0 Lactosylceramide or Deuterated LacCer)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass centrifuge tube, add 100 µL of the plasma/serum sample.
-
Spike the sample with a known amount of internal standard.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform. Vortex for 1 minute.
-
Add 125 µL of deionized water. Vortex for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipid phase completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of an appropriate solvent for the chosen analytical method (e.g., methanol/chloroform for LC-MS/MS).[12][13]
Protocol 2: Quantification of Lactosylceramide by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual LacCer species.[14][15]
Instrumentation & Columns:
-
UPLC or HPLC system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[14]
-
Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 100 x 2.1 mm).[14]
Reagents:
-
Solvent A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[14]
-
Solvent B: Acetonitrile with 0.2% formic acid and 1 mM ammonium formate.[14]
-
Reconstituted lipid extract from Protocol 1.
-
LacCer standards for calibration curve.
Procedure:
-
Chromatographic Separation:
-
Equilibrate the column at 30-40°C with an initial solvent composition (e.g., 20% Solvent A, 80% Solvent B).[14]
-
Inject 5-10 µL of the reconstituted sample extract.
-
Run a linear gradient to separate the lipid species. An example gradient:
-
0-2 min: Hold at 80% B.
-
2-10 min: Linearly increase to 100% B.
-
10-15 min: Hold at 100% B.
-
15.1-18 min: Return to initial conditions (80% B) for re-equilibration.
-
-
Set the flow rate to approximately 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ions for LacCer correspond to the [M+H]+ adducts, and product ions are typically generated from the cleavage of the glycosidic bond, resulting in a fragment corresponding to the ceramide backbone.
-
Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a pure standard of LacCer.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a serial dilution of LacCer standards spiked with the same concentration of internal standard as the samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of LacCer in the samples by interpolating their peak area ratios from the standard curve.[16]
-
Protocol 3: Quantification of Total Lactosylceramide by HPLC with Fluorescence Detection
This method is useful for quantifying total LacCer and other neutral glycosphingolipids. It involves hydrolysis of the lipid and derivatization of the resulting lyso-glycosphingolipid with a fluorescent tag.[17][18]
Materials:
-
Dried lipid extract from Protocol 1.
-
Sphingolipid Ceramide N-Deacylase (SCDase).
-
HPLC system with a fluorescence detector and a normal-phase column (e.g., LC-Si).[13]
-
Mobile Phase: n-hexane/isopropanol/water mixture (e.g., 44:55:1, v/v/v).[19]
Procedure:
-
Enzymatic Hydrolysis (Deacylation):
-
Reconstitute the dried lipid extract in a buffer suitable for SCDase activity.
-
Add SCDase to the sample and incubate to hydrolyze the N-acyl linkage, generating lyso-LacCer.
-
-
Fluorescent Derivatization:
-
Stop the enzyme reaction and extract the lyso-lipids.
-
Dry the extract and reconstitute in ethanol (B145695).
-
Add OPA reagent to the ethanol solution.[19]
-
Incubate at 70°C for 20-60 minutes to allow the OPA to react with the primary amine of the lyso-LacCer.[19]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the normal-phase HPLC column.
-
Perform isocratic elution with the mobile phase at a flow rate of 1.0-1.5 mL/min.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 435 nm.[17]
-
-
Quantification:
-
Generate a standard curve using known concentrations of LacCer standard that have undergone the same hydrolysis and derivatization process.
-
Determine the concentration of LacCer in the samples by comparing their peak areas to the standard curve.
-
Protocol 4: General Protocol for Lactosylceramide ELISA
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), based on commercially available kits.[20][21] Users should always follow the specific instructions provided with their kit.
Principle: In a competitive ELISA for LacCer, the microplate wells are pre-coated with a LacCer antigen. The sample (containing unknown LacCer) and a biotinylated anti-LacCer antibody are added to the wells. The LacCer in the sample competes with the coated LacCer for binding to the limited amount of antibody. The amount of antibody bound to the plate is therefore inversely proportional to the concentration of LacCer in the sample. This is detected using a streptavidin-HRP conjugate and a colorimetric substrate.[21]
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as directed by the kit manual.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the LacCer-coated microplate.
-
Detection Antibody Addition: Immediately add 50 µL of the biotinylated anti-LacCer detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[21]
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate solution to each well.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Washing: Repeat the washing step (Step 5).
-
Substrate Reaction: Add 90 µL of TMB Substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (O.D.) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[20]
-
Calculation: Construct a standard curve by plotting the O.D. of the standards against their known concentrations. Determine the LacCer concentration in the samples from this curve. The O.D. will be inversely proportional to the LacCer concentration.[20]
References
- 1. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma sphingolipid abnormalities in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma sphingolipid abnormalities in neurodegenerative diseases | PLOS One [journals.plos.org]
- 10. Distinctive sphingolipid patterns in chronic multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. mdpi.com [mdpi.com]
- 15. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. mybiosource.com [mybiosource.com]
- 21. Ceramide ELISA Kit (A326471) [antibodies.com]
Application of Lactosylceramide in Lipidomics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, has emerged as a critical player in cellular signaling and a key biomarker in various pathological conditions.[1][2][3][4] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a bioactive lipid second messenger.[3][4] It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1][2][4][5] Dysregulation of LacCer metabolism has been implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a focal point of lipidomics research and a potential target for therapeutic intervention.[1][2][3]
These application notes provide a comprehensive overview of the role of LacCer in lipidomics, including its involvement in key signaling pathways, its utility as a biomarker, and detailed protocols for its extraction and quantification.
Lactosylceramide as a Biomarker in Disease
Elevated levels of specific LacCer species have been identified as potential biomarkers for the diagnosis and stratification of several diseases.
Inflammatory Bowel Disease (IBD)
Recent lipidomics studies have highlighted a significant increase in serum LacCer levels, particularly C16:0-LacCer, in children with Inflammatory Bowel Disease (IBD), distinguishing them from healthy controls and helping to differentiate between Crohn's disease (CD) and ulcerative colitis (UC).
Table 1: Quantitative Data of Lactosylceramide and other Sphingolipids in Pediatric IBD Patients
| Sphingolipid | Crohn's Disease (CD) vs. Control | Ulcerative Colitis (UC) vs. Control | CD vs. UC | Reference |
| C16:0-LacCer | Significantly Increased | Increased | Significantly Different | [6] |
| C18:0-Cer | Significantly Increased | No Significant Change | Significantly Different | [6] |
| C18:1-Cer | Significantly Increased | Significantly Increased | Significantly Different | [6] |
| C20:0-Cer | Significantly Increased | Significantly Increased | Not Significantly Different | [6] |
| C24:0-Cer | No Significant Change | Significantly Increased | Not Significantly Different | [6] |
Neurodegenerative Diseases
Plasma LacCer levels are also significantly elevated in various neurodegenerative diseases compared to healthy individuals, suggesting its role in neuroinflammation and neurodegeneration.[2][4][7]
Table 2: Plasma Lactosylceramide Levels in Neurodegenerative Diseases
| Disease Group | Change in Total Plasma LacCer d18:1 Levels vs. Control | Reference |
| Idiopathic Parkinson's Disease (IPD) | Significantly Higher | [2][7] |
| Dementia with Lewy Bodies (DLB) | Significantly Higher | [2][7] |
| Multiple System Atrophy (MSA) | Significantly Higher | [2][7] |
| Alzheimer's Disease (AD) | Significantly Higher | [2][7] |
| Progressive Supranuclear Palsy (PSP) | Significantly Higher | [2][7] |
Lactosylceramide Signaling Pathways
LacCer is a central hub for various signaling pathways that regulate inflammation and oxidative stress.[1][2][3] External stimuli such as growth factors (PDGF, VEGF), pro-inflammatory cytokines (TNF-α), and oxidized low-density lipoprotein (ox-LDL) can activate LacCer synthase, leading to an accumulation of LacCer.[2][3][4][5] This, in turn, triggers downstream signaling cascades.
Lactosylceramide-Mediated Oxidative Stress
Caption: LacCer-mediated oxidative stress pathway.
Lactosylceramide-Mediated Inflammation
Caption: LacCer-mediated inflammatory pathway.
Experimental Protocols
Accurate quantification of LacCer in biological samples is crucial for lipidomics studies. The following protocols provide detailed methodologies for lipid extraction and LC-MS/MS analysis.
Experimental Workflow
Caption: General experimental workflow for LacCer analysis.
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is adapted from established methods for the extraction of total lipids from plasma.[6][8]
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (or 0.73% NaCl as cited in some protocols)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortexing: Vortex the mixture vigorously for 15 minutes at room temperature to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette, avoiding the protein interface. Transfer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: Lipid Extraction from Tissue (Matyash Method)
This protocol is a robust method for extracting lipids from tissue samples, offering good recovery and compatibility with high-throughput applications.[9][10][11]
Materials:
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (MS-grade)
-
Homogenizer (e.g., bead beater or probe sonicator)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: Weigh approximately 20-30 mg of frozen tissue and place it in a homogenization tube. Add 1 mL of methanol and homogenize thoroughly.
-
Solvent Addition: Add 3.33 mL of MTBE to the homogenate.
-
Incubation: Vortex the mixture for 1 hour at 4°C.
-
Phase Separation: Add 830 µL of MS-grade water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the upper organic phase (MTBE layer containing lipids) and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Quantification of Lactosylceramide by HILIC-LC-MS/MS
This protocol outlines a general approach for the targeted quantification of LacCer species using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole or QTRAP mass spectrometer.
-
HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.
LC Gradient (Example):
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 50 |
| 12.1 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for different LacCer species. The precursor ion is typically [M+H]+, and a common product ion for many sphingolipids is m/z 264.3, corresponding to the sphingosine (B13886) backbone.
-
Collision Energy (CE) and other MS parameters: These should be optimized for each specific instrument and LacCer species.
Table 3: Example MRM Transitions for Common Lactosylceramide Species
| Lactosylceramide Species | Precursor Ion (m/z) | Product Ion (m/z) |
| LacCer(d18:1/16:0) | 862.7 | 264.3 |
| LacCer(d18:1/18:0) | 890.7 | 264.3 |
| LacCer(d18:1/20:0) | 918.8 | 264.3 |
| LacCer(d18:1/22:0) | 946.8 | 264.3 |
| LacCer(d18:1/24:0) | 974.9 | 264.3 |
| LacCer(d18:1/24:1) | 972.9 | 264.3 |
Internal Standards: For accurate quantification, it is essential to use appropriate internal standards. Stable isotope-labeled LacCer species (e.g., LacCer(d18:1/16:0)-d3) are ideal.
Quantification: Create a calibration curve using a series of known concentrations of authentic LacCer standards spiked with a fixed concentration of the internal standard. The concentration of LacCer in the biological samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
Lactosylceramide is a multifaceted lipid that plays a significant role in cellular physiology and pathology. The application of advanced lipidomics techniques has been instrumental in uncovering its functions as a signaling molecule and its potential as a clinical biomarker. The protocols and information provided herein offer a foundation for researchers to investigate the role of LacCer in their specific areas of interest, from basic science to drug development. As our understanding of the "LacCer-centric" signaling pathways continues to grow, so too will the opportunities for novel diagnostic and therapeutic strategies targeting this important lipid.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 9. protocols.io [protocols.io]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid, plays a crucial role in various cellular processes, including inflammation, oxidative stress, and signal transduction.[1][2] Its involvement in pathological conditions has made it a significant target for in vivo imaging to understand disease mechanisms and develop targeted therapies. These application notes provide detailed protocols for the fluorescent and radioactive labeling of Lactosylceramide and its subsequent in vivo imaging.
Data Presentation
Table 1: Photophysical Properties of Common Fluorophores for Lactosylceramide Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |
| NBD | ~465 | ~535 | Environment-sensitive | Golgi-specific staining, sensitive to photobleaching. |
| BODIPY FL | ~505 | ~515 | High | Bright and photostable, can form excimers at high concentrations leading to a red shift in emission. |
| BODIPY TR | ~589 | ~617 | High | Red-shifted emission, suitable for multicolor imaging. |
| COUPY | ~540 | ~650+ | Excellent | Far-red emitting, large Stokes shift. |
Table 2: Common Radionuclides for Labeling Lactosylceramide for PET and SPECT Imaging
| Radionuclide | Imaging Modality | Half-life | Key Characteristics |
| Carbon-11 (¹¹C) | PET | 20.4 min | Short half-life requires an on-site cyclotron. Allows for multiple imaging sessions in the same day. |
| Fluorine-18 (¹⁸F) | PET | 109.8 min | Longer half-life allows for transport from a central production site. Good image resolution.[3] |
| Indium-111 (¹¹¹In) | SPECT | 2.8 days | Longer half-life is suitable for longitudinal studies. |
| Zirconium-89 (⁸⁹Zr) | PET | 78.4 hours | Long half-life allows for imaging over several days to track slow biological processes.[4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Lactosylceramide via Click Chemistry
This protocol describes the synthesis of an azide-labeled Lactosylceramide analog followed by fluorescent labeling using a copper-catalyzed click reaction.
Materials:
-
Commercially available lactose (B1674315)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), Hexane
-
Reagents for multi-step synthesis (as described in[1])
-
Azide-labeled Lactosylceramide
-
Alkyne-functionalized fluorophore (e.g., DBCO-fluorophore)
-
Copper(I) bromide (CuBr)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Azide-Labeled Lactosylceramide: A multi-step synthesis is required to produce an azide-functionalized Lactosylceramide. A detailed 16-step protocol starting from commercially available lactose to yield azide-labeled β-Lactosylceramide analogs has been described.[1][5] This involves the protection of hydroxyl groups, introduction of the ceramide backbone, and enzymatic or chemical introduction of the lactose moiety, followed by the introduction of an azide (B81097) group at a specific position, for instance, the 6-C-position of the D-galactose in lactose.[1][5]
-
Click Chemistry Reaction: a. Dissolve the azide-labeled Lactosylceramide and the alkyne-functionalized fluorophore in a 1:1.2 molar ratio in a mixture of DMF and PBS (4:1 v/v). b. Prepare a fresh solution of the copper catalyst by mixing CuBr and TBTA in a 1:1.2 molar ratio in DMF. c. Add the copper catalyst solution to the Lactosylceramide/fluorophore mixture. d. Add a fresh solution of sodium ascorbate in PBS to the reaction mixture to a final concentration of 5 mM. e. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding an EDTA solution to chelate the copper. g. Extract the fluorescently labeled Lactosylceramide with an organic solvent like ethyl acetate. h. Purify the product using silica gel column chromatography.
Protocol 2: Preparation of Labeled Lactosylceramide for In Vivo Administration
For intravenous administration, the labeled Lactosylceramide needs to be incorporated into a suitable vehicle, such as liposomes.
Materials:
-
Fluorescently or radioactively labeled Lactosylceramide
-
Phospholipids (e.g., dimyristoylphosphatidylcholine (B1235183) - DMPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), sterile
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the labeled Lactosylceramide, DMPC, and cholesterol in chloroform at a desired molar ratio (e.g., 8 mol% labeled LacCer).[6]
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing for 10-15 minutes. This will form multilamellar vesicles.
-
To obtain small unilamellar vesicles (SUVs), subject the liposome (B1194612) suspension to extrusion through a polycarbonate membrane with a 100 nm pore size. Pass the suspension through the extruder 10-15 times.
-
The resulting liposomal suspension containing the labeled Lactosylceramide is now ready for intravenous injection.
Protocol 3: In Vivo Imaging of Fluorescently Labeled Lactosylceramide
This protocol outlines the procedure for in vivo imaging in a murine model using a fluorescence imaging system.
Materials:
-
Mice (e.g., BALB/c or nude mice for tumor models)
-
Liposomal preparation of fluorescently labeled Lactosylceramide
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS, FMT)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer the liposomal preparation of fluorescently labeled Lactosylceramide via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution.
-
After the final imaging time point, euthanize the mouse and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Perform ex vivo imaging of the harvested organs to confirm the in vivo signal and quantify the organ-specific accumulation of the fluorescent probe.
Protocol 4: In Vivo Imaging of Radioactively Labeled Lactosylceramide (General Workflow)
This protocol provides a general workflow for PET or SPECT imaging. The specific radiolabeling chemistry will depend on the chosen radionuclide and precursor molecule.
Materials:
-
Mice
-
Liposomal preparation of radioactively labeled Lactosylceramide
-
Anesthesia
-
PET or SPECT scanner
Procedure:
-
Radiolabeling: Synthesize the radiolabeled Lactosylceramide. For example, with ¹⁸F, a common method involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.[3] For ¹¹C, [¹¹C]methyl iodide or [¹¹C]methyl triflate are common precursors for methylation reactions.[7] The synthesis is typically performed in an automated radiosynthesis module.
-
Purification and Formulation: Purify the radiolabeled Lactosylceramide using high-performance liquid chromatography (HPLC) and formulate it into a liposomal suspension as described in Protocol 2.
-
Administration and Imaging: a. Anesthetize the mouse. b. Administer a defined dose of the radiolabeled Lactosylceramide liposomes intravenously. c. Acquire dynamic or static PET/SPECT images over a specified duration. d. Reconstruct the images and perform data analysis to determine the biodistribution and pharmacokinetics of the tracer.
-
Ex Vivo Biodistribution: After the final scan, euthanize the animal, dissect the organs, and measure the radioactivity in each organ using a gamma counter to validate the imaging data.
Mandatory Visualizations
Lactosylceramide Biosynthesis and Signaling Pathways
Caption: Biosynthesis of Lactosylceramide and its role in initiating signaling cascades leading to inflammation and oxidative stress.
Experimental Workflow for In Vivo Imaging of Labeled Lactosylceramide
Caption: Step-by-step workflow for the in vivo imaging of labeled Lactosylceramide.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of fluorescent lactosylceramide stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Biodistribution and Pharmacokinetics Study of GMP-Grade Exosomes Labeled with 89Zr Radioisotope in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of lactosylceramide-containing liposomes to hepatocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Elucidating the Multifaceted Functions of Lactosylceramide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Lactosylceramide (B164483) (LacCer)
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose (B1674315) sugar moiety, is a critical component of cellular membranes.[1][2] Beyond its structural role, LacCer has emerged as a key bioactive lipid involved in a multitude of cellular processes, acting as a second messenger in various signaling cascades.[3][4] It is a pivotal precursor in the biosynthesis of more complex glycosphingolipids, including gangliosides and sulfatides.[1][3] Aberrant LacCer metabolism and signaling have been implicated in a range of pathologies, including inflammation, atherosclerosis, cancer, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4][5][6]
These application notes provide an overview of common in vitro models and detailed protocols to investigate the diverse functions of Lactosylceramide, aiding researchers in the fields of cell biology, immunology, and drug discovery.
In Vitro Models for Studying Lactosylceramide Function
A variety of in vitro models are employed to dissect the specific roles of LacCer in cellular physiology and pathophysiology. The choice of model depends on the biological question being addressed.
-
Primary Human Neutrophils and Neutrophil-like Cell Lines (e.g., HL-60): Human neutrophils are primary cells that highly express LacCer on their surface, where it forms membrane microdomains.[7][8] These cells are invaluable for studying the role of LacCer in innate immunity, including processes like chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS).[7][8] Differentiated HL-60 cells can serve as a reproducible model system for neutrophil functions.
-
Endothelial Cells (e.g., HUVECs): Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established model for investigating the role of LacCer in angiogenesis, inflammation, and cell adhesion.[9] Studies have shown that Vascular Endothelial Growth Factor (VEGF) can induce LacCer-dependent expression of adhesion molecules like PECAM-1, a key step in angiogenesis.[9]
-
Fibroblasts and HEK-293T Cells: Human dermal fibroblasts and Human Embryonic Kidney 293T (HEK-293T) cells are often used to study the enzymatic activity of LacCer synthase (β-1,4-galactosyltransferase 5 and 6), the enzyme responsible for LacCer synthesis.[10] These cell lines can be genetically manipulated to overexpress or silence LacCer synthase, providing a platform to study the downstream consequences of altered LacCer levels.[10]
-
Cancer Cell Lines (e.g., MG-63 Osteosarcoma): Various cancer cell lines are utilized to explore the involvement of LacCer in tumor progression, including cell proliferation, apoptosis, and drug resistance.[11] For instance, the human osteosarcoma cell line MG-63 has been used to demonstrate the critical role of LacCer in TNF-α-induced apoptosis.[11]
-
Primary Astrocytes: These cells are essential for studying the role of LacCer in neuroinflammation.[6][12] Cytokine-stimulated primary astrocytes can be used to investigate how LacCer modulates the expression of adhesion molecules and contributes to inflammatory responses in the central nervous system.[12]
Key Signaling Pathways Involving Lactosylceramide
LacCer is a central hub for various signaling pathways that regulate critical cellular functions.
LacCer-Mediated Inflammatory and Oxidative Stress Signaling
External stimuli such as oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α) can activate LacCer synthase, leading to an increase in LacCer levels.[3][4] This newly synthesized LacCer can then initiate two major downstream pathways:
-
NADPH Oxidase Activation and ROS Production: LacCer can activate NADPH oxidase, a membrane-bound enzyme complex, resulting in the production of reactive oxygen species (ROS) and a state of oxidative stress.[1][3][4] This oxidative stress can trigger a cascade of downstream signaling events that contribute to inflammation and cellular damage.[3][4]
-
cPLA2 Activation and Eicosanoid Production: LacCer directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[13] Activated cPLA2α cleaves arachidonic acid from membrane phospholipids.[3][4][13] Arachidonic acid is then metabolized to produce pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[3][4][13]
LacCer Function in Neutrophil Activation
In human neutrophils, LacCer plays a crucial role in mediating immune responses.[7][14] It upregulates the expression of the adhesion molecule Mac-1 (CD11b/CD18), promoting neutrophil adhesion to the endothelium.[14][15] This process is dependent on phospholipase A2 (PLA2) activity.[14] LacCer also stimulates superoxide (B77818) generation via NADPH oxidase in neutrophils.[14][15]
Data Presentation: Quantitative Analysis of LacCer-Related Activities
The following tables summarize quantitative data from key experiments investigating LacCer function.
Table 1: Lactosylceramide Synthase Activity in Different Cell Types
| Cell Type | LacCer Synthase Activity (pmol/mg/min) | Method | Reference |
| Human Dermal Fibroblasts (Golgi Fraction) | 7.5 | Radioisotope Assay | [16] |
| HEK-293T | Low/Undetectable in crude homogenate | Radioisotope & LC-MS/MS | [10][16] |
| HEK-293T (B4GALT5 transfected) | High | Radioisotope & LC-MS/MS | [10][16] |
Table 2: Comparison of Methods for Measuring LacCer Synthase Activity
| Method | Principle | Advantages | Disadvantages | Reference |
| Radiochemical Assay | Incorporation of radiolabeled galactose from UDP-[3H]Gal into LacCer. | Established method. | Requires handling of radioactive materials, less sensitive for low activity samples. | [10][16][17] |
| LC-MS/MS Assay | Quantitation of deuterated LacCer product from a deuterated GlcCer substrate. | High sensitivity and accuracy, avoids radioactivity. | Requires specialized equipment (LC-MS/MS). | [10][16][17] |
| Fluorescent Assay | HPLC detection of a fluorescently labeled LacCer product (e.g., NBD-LacCer). | High sensitivity, avoids radioactivity. | May require synthesis of fluorescent substrates. | [10][18] |
Experimental Protocols
Protocol 1: Measurement of Lactosylceramide Synthase Activity using LC-MS/MS
This protocol is adapted from a method using deuterated glucosylceramide as a substrate.[10][16][17]
Objective: To quantify the enzymatic activity of LacCer synthase in cell or tissue homogenates.
Materials:
-
Cell or tissue homogenates
-
Deuterated glucosylceramide (GlcCerd7)
-
UDP-galactose (UDP-Gal)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2)
-
Methanol
-
Chloroform
-
LC-MS/MS system
Procedure:
-
Prepare Cell Homogenates:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell homogenate (e.g., 50-150 µg of protein)
-
GlcCerd7 (e.g., 40 µM final concentration)
-
UDP-Gal (e.g., 1 mM final concentration)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).
-
-
Lipid Extraction:
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable liquid chromatography method.
-
Detect and quantify the deuterated lactosylceramide (LacCerd7) product using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of LacCerd7 produced based on a standard curve.
-
Express the LacCer synthase activity as pmol of product formed per mg of protein per minute (pmol/mg/min).
-
Protocol 2: In Vitro Neutrophil Adhesion Assay
This protocol is designed to assess the effect of LacCer on neutrophil adhesion to endothelial cells.[14][15]
Objective: To determine if LacCer stimulation increases the adhesion of human neutrophils to an endothelial cell monolayer.
Materials:
-
Isolated human polymorphonuclear leukocytes (hPMNs)
-
Human endothelial cells (e.g., HUVECs)
-
Lactosylceramide (LacCer)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcein-AM (or other fluorescent cell tracker)
-
Multi-well plates (e.g., 96-well plate)
-
Fluorescence plate reader
Procedure:
-
Prepare Endothelial Cell Monolayer:
-
Culture HUVECs in a 96-well plate until they form a confluent monolayer.
-
-
Label and Stimulate Neutrophils:
-
Isolate hPMNs from fresh human blood using standard density gradient centrifugation.
-
Label the isolated hPMNs with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled hPMNs in cell culture medium.
-
Treat the hPMNs with varying concentrations of LacCer (or vehicle control) for a specified time (e.g., 20 minutes) at 37°C.
-
-
Adhesion Assay:
-
Wash the stimulated hPMNs to remove excess LacCer.
-
Add the treated hPMNs to the HUVEC monolayer in the 96-well plate.
-
Allow the neutrophils to adhere for a specified time (e.g., 30 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent neutrophils.
-
-
Quantification of Adhesion:
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
-
The fluorescence intensity is directly proportional to the number of adherent neutrophils.
-
-
Data Analysis:
-
Compare the fluorescence readings of LacCer-treated groups to the control group to determine the effect of LacCer on neutrophil adhesion.
-
Results can be expressed as a percentage of adhesion relative to the control.
-
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the diverse functions of Lactosylceramide. By employing these techniques, researchers can further unravel the intricate roles of LacCer in health and disease, paving the way for the development of novel therapeutic strategies targeting LacCer-centric signaling pathways.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 7. Lactosylceramide-enriched microdomains mediate human neutrophil immunological functions via carbohydrate-carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactosylceramide is required in apoptosis induced by N-Smase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactosylceramide stimulates human neutrophils to upregulate Mac-1, adhere to endothelium, and generate reactive oxygen metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving Lactosylceramide Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to lactosylceramide (B164483) solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is lactosylceramide and why is its solubility a concern in cell-based assays?
A1: Lactosylceramide (LacCer) is a glycosphingolipid, a class of lipids composed of a ceramide backbone and a lactose (B1674315) sugar moiety.[1] It is an important precursor for the biosynthesis of more complex glycosphingolipids and also acts as a bioactive molecule involved in various signaling pathways, including those related to inflammation and cell proliferation.[2][3] Like many lipids, lactosylceramide is hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media. This low solubility can lead to precipitation, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the recommended primary solvents for dissolving lactosylceramide powder?
A2: For cell culture applications, ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are the most commonly used organic solvents to prepare a concentrated stock solution of lactosylceramide.[4] It is crucial to first dissolve the lactosylceramide in an organic solvent before diluting it into your aqueous cell culture medium.[4]
Q3: What is the maximum recommended concentration of organic solvents like ethanol or DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically at or below 0.1%.[5] The tolerance to solvents can vary between cell lines, so it is advisable to perform a solvent tolerance study for your specific cell line.[6]
Q4: Can I dissolve lactosylceramide directly in cell culture media or phosphate-buffered saline (PBS)?
A4: Direct dissolution of lactosylceramide in aqueous buffers like PBS or cell culture media is not recommended. Its solubility in these solutions is extremely low, and attempting to dissolve it directly will likely lead to precipitation and an inaccurate final concentration in your experiment.[4]
Q5: How does serum in the cell culture medium affect lactosylceramide solubility?
A5: Animal serum, such as fetal bovine serum (FBS), contains proteins like albumin that act as carriers for lipids, which can significantly enhance their solubility in culture media.[4] If you are working with serum-free media, the absence of these carrier proteins makes precipitation more likely.
Q6: How can I improve lactosylceramide solubility in serum-free media?
A6: In serum-free conditions, adding a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can help to keep the lactosylceramide in solution.[4] Preparing a lactosylceramide-BSA complex is a common method to enhance its delivery to cells in culture.
Troubleshooting Guides
Issue 1: Lactosylceramide precipitates immediately upon addition to cell culture medium.
| Possible Cause | Solution |
| High Final Concentration | The concentration of lactosylceramide exceeds its solubility limit in the aqueous medium. Reduce the final concentration of lactosylceramide in your experiment. |
| Improper Dilution Technique | Adding the concentrated organic stock solution directly to the full volume of media can cause the lipid to "crash out" of solution.[4] Perform a serial dilution. First, pre-dilute the stock solution into a small volume of serum-containing media while vortexing, then add this intermediate dilution to the final volume of media.[4] |
| Absence of a Carrier Protein | In serum-free media, the lack of carrier proteins like albumin significantly reduces lactosylceramide solubility.[4] Prepare a lactosylceramide-BSA complex before adding it to your serum-free medium. |
Issue 2: Lactosylceramide solution appears cloudy or forms a precipitate over time during incubation.
| Possible Cause | Solution |
| Temperature Shift | Media components, including lipids, can precipitate when moved from a warmer incubator to a cooler environment (e.g., microscope stage for imaging).[4][7] Minimize temperature fluctuations where possible. If precipitation is observed after cooling, gently warm the medium to 37°C to see if the precipitate redissolves before use, but be cautious about temperature-sensitive components. |
| Instability of the Solution | Aqueous solutions of some lipids are not stable for long periods. It is recommended to prepare fresh lactosylceramide-containing media for each experiment and not to store it for more than one day.[8] |
| Media Component Interaction | High concentrations of certain ions (e.g., calcium) or pH shifts in the media during incubation can lead to the precipitation of various components, which may include the lipid.[9] Ensure your media is properly buffered and stored. |
Issue 3: Inconsistent experimental results or lack of cellular response.
| Possible Cause | Solution |
| Inaccurate Concentration | Precipitation, even if not easily visible, can lead to a lower effective concentration of lactosylceramide than intended. Prepare fresh solutions for each experiment using proper dilution techniques. Consider quantifying the lipid concentration in your final medium if feasible. |
| Solvent Toxicity | The final concentration of the organic solvent (e.g., ethanol, DMSO) may be too high and affecting cell health.[4] Ensure the final solvent concentration is non-toxic for your specific cell line (generally ≤ 0.1%).[5] Always include a vehicle control (media with the same final solvent concentration but without lactosylceramide) to verify that the solvent itself is not causing a cellular response. |
| Poor Bioavailability | The lactosylceramide may not be efficiently interacting with the cells. Using a carrier like BSA or preparing liposomes can improve the delivery and bioavailability of lactosylceramide to the cells. |
Data Presentation
Table 1: Solubility of Ceramides (B1148491) in Common Organic Solvents
| Compound | Solvent | Approximate Solubility |
| C2 Ceramide (d18:1/2:0) | Ethanol | ~33 mg/mL[10] |
| DMSO | ~20 mg/mL[10] | |
| Dimethyl formamide | ~22 mg/mL[10] | |
| C6 Ceramide (d18:1/6:0) | Ethanol | ~20 mg/mL[8] |
| DMSO | ~20 mg/mL[8] | |
| Dimethyl formamide | ~20 mg/mL[8] | |
| C24:1 Ceramide (d18:1/24:1(15Z)) | Ethanol | ~3 mg/mL[11] |
| DMSO | <20 µg/mL[11] | |
| Dimethyl formamide | >5.5 mg/mL[11] | |
| C16 Lactosylceramide | Chloroform:Methanol:Water (2:1:0.1) | Soluble[12] |
Experimental Protocols
Protocol 1: Preparation of Lactosylceramide Stock Solution in Ethanol
Materials:
-
Lactosylceramide (powder)
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Pre-warm the Lactosylceramide: Allow the vial of lactosylceramide powder to come to room temperature before opening to prevent condensation.
-
Weigh the Lactosylceramide: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of lactosylceramide and transfer it to a sterile microcentrifuge tube or glass vial.
-
Add Ethanol: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the lactosylceramide does not fully dissolve, you can briefly warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[4] Ensure the solid is completely dissolved before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes in sterile glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C.[4] The stability of the stock solution is generally at least 4 years when stored properly.[12]
Protocol 2: Diluting Lactosylceramide into Cell Culture Media
Materials:
-
Lactosylceramide stock solution (from Protocol 1)
-
Complete cell culture medium (with or without serum)
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw the lactosylceramide stock solution at room temperature or briefly in a 37°C water bath.
-
Prepare Intermediate Dilution (Crucial Step):
-
In a sterile conical tube, add a small volume of your complete cell culture medium (e.g., 1 mL).
-
While vortexing the medium, add the required volume of the lactosylceramide stock solution to create an intermediate dilution. This rapid mixing helps prevent immediate precipitation.
-
-
Prepare Final Dilution:
-
Add the intermediate dilution to the final volume of your cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause frothing of the medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., ethanol) used for the stock solution to a separate volume of cell culture medium, following the same dilution steps.
-
Application: Add the final lactosylceramide-containing media and the vehicle control media to your cells immediately. Do not store the final diluted media for extended periods.
Protocol 3: Preparation of Lactosylceramide-BSA Complex
Materials:
-
Lactosylceramide stock solution in ethanol
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile water or PBS
-
Sterile glass tubes
-
Water bath at 37°C
-
Nitrogen gas stream or speed vacuum
Procedure:
-
Prepare a Thin Film of Lactosylceramide:
-
In a sterile glass tube, add the desired amount of lactosylceramide stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen gas or using a speed vacuum to form a thin lipid film on the bottom of the tube.
-
-
Prepare BSA Solution:
-
Prepare a sterile solution of fatty-acid-free BSA in water or PBS at the desired concentration (e.g., 4 mg/mL).[13]
-
-
Complexation:
-
Application: The lactosylceramide-BSA complex is now ready to be diluted into your cell culture medium for your experiment.
Mandatory Visualization
Lactosylceramide Synthesis and Signaling Pathway
Caption: Lactosylceramide synthesis and its role in TNF-α mediated inflammatory signaling.
Experimental Workflow for Preparing Lactosylceramide for Cell-Based Assays
References
- 1. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
Technical Support Center: Optimizing Mass Spectrometry for Lactosylceramide (LacCer) Detection
Welcome to the technical support center for the analysis of Lactosylceramide (LacCer) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for Lactosylceramide analysis by LC-MS?
A1: Electrospray ionization (ESI) is the most widely used technique for LacCer analysis as it is a soft ionization method suitable for both large and small molecules.[1] ESI allows for the generation of multiply charged ions at relatively low temperatures, which helps to keep the LacCer molecule intact during ionization.[1]
Q2: Should I use positive or negative ion mode for detecting Lactosylceramide?
A2: Lactosylceramides can be detected in both positive and negative ionization modes. In positive ion mode (ESI+), LacCer readily forms protonated molecules [M+H]+ as well as adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+.[2][3] A characteristic fragment ion for many sphingolipids in positive mode is m/z 264, which corresponds to the sphingoid backbone after the loss of a water molecule, and is often used for quantification in Multiple Reaction Monitoring (MRM) assays.[2] Negative ion mode (ESI-) can also be used and may offer higher sensitivity and less background noise in some cases. The choice between positive and negative mode should be determined empirically to achieve the best sensitivity and specificity for your specific LacCer species and sample matrix.[2]
Q3: What are the common adducts I should look for in my mass spectra for Lactosylceramide?
A3: In positive ion mode ESI, common adducts for LacCer include protonated molecules [M+H]+, ammonium adducts [M+NH4]+, and sodium adducts [M+Na]+.[3][4][5] The presence of these adducts can help in the identification of the molecular ion. It is important to be aware of potential solvent adducts as well, such as with methanol (B129727) [M+CH3OH+H]+ or acetonitrile (B52724) [M+ACN+H]+, depending on your mobile phase composition.[4]
Q4: How can I differentiate between Lactosylceramide and its isomers, like Galabiosylceramide?
A4: Differentiating between isomers like Lactosylceramide (LacCer) and Galabiosylceramide (Ga2) is challenging because they have the same mass.[6][7] The most effective way to separate these isomers is through liquid chromatography prior to mass spectrometric analysis.[6][7] Normal-phase liquid chromatography has been shown to be effective in achieving baseline separation of these isomers.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of Lactosylceramide.
Issue 1: Low Signal Intensity or No Peak Detected
-
Possible Cause: Inefficient lipid extraction.
-
Solution: Lactosylceramides are amphiphilic lipids. Ensure your extraction method is appropriate. A modified Bligh & Dyer or Folch extraction is commonly used.[8] Another effective method for plasma is a single-phase extraction with 1-butanol/methanol (1:1 v/v).[9] For cellular samples, protein precipitation with a solvent like methanol can be employed.[10]
-
-
Possible Cause: Suboptimal ionization source parameters.
-
Solution: The efficiency of ionization is highly dependent on the source conditions. Optimize parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and ion source temperature.[11][12] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[13]
-
-
Possible Cause: Low analyte concentration.
-
Solution: The concentration of LacCer in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or increasing the injection volume.
-
-
Possible Cause: Ion suppression from co-eluting compounds.
-
Solution: Phospholipids and other abundant lipids in the sample can co-elute with your analyte and suppress its ionization.[14] Improve chromatographic separation by adjusting the gradient profile or using a different stationary phase. A sample cleanup step to remove interfering substances may also be necessary.
-
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)
-
Possible Cause: Column contamination.
-
Solution: Contaminants in the sample or on the chromatographic column can lead to poor peak shape.[13] Ensure proper sample preparation and regular column maintenance. Running blank injections between samples can help prevent carryover.
-
-
Possible Cause: Incompatible mobile phase.
-
Solution: Ensure your mobile phase is compatible with your column and analyte. For reversed-phase chromatography, ensure appropriate pH and organic solvent composition. For HILIC, proper column equilibration is crucial.
-
-
Possible Cause: Column overload.
-
Solution: Injecting too much sample can lead to peak broadening. Try diluting your sample and re-injecting.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for HILIC chromatography.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase composition is consistent between runs. Check for solvent evaporation or degradation.
-
-
Possible Cause: Leaks in the LC system.
-
Solution: Check for any leaks in the LC system, from the solvent reservoirs to the mass spectrometer interface, as this can cause pressure fluctuations and affect retention times.[15]
-
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Single-Phase Method)
This protocol is adapted from a method for the high-throughput extraction of lipids from plasma.[9]
-
Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of a 1-butanol/methanol (1:1, v/v) solution containing 5 mM ammonium formate (B1220265) and your internal standards.
-
Vortex the mixture for 10 seconds.
-
Sonicate the mixture for 1 hour.
-
Centrifuge the tube at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Lactosylceramide
The following is a representative set of parameters. Optimal conditions may vary depending on the specific instrument and LacCer species being analyzed.
| Parameter | Value |
| Column | HILIC silica (B1680970) column (50 x 2.1 mm, 1.8 µm particle size)[11] |
| Mobile Phase A | Water with 0.2% formic acid and 200 mM ammonium formate[11] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[11] |
| Flow Rate | 0.8 mL/min[11] |
| Column Temperature | 50°C[11] |
| Injection Volume | 2 µL[11] |
| Gradient | 100% B for 0.1 min, step to 90% B until 0.11 min, linear gradient to 50% B until 2.5 min, hold at 50% B until 3.5 min, and re-equilibrate from 3.51 to 4.5 min with 100% B.[11] |
| Parameter | Value |
| Ion Spray Voltage | 5500 V[11] |
| Ion Source Heater Temperature | 400°C[11] |
| Source Gas 1 (Nebulizer Gas) | 40 psi[11] |
| Source Gas 2 (Heater Gas) | 35 psi[11] |
| Curtain Gas | 20 psi[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[10][11] |
The following table provides example MRM transitions for a deuterated LacCer standard. The product ion m/z 271.3 corresponds to a fragment of the deuterated ceramide backbone. The collision energy (CE) and declustering potential (DP) will need to be optimized for your specific instrument and analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| LacCer d7 C15:0 | 855.6 | 271.3 | 60[10] | 65[10] |
Visualizations
Experimental Workflow for LacCer Analysis
Lactosylceramide Signaling Pathway in Inflammation
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. ccc.bc.edu [ccc.bc.edu]
- 5. providiongroup.com [providiongroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gentechscientific.com [gentechscientific.com]
Technical Support Center: Troubleshooting Lactosylceramide Instability in Storage
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to obtaining reliable and reproducible experimental results. Lactosylceramide (B164483) (LacCer), a critical bioactive sphingolipid, can be susceptible to degradation during storage, potentially impacting its biological activity and leading to misleading experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to Lactosylceramide instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Lactosylceramide instability during storage?
A1: The main causes of Lactosylceramide instability are chemical degradation through oxidation and hydrolysis.
-
Oxidation: The unsaturated fatty acyl chains and the sphingosine (B13886) backbone of Lactosylceramide are susceptible to oxidation by reactive oxygen species (ROS) and photooxidation upon exposure to light.[1][2][3] This can lead to the formation of hydroxyl, keto, and hydroperoxy derivatives, as well as cleavage of the lactosyl moiety.[1][3]
-
Hydrolysis: Enzymatic or chemical hydrolysis can cleave the glycosidic bond, releasing lactose (B1674315) and ceramide, or the amide bond, yielding a fatty acid and lysolactosylceramide. Two exo-beta-galactosidases, GM1-beta-galactosidase and galactosylceramidase, are involved in the lysosomal degradation of glycosphingolipids like Lactosylceramide.
Q2: How can I visually identify degraded Lactosylceramide?
A2: While subtle chemical changes are not visible, significant degradation of solid Lactosylceramide may manifest as:
-
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can indicate oxidation.
-
Texture Change: Unsaturated lipids, if not stored properly, can absorb moisture and become gummy.
-
Incomplete Dissolution: Degraded LacCer may not fully dissolve in the recommended solvents, or the solution may appear cloudy or contain particulate matter.
Q3: My experimental results are inconsistent. Could degraded Lactosylceramide be the cause?
A3: Yes, using degraded Lactosylceramide can lead to a loss of biological activity and inconsistent results. For example, if you are studying LacCer-mediated signaling pathways, such as the activation of NADPH oxidase or cytosolic phospholipase A2, the presence of degradation products could fail to elicit the expected downstream effects or even cause off-target effects.[4][5][6]
Q4: What are the recommended storage conditions for Lactosylceramide?
A4: To ensure stability, Lactosylceramide should be stored under the following conditions:
| Form | Temperature | Duration | Container | Atmosphere |
| Solid (Powder) | -20°C or lower | ≥ 1-4 years[7][8] | Tightly sealed amber glass vial | Under inert gas (argon or nitrogen) |
| Organic Solution | -20°C or lower | Up to 1 month (aliquoted)[9] | Tightly sealed amber glass vial with Teflon-lined cap | Under inert gas (argon or nitrogen) |
Q5: How many times can I freeze and thaw my Lactosylceramide solution?
A5: It is highly recommended to aliquot your Lactosylceramide stock solution into single-use volumes to minimize freeze-thaw cycles. While specific data on the number of freeze-thaw cycles Lactosylceramide can withstand is limited, repeated cycling can introduce moisture and promote degradation of lipids. For many biological molecules, more than three to five freeze-thaw cycles are discouraged.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in LC-MS analysis | Lactosylceramide degradation (oxidation or hydrolysis). | - Compare your mass spectrum to the expected m/z for LacCer and potential degradation products (e.g., Glucosylceramide, ceramide, oxidized LacCer species).- Run a fresh, unopened vial of LacCer as a positive control.- Assess the purity of your stored LacCer using the TLC protocol provided below. |
| Reduced or absent biological activity in cell-based assays | Loss of active Lactosylceramide due to degradation. | - Confirm the purity and integrity of your LacCer stock using LC-MS or TLC.- Prepare a fresh stock solution from a new vial of solid LacCer.- Review your storage and handling procedures to ensure they align with best practices. |
| Cloudy or precipitated solution after dissolving | - Incomplete dissolution.- Degradation and formation of insoluble byproducts.- Use of improper solvent. | - Gently warm the solution and vortex or sonicate briefly to aid dissolution.- If cloudiness persists, the product may be degraded. Assess purity with TLC or LC-MS.- Ensure you are using the recommended solvent (e.g., Chloroform:Methanol:Water 2:1:0.1).[7] |
| Retention time shift in HPLC analysis | - Column degradation.- Changes in mobile phase composition.- Lactosylceramide degradation leading to altered polarity. | - Run a standard of fresh Lactosylceramide to verify the expected retention time.- If the standard's retention time is also shifted, troubleshoot your HPLC system.- If only the sample's retention time is shifted and shows peak broadening or fronting, it is likely degraded. |
Experimental Protocols
Protocol 1: Preparation of Lactosylceramide Stock Solution
-
Allow the vial of solid Lactosylceramide to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[9]
-
Under a stream of inert gas (argon or nitrogen), add the appropriate volume of high-purity, LC-MS grade solvent (e.g., Chloroform:Methanol 2:1) to the vial to achieve the desired stock concentration.
-
Seal the vial tightly with a Teflon-lined cap and vortex gently until the solid is completely dissolved. Brief sonication in a bath sonicator can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in amber glass vials with Teflon-lined caps.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or below.
Protocol 2: Quality Control of Lactosylceramide by Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of Lactosylceramide purity and the detection of major degradation products.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization Reagent: α-naphthol-sulfuric acid reagent (for glycolipids) or phosphomolybdic acid spray.
-
Lactosylceramide sample and a fresh standard.
Procedure:
-
Prepare the developing chamber by adding the mobile phase and allowing it to saturate for at least 30 minutes.
-
Using a capillary tube, spot a small amount of your Lactosylceramide sample and the fresh standard onto the TLC plate, about 1 cm from the bottom.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Spray the plate with the visualization reagent and heat gently on a hot plate or in an oven until spots appear.
-
Interpretation: A pure Lactosylceramide sample should show a single spot. The presence of additional spots, particularly those with different Rf values, indicates the presence of impurities or degradation products.
Visualizations
Caption: Lactosylceramide Degradation Pathways.
Caption: Lactosylceramide Storage Workflow.
Caption: Lactosylceramide Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry (2023) | Michele Dei Cas | 2 Citations [scispace.com]
- 9. google.com [google.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Bovine Buttermilk Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction, purification, and analysis of Lactosylceramide (LacCer) from bovine buttermilk. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.
I. Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with bovine buttermilk Lactosylceramide.
Issue 1: High Batch-to-Batch Variability in LacCer Yield
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Inconsistent Buttermilk Source Material | Source buttermilk powder from a single, reputable supplier with standardized processing conditions. Request information on the cream processing, churning, and drying methods used, as these can impact the composition of the milk fat globule membrane (MFGM), the source of LacCer.[1][2][3][4] |
| Variations in Lipid Extraction Efficiency | Strictly adhere to a standardized lipid extraction protocol. The Folch and Mojonnier methods are commonly used for buttermilk.[5][6] Ensure consistent solvent-to-sample ratios, extraction times, and temperatures across all batches. |
| Incomplete Separation of LacCer from Other Lipids | Optimize your chromatographic separation method. Use a high-quality silica (B1680970) gel for column chromatography and a well-defined solvent gradient. Consider using High-Performance Liquid Chromatography (HPLC) for more precise purification. |
| Degradation of LacCer during Processing | Avoid excessive heat and exposure to strong acids or bases during extraction and purification. Store purified LacCer at -20°C or lower to prevent degradation.[7] |
Issue 2: Poor Purity of the Final LacCer Product
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Co-extraction of Other Polar Lipids | Employ a multi-step purification process. After initial lipid extraction, use solid-phase extraction (SPE) with silica cartridges to separate neutral lipids from polar lipids. Follow this with column chromatography or HPLC for final purification. |
| Contamination with Proteins | Ensure complete protein precipitation during the initial extraction steps. The use of a chloroform (B151607)/methanol (B129727)/water solvent system helps to effectively partition proteins into the aqueous phase. |
| Presence of Non-lipid Contaminants | Use high-purity solvents and reagents for all extraction and purification steps. Ensure all glassware is thoroughly cleaned to prevent contamination. |
Issue 3: Inconsistent Results in Cellular Assays
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Variability in the Fatty Acid Composition of LacCer | Characterize the fatty acid profile of each batch of purified LacCer using mass spectrometry. Different fatty acid chains can influence the biological activity of LacCer.[8] |
| Presence of Endotoxins | Test each batch of purified LacCer for endotoxin (B1171834) contamination, especially if it will be used in cell-based assays with immune cells. Use an endotoxin removal kit if necessary. |
| Inconsistent Formulation of LacCer for Cell Treatment | Prepare a stock solution of LacCer in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and use a consistent final concentration and vehicle control in all experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in bovine buttermilk Lactosylceramide?
A1: The primary sources of variability stem from the raw buttermilk material and the subsequent processing and extraction procedures. Factors influencing the raw material include the breed of cow, their diet, stage of lactation, and seasonal changes. Processing factors such as cream pasteurization temperature, pH adjustments during cream separation, and the intensity of churning can alter the composition and integrity of the milk fat globule membrane (MFGM), which is the primary source of LacCer in buttermilk.[1][2][3][4] Inconsistent extraction and purification protocols can also introduce significant variability.
Q2: Which extraction method is best for isolating Lactosylceramide from buttermilk powder?
A2: Both the Folch and modified Mojonnier methods are effective for total lipid extraction from buttermilk powder.[5] The Folch method, which uses a chloroform:methanol mixture, is a cold extraction technique that is generally preferred to minimize the degradation of heat-labile lipids.[5] The Mojonnier method, an ether-based extraction, is also widely used.[5] Regardless of the method chosen, it is crucial to standardize the protocol and use it consistently for all batches to minimize variability.
Q3: How can I accurately quantify the amount of Lactosylceramide in my purified samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the most accurate and sensitive method for quantifying LacCer.[9][10][11][12] This technique allows for the separation of LacCer from other lipids and provides information on the different fatty acid species present. It is important to use an appropriate internal standard for accurate quantification.
Q4: What are the critical quality control parameters I should monitor for each batch of purified Lactosylceramide?
A4: For each batch, you should assess the following:
-
Purity: Determined by HPLC or Thin Layer Chromatography (TLC).
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Identity and Integrity: Confirmed by mass spectrometry to verify the molecular weight and fragmentation pattern of LacCer.
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Fatty Acid Composition: Characterized by MS/MS to understand the distribution of different fatty acid chains.
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Endotoxin Levels: Especially for batches intended for use in cell culture experiments.
Q5: How does the processing of cream into butter affect the Lactosylceramide content of the resulting buttermilk?
A5: The churning process, which disrupts the MFGM to release butterfat, enriches the buttermilk with MFGM fragments.[1][2] Therefore, buttermilk is a concentrated source of MFGM lipids, including LacCer, compared to milk. However, the intensity and temperature of churning, as well as any washing steps of the butter granules, can influence how much of the MFGM material is retained in the buttermilk, contributing to batch-to-batch differences.[4][13]
III. Data Presentation
The following table summarizes representative quantitative data on the concentration of Lactosylceramide in bovine milk from different batches, illustrating typical variability.
| Sample Batch | Lactosylceramide (µg/mL) | Reference |
| Bovine Milk - Batch 1 | 14.3 | [9] |
| Bovine Milk - Batch 2 | 16.2 | [9] |
| Bovine Milk - Batch 3 | 15.5 | [9] |
Note: These values are for whole milk and concentrations in buttermilk are expected to be higher due to the enrichment of MFGM fragments.
IV. Experimental Protocols
Protocol 1: Extraction and Purification of Lactosylceramide from Bovine Buttermilk Powder
This protocol is a synthesized approach based on established lipid extraction and purification techniques.
1. Total Lipid Extraction (Folch Method) [5]
-
Weigh 10g of buttermilk powder and reconstitute in 90mL of distilled water.
-
Add 200mL of methanol and homogenize for 2 minutes.
-
Add 400mL of chloroform and homogenize for another 2 minutes.
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Agitate the mixture at room temperature for 30 minutes.
-
Add 100mL of 0.9% NaCl solution and mix thoroughly.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
2. Solid-Phase Extraction (SPE) for Polar Lipid Enrichment
-
Condition a silica SPE cartridge with hexane (B92381).
-
Dissolve the total lipid extract in a small volume of chloroform.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with hexane to elute neutral lipids.
-
Elute the polar lipids, including LacCer, with a mixture of chloroform and methanol (e.g., 9:1 v/v).
-
Collect the polar lipid fraction and evaporate the solvent.
3. Column Chromatography for LacCer Purification
-
Prepare a silica gel 60 column packed in chloroform.
-
Dissolve the polar lipid fraction in a minimal amount of chloroform.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.
-
Collect fractions and analyze by TLC to identify those containing LacCer.
-
Pool the LacCer-containing fractions and evaporate the solvent.
4. Quantification by LC-MS/MS
-
Dissolve the purified LacCer in an appropriate solvent for LC-MS analysis.
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a suitable column (e.g., C18) and a mobile phase gradient to separate the different LacCer species.
-
Monitor for the characteristic precursor and product ions of LacCer in the mass spectrometer.
-
Quantify the amount of LacCer by comparing the peak area to that of a known concentration of a LacCer standard.
V. Mandatory Visualizations
Diagram 1: Experimental Workflow for LacCer Isolation and Analysis
Caption: Workflow for isolating and analyzing bovine buttermilk Lactosylceramide.
Diagram 2: Lactosylceramide-Mediated Signaling in Immune Cells
Caption: Lactosylceramide signaling microdomain in immune cells.[8]
Diagram 3: Logical Flow for Troubleshooting High Batch-to-Batch Variability
Caption: Troubleshooting logic for addressing high batch-to-batch variability.
References
- 1. Impact of industrial cream heat treatments on the protein composition of the milk fat globule membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of industrial cream heat treatments on the protein composition of the milk fat globule membrane | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. Changes in Milk Fat Globules and Membrane Proteins Prepared from pH-Adjusted Bovine Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Composition and fatty acid distribution of bovine milk phospholipids from processed milk products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Role of Ceramide from Glycosphingolipids and Its Metabolites in Immunological and Inflammatory Responses in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. portal.fis.tum.de [portal.fis.tum.de]
Technical Support Center: Refining HPLC Separation of Lactosylceramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lactosylceramide (B164483) from other lipids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of lactosylceramide.
Question: Why is my lactosylceramide peak showing significant tailing in reverse-phase HPLC?
Answer:
Peak tailing for lactosylceramide in reverse-phase HPLC can be caused by several factors. A common reason is the interaction of the polar head group of lactosylceramide with active sites on the silica-based stationary phase, such as residual silanols. Here is a step-by-step guide to troubleshoot this issue:
-
Mobile Phase Modification:
-
Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol (B1196071) groups, reducing peak tailing.
-
Add an ion-pairing agent: If pH adjustment is not effective, consider adding a modifier like triethylamine (B128534) (TEA) to the mobile phase. TEA can mask the active silanol sites.
-
-
Column Choice and Care:
-
End-capped Columns: Ensure you are using a high-quality, well-end-capped C18 or C8 column.
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.[1] A guard column can help protect the analytical column.[1] If you suspect contamination, wash the column with a strong solvent.
-
-
Sample Solvent:
-
Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase composition. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Question: I am observing co-elution of lactosylceramide with other neutral lipids or phospholipids (B1166683). How can I improve the resolution?
Answer:
Co-elution is a common challenge in lipidomics. To improve the separation of lactosylceramide from other lipids, consider the following strategies:
-
Switch to Normal-Phase or HILIC HPLC: Normal-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILILC) are often better suited for separating glycosphingolipids based on the polarity of their head groups.[2][3] This can effectively separate lactosylceramide from less polar neutral lipids and from phospholipids with different head groups.[4]
-
Optimize the Mobile Phase Gradient:
-
Reverse-Phase: A shallower gradient of the organic solvent can improve the separation of closely eluting species.
-
Normal-Phase/HILIC: A carefully optimized gradient of the aqueous component is crucial for resolving different glycosphingolipid classes.
-
-
Column Selection:
-
Normal-Phase: A silica (B1680970) or diol-bonded column can provide good selectivity for neutral glycosphingolipids.
-
HILIC: Amide or bare silica HILIC columns are effective for separating polar lipids.
-
Question: My lactosylceramide peak is broad, and the sensitivity is low. What are the possible causes and solutions?
Answer:
Broad peaks and low sensitivity can stem from several issues in your HPLC system or method.
-
System and Connection Issues:
-
Extra-column band broadening: Check all tubing and connections between the injector, column, and detector. Ensure they are as short as possible and have a narrow internal diameter.
-
Leaks: Inspect the system for any leaks, as they can cause pressure fluctuations and peak broadening.
-
-
Method Parameters:
-
Flow Rate: An excessively high flow rate can lead to broader peaks. Try reducing the flow rate.
-
Injection Volume: Overloading the column with a large injection volume can cause peak broadening and fronting. Reduce the injection volume or dilute the sample.
-
-
Detector Settings (for ELSD):
-
Nebulizer and Evaporator Temperature: Optimize the nebulizer and evaporator temperatures for your specific mobile phase. Incorrect temperatures can lead to poor sensitivity.
-
Gas Flow Rate: The nebulizing gas flow rate is a critical parameter that affects droplet size and, consequently, sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating lactosylceramide from its isomers, like galabiosylceramide?
A1: For the separation of isomers like lactosylceramide and galabiosylceramide, normal-phase HPLC or HILIC is highly recommended.[2][5] These techniques separate molecules based on the polarity of their head groups, and the subtle differences in the sugar moieties of these isomers can be resolved. A normal-phase ultraperformance liquid chromatography (UPLC) method has been successfully developed for the baseline separation of these isomers.[2][5]
Q2: Can I use UV detection for lactosylceramide?
A2: Lactosylceramide does not have a strong UV chromophore, making direct UV detection challenging and insensitive.[6] To use a UV detector, a derivatization step is required to attach a UV-absorbing tag to the molecule.[2] However, other detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more commonly used for the analysis of underivatized lactosylceramide and other neutral lipids.[6][7]
Q3: How should I prepare my tissue or cell samples for lactosylceramide analysis by HPLC?
A3: A general workflow for extracting lipids, including lactosylceramide, from biological samples involves:
-
Homogenization: Homogenize the tissue or cell pellet in a suitable solvent, often with sonication.
-
Lipid Extraction: A common method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol (B129727)/water mixture to partition lipids into an organic phase.
-
Drying and Reconstitution: The organic phase containing the lipids is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with your HPLC mobile phase.
Q4: What are typical mobile phases used for normal-phase HPLC separation of lactosylceramide?
A4: For normal-phase HPLC, a non-polar mobile phase with a small amount of a polar solvent is used. A common mobile phase for separating neutral glycosphingolipids is a gradient of chloroform/methanol/water or hexane/isopropanol/water .
Quantitative Data Summary
The following table summarizes quantitative data for lactosylceramide found in biological samples from the literature. This data can be used as a reference for expected concentration ranges.
| Sample Type | Analyte | Concentration Range | HPLC Method | Detector | Reference |
| Human Urine | Lactosylceramide | Females: Higher levels than males | UPLC | MS/MS | [8] |
| Human Plasma | Glucosylceramide | 6.3 (1.9) µmol/L (Mean (SD)) | Reverse-Phase C18 | Fluorescence | [9] |
| Human Milk | Lactosylceramide | 1.3–3.0 µg/mL | HILIC | MS | [10] |
| Bovine Milk | Lactosylceramide | 14.3–16.2 µg/mL | HILIC | MS | [10] |
Experimental Protocols
Protocol 1: Normal-Phase UPLC-MS/MS for Lactosylceramide and Isomer Separation
This protocol is adapted from a method for the baseline separation of lactosylceramide from galabiosylceramide in urine.[2][5]
1. Sample Preparation (Urine): a. Thaw frozen urine samples at room temperature. b. Centrifuge at 1,500 x g for 10 minutes to pellet any sediment. c. Use the supernatant for analysis.
2. UPLC Conditions:
- Column: A normal-phase column suitable for glycosphingolipid separation.
- Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium (B1175870) acetate.[1]
- Mobile Phase B: Water with 5 mM ammonium acetate.
- Gradient: A gradient optimized for the separation of the isomers.
- Flow Rate: As recommended for the UPLC column.
- Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
3. MS/MS Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of lactosylceramide and its internal standard.
Protocol 2: Reverse-Phase HPLC with Fluorescence Detection for Glycosphingolipids (Post-Derivatization)
This protocol is a general approach for the quantification of total glycosphingolipids after hydrolysis and derivatization.[9]
1. Sample Preparation and Derivatization: a. Extract lipids from the sample (e.g., plasma) using a suitable method. b. Deacylate the glycosphingolipids by hydrolysis to liberate the lysoglycosphingolipids. c. Derivatize the free amino group of the lysoglycosphingolipids with a fluorescent tag such as o-phthaldialdehyde (OPA).[9]
2. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of methanol and water (e.g., 88:12, v/v).[9]
- Flow Rate: Typically 1.0 mL/min.
- Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).[9]
Visualizations
Caption: General experimental workflow for HPLC analysis of lactosylceramide.
Caption: Troubleshooting workflow for common HPLC issues with lactosylceramide.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. [PDF] HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in Lactosylceramide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of lactosylceramide (B164483) (LacCer) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect lactosylceramide quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of the ionization efficiency of an analyte, such as lactosylceramide, by co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3]
Q2: My lactosylceramide signal is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Immediate troubleshooting steps include:
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components. This is effective as long as the lactosylceramide concentration remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Modifying the chromatographic method to better separate lactosylceramide from interfering components, particularly phospholipids, can significantly reduce matrix effects.[2][3] This may involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of chromatography column.[2][3]
Q3: How can I definitively determine if my lactosylceramide analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of lactosylceramide in a neat (clean) solvent to the response of lactosylceramide spiked into a blank matrix sample after the extraction process.[2] The percentage difference in the signal indicates the extent of the matrix effect.[2]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[4][5] A constant flow of a lactosylceramide standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the constant baseline signal of the infused lactosylceramide indicates ion suppression or enhancement, respectively, at that retention time.[4][5]
Q4: What are the most effective sample preparation techniques to reduce phospholipid-induced matrix effects for lactosylceramide?
A4: The choice of sample preparation is crucial for minimizing matrix effects. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[1] More effective techniques include:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the lipids into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE offers good removal of salts and phospholipids and can be tailored to selectively isolate lipids like lactosylceramide.[7][8]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to selectively remove phospholipids and can be used after an initial protein precipitation step for a much cleaner sample.[3]
Q5: How do I choose and use an internal standard to compensate for matrix effects in lactosylceramide quantification?
A5: The use of an appropriate internal standard (IS) is critical for accurate quantification as it can compensate for variability during sample preparation and for matrix effects.[9] The ideal internal standard should be a stable isotope-labeled (SIL) version of lactosylceramide (e.g., with ¹³C or ²H). A SIL IS will co-elute with the endogenous lactosylceramide and experience similar ionization suppression or enhancement, thus allowing for a reliable ratio-based quantification. If a SIL IS for the specific lactosylceramide species is not available, an odd-chain lactosylceramide can be a suitable alternative as it is not naturally present in most biological samples.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Effectiveness in Phospholipid Removal | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | High | Often insufficient for removing phospholipids, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable | Medium | Can provide cleaner extracts than PPT, but optimization is required to ensure good recovery of lactosylceramide.[6] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[7][8] |
| Phospholipid Removal Plates | Very High (>99%) | High | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[3] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
Lactosylceramide (LacCer) standard solution
-
Solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the LacCer standard into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation workflow (e.g., LLE or SPE). Spike the LacCer standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the LacCer standard into the blank biological matrix before the sample preparation workflow. Process this spiked matrix through the entire workflow.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Detailed Solid-Phase Extraction (SPE) for Lactosylceramide from Plasma
This protocol provides a general framework for SPE-based cleanup. The specific SPE cartridge and solvents should be optimized for your particular lactosylceramide species of interest.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode sorbent)
-
Plasma sample
-
Internal standard solution (e.g., stable isotope-labeled LacCer)
-
Methanol (B129727) (for protein precipitation and conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., a mixture of water and a less polar solvent to remove interferences)
-
Elution solvent (e.g., a more non-polar solvent to elute lactosylceramide)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Precipitate proteins by adding 300 µL of cold methanol, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.
-
Elution: Pass 1 mL of the elution solvent through the cartridge to collect the lactosylceramide.
-
Dry-down and Reconstitution: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.
Visualizations
A typical experimental workflow for lactosylceramide quantification.
A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Lactosylceramide Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during lactosylceramide (B164483) (LacCer) extraction.
Troubleshooting Guide
This guide addresses common issues encountered during Lactosylceramide extraction in a question-and-answer format.
Q1: My final Lactosylceramide yield is significantly lower than expected. What are the potential causes?
A1: Low recovery of Lactosylceramide can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Incomplete Cell Lysis: If the initial cell or tissue disruption is insufficient, a significant portion of the LacCer will remain trapped within intact cells, leading to poor extraction efficiency.
-
Incorrect Solvent Ratios: The polarity of the solvent system is critical for selectively extracting glycosphingolipids like LacCer while leaving other lipids and contaminants behind. Using incorrect ratios of chloroform (B151607), methanol (B129727), and water can result in the loss of LacCer into the wrong phase or incomplete extraction.[1]
-
Sample Overload: Exceeding the recommended sample amount for the volume of extraction solvent can lead to inefficient extraction and lower yields.
-
Degradation of Lactosylceramide: LacCer can be degraded by endogenous enzymes if samples are not handled properly. It is crucial to work quickly and at low temperatures to minimize enzymatic activity.
-
Loss During Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to the loss of LacCer. It is important to allow for complete phase separation and to carefully collect the correct layer.
-
Issues with Solid-Phase Extraction (SPE): If using SPE for purification, problems such as column clogging, improper conditioning, or using an inappropriate elution solvent can result in the loss of your target molecule.
Q2: I am seeing a lot of contaminants in my final extract. How can I improve the purity of my Lactosylceramide?
A2: Contamination is a common issue that can affect downstream applications. To improve the purity of your LacCer extract, consider the following:
-
Optimize the Extraction Solvent System: Ensure you are using the correct ratios of chloroform, methanol, and water for your specific sample type to minimize the co-extraction of unwanted lipids.[1]
-
Incorporate a Saponification Step: To remove glycerolipids, which are common contaminants, a mild alkaline hydrolysis (saponification) step can be performed.[2]
-
Refine Your Solid-Phase Extraction (SPE) Protocol:
-
Column Choice: Use an appropriate SPE cartridge, such as silica-based or reversed-phase C18, depending on your purification strategy.
-
Washing Steps: Increase the volume or stringency of your wash steps to remove non-specifically bound contaminants.
-
Elution Profile: Optimize the elution solvent to selectively elute LacCer while leaving more strongly bound impurities on the column.
-
-
Consider an Additional Chromatographic Step: For very high purity requirements, a secondary purification step using techniques like High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Q3: The recovery of Lactosylceramide from my solid-phase extraction (SPE) column is poor. What could be the problem?
A3: Low recovery from SPE can be frustrating. Here are some common causes and solutions:
-
Improper Column Conditioning: Failure to properly equilibrate the SPE column with the appropriate solvents before loading your sample can lead to poor binding of LacCer.
-
Sample Overload: Loading too much sample onto the SPE column can exceed its binding capacity, causing LacCer to pass through without being retained.
-
Incorrect Elution Solvent: The elution solvent may not be strong enough to displace the bound LacCer from the column. You may need to increase the polarity or strength of your elution solvent.
-
Flow Rate: A flow rate that is too fast during sample loading, washing, or elution can prevent efficient binding or complete elution. Try reducing the flow rate to allow for proper interaction with the stationary phase.
-
Column Drying: Allowing the column to dry out between steps can negatively impact recovery. Ensure the sorbent bed remains wetted throughout the process.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for Lactosylceramide extraction?
A1: The expected yield of Lactosylceramide can vary significantly depending on the starting material (cell type, tissue, etc.), its physiological state, and the extraction method used. While a definitive universal yield is difficult to state, the following table provides a general guideline for expected yields from common starting materials.
| Starting Material | Typical Starting Amount | Expected Lactosylceramide Yield (per starting amount) |
| Cultured Mammalian Cells (e.g., HeLa, CHO) | 1 x 107 cells | 0.5 - 5 µg |
| Animal Tissue (e.g., Brain, Liver) | 1 gram (wet weight) | 10 - 100 µg |
| Plasma/Serum | 1 mL | 0.1 - 2 µg |
Note: These values are estimates and can be influenced by factors such as cell line, tissue type, and experimental conditions. It is recommended to perform a small-scale pilot extraction to determine the expected yield for your specific sample.
Q2: What is the best method for quantifying Lactosylceramide after extraction?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and accurate method for quantifying Lactosylceramide.[3][4] This technique allows for the separation of different lipid species and their sensitive detection and quantification. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) followed by densitometry can also be used for semi-quantitative analysis.
Q3: How should I store my samples to prevent Lactosylceramide degradation?
A3: To prevent degradation, it is crucial to store samples properly. Tissues and cell pellets should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Extracted lipid samples should be stored in a chloroform/methanol solution at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Protocol 1: Lactosylceramide Extraction from Cultured Mammalian Cells
This protocol is adapted from established methods for glycosphingolipid extraction.[5][6]
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), ice-cold
-
Chloroform (CHCl₃)
-
Deionized water
-
Centrifuge
-
Sonicator
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a centrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction:
-
Resuspend the cell pellet (from ~1 x 10⁷ cells) in 200 µL of ice-cold water and sonicate for 2 minutes on ice.
-
Add 1.2 mL of ice-cold MeOH and vortex thoroughly.
-
Add 0.6 mL of CHCl₃ and vortex again.
-
Incubate the mixture for 15 minutes at room temperature with occasional vortexing.
-
-
Phase Separation:
-
Add an additional 0.6 mL of CHCl₃ and 0.6 mL of deionized water to the mixture.
-
Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of the Lipid-Containing Phase:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Storage:
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) for storage at -20°C or -80°C.
-
Protocol 2: Purification of Lactosylceramide using Solid-Phase Extraction (SPE)
Materials:
-
Dried lipid extract from Protocol 1
-
Silica-based SPE cartridge (e.g., 100 mg)
-
Chloroform (CHCl₃)
-
Acetone
-
Methanol (MeOH)
Procedure:
-
Column Conditioning:
-
Wash the silica (B1680970) SPE cartridge with 3 mL of methanol.
-
Equilibrate the column with 3 mL of chloroform. Do not let the column run dry.
-
-
Sample Loading:
-
Resuspend the dried lipid extract in a minimal volume of chloroform (e.g., 200 µL).
-
Load the sample onto the equilibrated SPE column.
-
-
Washing:
-
Wash the column with 3 mL of chloroform to elute neutral lipids like cholesterol and triglycerides.
-
Wash the column with 3 mL of acetone/methanol (9:1, v/v) to elute more polar lipids like free fatty acids and some phospholipids.
-
-
Elution of Lactosylceramide:
-
Elute the Lactosylceramide fraction with 3 mL of methanol.
-
-
Drying and Storage:
-
Evaporate the methanol from the eluted fraction under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the purified LacCer in a suitable solvent for downstream analysis and store at -20°C or -80°C.
-
Visualizations
References
- 1. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
Technical Support Center: Protocol Refinement for Consistent Lactosylceramide Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Lactosylceramide (B164483) (LacCer).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Lactosylceramide.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable bioactivity of LacCer | 1. Suboptimal LacCer concentration: The concentration may be too low for the specific cell type or assay. 2. Short incubation time: The duration of exposure to LacCer may be insufficient to elicit a response. 3. Improperly dissolved LacCer: LacCer may not be fully solubilized, leading to inaccurate concentrations. 4. Cell health and viability: The cells used in the assay may not be healthy or viable.[1] | 1. Perform a dose-response experiment with a wider range of LacCer concentrations. 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Verify the proper preparation of the LacCer stock and working solutions. Ensure the final solvent concentration is not cytotoxic (typically ≤ 0.1%). 4. Ensure cells are healthy, in the exponential growth phase, and not over-confluent.[1][2] |
| High background signal or non-specific effects | 1. Solvent toxicity: The solvent used to dissolve LacCer (e.g., DMSO, ethanol) may be causing cellular stress or toxicity. 2. Contamination: Cell cultures or reagents may be contaminated.[1] 3. Inappropriate controls: Lack of proper negative and positive controls. | 1. Include a vehicle control for each LacCer concentration, containing the same amount of solvent.[3] 2. Practice good aseptic technique and regularly check for contamination.[1] 3. Always include untreated cells as a negative control and, if possible, a known positive control for the expected biological effect. |
| Inconsistent results between experiments | 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results.[1] 2. Inconsistent culture conditions: Fluctuations in temperature, CO2 levels, or media composition can affect cell behavior.[1] 3. Lot-to-lot variability of reagents: Different batches of LacCer, media, or supplements may have slight variations. | 1. Optimize and standardize the cell seeding density for each experiment.[1] 2. Maintain consistent incubator conditions and use fresh, consistent lots of media and supplements.[1] 3. Record lot numbers of all reagents used and, if possible, test new lots before use in critical experiments. |
| Difficulty in measuring LacCer synthase activity | 1. Low enzyme expression: The biological sample may have low levels of LacCer synthase. 2. Suboptimal assay conditions: Incorrect concentrations of substrates (GlcCer, UDP-Gal) or cofactors (Mn2+) can limit the reaction.[4] 3. Method sensitivity: The chosen assay method (e.g., radiochemical) may not be sensitive enough for the sample.[5] | 1. Consider using a subcellular fraction enriched for the enzyme, such as a Golgi membrane fraction.[4] 2. Optimize the concentrations of UDP-Galactose and Glucosylceramide, as well as Mn2+.[4] 3. For samples with low activity, a more sensitive method like LC-MS/MS with a deuterated substrate may be necessary.[4][5] |
Frequently Asked Questions (FAQs)
1. What is Lactosylceramide and what is its role in cellular signaling?
Lactosylceramide (LacCer), also known as CD17, is a glycosphingolipid that acts as a precursor for the synthesis of more complex glycosphingolipids.[6][7] It is also a bioactive lipid involved in various signaling pathways that regulate processes like inflammation, oxidative stress, cell proliferation, adhesion, and migration.[6][7][8]
2. How does Lactosylceramide exert its biological effects?
LacCer can act as a second messenger in signal transduction.[7] For instance, it can activate NADPH oxidase to generate reactive oxygen species (ROS), leading to an oxidative stress environment.[7] LacCer also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for inflammatory molecules like prostaglandins.[6][7]
3. What are the key enzymes involved in Lactosylceramide metabolism?
The primary enzyme responsible for LacCer synthesis is Lactosylceramide synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[7] There are two main isoforms, β-1,4GalT-V and β-1,4GalT-VI.[6]
4. How can I prepare a stock solution of Lactosylceramide for cell-based assays?
Lactosylceramide is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a high-concentration stock solution (e.g., 20 mg/ml in DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final solvent concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
5. What is a typical starting concentration for Lactosylceramide in cell culture experiments?
A typical starting concentration for LacCer can range from the nanomolar to the low micromolar range. For example, 100 nmol/L LacCer has been shown to induce reactive oxygen metabolite generation in neutrophils.[9] However, the optimal concentration is highly dependent on the cell type and the specific assay. A dose-response experiment is essential to determine the ideal concentration for your experimental setup.
Experimental Protocols
Lactosylceramide Synthase Activity Assay using LC-MS/MS
This protocol is adapted from a method using deuterated glucosylceramide (GlcCerd7) for improved sensitivity.[4][5]
Materials:
-
Cell or tissue homogenate
-
Deuterated Glucosylceramide (GlcCerd7)
-
UDP-galactose (UDP-Gal)
-
MnCl2
-
Tris/HCl buffer (pH 7.0)
-
Triton-X100
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following:
-
Cell homogenate (up to 0.2 mg/mL protein)
-
10 µM GlcCerd7
-
0.8 mM UDP-Gal
-
10 mM MnCl2
-
0.1 M Tris/HCl pH 7.0
-
0.2% Triton-X100
-
-
Incubate: Incubate the reaction mixture at 37°C for up to 60 minutes. The reaction should be linear within this timeframe.[4]
-
Stop the reaction: Terminate the reaction by adding a suitable solvent, such as chloroform/methanol (2:1, v/v).
-
Extract lipids: Perform a lipid extraction to isolate the product, deuterated lactosylceramide (LacCerd7).
-
Analyze by LC-MS/MS: Quantitate the amount of LacCerd7 produced using a liquid chromatography-tandem mass spectrometry system.
Optimization Data for LacCer Synthase Assay: [4]
| Parameter | Optimal Concentration |
| Mn2+ | 10 mM |
| CDP-Choline | 2.5 mM (slightly stimulates) |
| UDP-Galactose | > 0.8 mM (apparent Km ~205 µM) |
| GlcCerd7 | > 10 µM (apparent Km ~2.47 µM) |
Neutrophil Migration (Chemotaxis) Assay
This protocol is based on the Boyden chamber assay to assess the effect of LacCer on neutrophil migration.[10]
Materials:
-
Isolated neutrophils
-
Boyden chamber apparatus with a porous membrane
-
Chemoattractant (e.g., fMLP, C5a) or anti-LacCer antibody (e.g., T5A7)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare the Boyden chamber: Place the porous membrane between the upper and lower wells of the chamber.
-
Add chemoattractant: Fill the lower chamber with media containing the chemoattractant or the experimental antibody (e.g., T5A7 anti-LacCer mAb). For a negative control, use media alone.
-
Add neutrophils: Add a suspension of isolated neutrophils to the upper chamber.
-
Incubate: Incubate the chamber at 37°C in a 5% CO2 incubator for a sufficient time to allow for cell migration (e.g., 2 hours).
-
Quantify migration: After incubation, remove the membrane, fix, and stain the cells. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Analyze data: Compare the number of migrated cells in the presence of the chemoattractant/antibody to the negative control.
Visualizations
Caption: Lactosylceramide-centric signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
"validating the purity of commercially sourced Lactosylceramide"
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the purity of commercially sourced Lactosylceramide (LacCer).
Frequently Asked Questions (FAQs)
Q1: What initial steps should I take to assess the purity of a new batch of commercial Lactosylceramide?
Before beginning any experiment, a preliminary assessment is crucial.
-
Review Supplier Documentation: Carefully examine the Certificate of Analysis (CoA) provided by the supplier. This document should detail the purity assessment methods used (e.g., HPLC, MS) and the determined purity percentage.
-
Visual Inspection: Check the physical appearance of the compound. Pure LacCer should be a white to off-white powder. Note any discoloration or inconsistencies.
-
Solubility Test: Test the solubility of a small amount in a known solvent, such as chloroform/methanol (B129727), to ensure it behaves as expected.
A systematic workflow is the best approach for validating the purity of your commercially sourced Lactosylceramide. The process should begin with simple, rapid methods and progress to more comprehensive, quantitative techniques as needed.
Q2: How can I use Thin-Layer Chromatography (TLC) for a quick purity assessment of Lactosylceramide?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective method to qualitatively assess the purity of LacCer by separating it from potential non-polar or more polar lipid contaminants.[1]
Experimental Protocol: TLC for Lactosylceramide
-
Plate Preparation: Use silica-coated TLC plates.[1] Activate the plate by heating it at 110-120°C for 30-60 minutes to remove moisture.[2][3] Draw a faint pencil line about 1.5-2 cm from the bottom (the origin).[3][4]
-
Sample Preparation: Dissolve the LacCer standard and the commercial sample in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube or micropipette, carefully spot 2-5 µL of the dissolved standard and sample onto the origin line in separate lanes.[1][5] Ensure spots are small and concentrated.
-
Developing Chamber: Prepare a TLC chamber with a suitable mobile phase.[1] A common solvent system for glycosphingolipids is Chloroform:Methanol:Water (65:25:4, v/v/v) . Add the solvent to a depth of about 0.5-1 cm, place a piece of filter paper (wick) inside, and close the lid to allow the chamber to saturate for 15-20 minutes.[1][3]
-
Development: Place the spotted TLC plate into the saturated chamber and close the lid.[5] Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate completely. Visualize the spots using one of the following methods:
-
Analysis: A pure LacCer sample should yield a single, well-defined spot. Compare the migration distance (Rf value) of your sample to the standard. The presence of additional spots indicates impurities.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel 60 TLC Plate |
| Mobile Phase | Chloroform:Methanol:Water (65:25:4, v/v/v) |
| Sample Conc. | ~1 mg/mL |
| Visualization | Iodine Vapor or 50% H₂SO₄ with charring |
Q3: How do I confirm the molecular identity and purity of Lactosylceramide with high confidence?
For definitive identification and quantification, mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are the preferred methods.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[6] It allows for the separation of different LacCer molecular species (varying in fatty acid chain length and saturation) and provides precise mass information for structural confirmation.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify LacCer.[6][10] When coupled with a suitable detector (e.g., UV after derivatization or an Evaporative Light Scattering Detector), it provides robust and reproducible purity analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level, confirming the identity and conformation of the LacCer molecule, including the ceramide backbone and the lactose (B1674315) headgroup.[6][11]
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of LacCer (e.g., 10-100 µg/mL) in an appropriate solvent like methanol or a chloroform:methanol mixture.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 or C8 column for separation based on the hydrophobicity of the fatty acid chain.
-
Mobile Phase: A gradient of solvents is typically used, for example, water with formic acid (Solvent A) and acetonitrile/isopropanol with formic acid (Solvent B).
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Perform a full scan to detect the m/z (mass-to-charge ratio) of the parent ions. The expected m/z will vary based on the fatty acid and sphingoid base composition. For example, LacCer(d18:1/16:0) has a molecular weight of around 890.2 g/mol .[12]
-
Tandem MS (MS/MS): To confirm the structure, fragment the parent ion. Typical fragmentation will yield ions corresponding to the loss of the lactose headgroup and fragments of the ceramide backbone.
-
| Technique | Primary Information Provided |
| LC-MS/MS | Separation of species, molecular weight confirmation, and structural fragmentation patterns.[6][13][14] |
| HPLC-UV/ELSD | Quantitative purity assessment and separation from impurities.[15][16] |
| NMR | Definitive structural elucidation and atomic-level conformation.[6][11] |
Troubleshooting Guide
Q4: My TLC plate shows multiple spots or streaking for my commercial LacCer sample. What could be the cause?
The appearance of multiple spots or streaking on a TLC plate is a common issue that points to potential purity problems or technical errors. This troubleshooting flowchart can help diagnose the issue.
Potential Causes and Solutions:
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking and poor separation.
-
Solution: Dilute your sample further and/or apply a smaller volume to the plate.[5]
-
-
Presence of Impurities: This is the most likely cause if overloading is ruled out.
-
Less Polar Impurities (Higher Rf value): Spots that run ahead of the main LacCer spot could be less polar lipids like its precursor, glucosylceramide, or free ceramides.
-
More Polar Impurities (Lower Rf value): Spots that lag behind the LacCer spot may be more polar lipids, such as phospholipids (B1166683) or more complex gangliosides.
-
Solution: The best course of action is to perform mass spectrometry (LC-MS) to identify the molecular weights of the components in each spot, thereby confirming the nature of the impurities.[6][8]
-
-
Incorrect Solvent System: The mobile phase may not be optimized for your specific sample, leading to poor separation.
-
Solution: Adjust the polarity of the solvent system. For example, slightly increasing the methanol content can help separate components more effectively.
-
-
Degradation: The sample may have degraded due to improper storage or handling.
-
Solution: Ensure LacCer is stored at the recommended temperature (typically -20°C or lower) and handled with care to avoid repeated freeze-thaw cycles.
-
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Complete 1H-NMR spectral assignments for globotriaosyl-Z- and isoglobotriaosyl-E-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide | C48H91NO13 | CID 6450208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
A Researcher's Guide to the Validation of Anti-Lactosylceramide Antibodies for Western Blotting
For researchers, scientists, and drug development professionals, the accurate detection of lactosylceramide (B164483) (LacCer), a pivotal bioactive sphingolipid, is crucial for advancing our understanding of its role in cellular signaling, inflammation, and disease. While Western blotting is a ubiquitous technique for protein analysis, its application to lipids like lactosylceramide presents unique challenges. This guide provides a comprehensive comparison of commercially available anti-lactosylceramide antibodies, details a recommended experimental protocol for their validation in a Western blot, and explores alternative detection methods.
Currently, a significant challenge in the field is the lack of commercially available anti-Lactosylceramide antibodies that have been explicitly validated for Western blotting by the manufacturers. The majority of available antibodies are validated for other immunoassays such as flow cytometry, immunofluorescence, and ELISA. This guide aims to equip researchers with the necessary information to navigate this gap and rigorously validate an antibody for their specific needs.
Commercially Available Anti-Lactosylceramide Antibodies: A Comparative Overview
A survey of the market reveals several monoclonal and polyclonal antibodies raised against lactosylceramide. However, as highlighted, none of these come with supplier-provided validation data for Western blotting. Researchers should therefore treat any attempt at using these antibodies for Western blotting as an exploratory endeavor that requires thorough in-house validation.
| Product Name | Host Species | Clonality | Validated Applications (by supplier) | Supplier |
| Anti-Lactosylceramide Antibody | Mouse | Monoclonal | FCM, IF | Various |
| CDw17 (Lactosylceramide) Antibody | Mouse | Monoclonal | FCM, IF | Various |
| Anti-A4GALT Antibody | Rabbit | Polyclonal | WB, ELISA | BosterBio |
Note: The Anti-A4GALT antibody targets the enzyme responsible for lactosylceramide synthesis, not lactosylceramide itself, but is included here for context as it is listed for Western Blotting.
Alternative Methods for Lactosylceramide Detection
Given the challenges with antibody-based detection of lactosylceramide in Western blots, it is prudent to consider alternative, and often more robust, analytical techniques.
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates lipids by chromatography and detects them based on their mass-to-charge ratio.[1] | High sensitivity, high specificity, quantitative, can distinguish between different lactosylceramide species.[1] | Requires specialized equipment and expertise, can be lower throughput than immunoassays. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separates lipids on a silica (B1680970) plate followed by detection with specific stains or charring. | Relatively low cost, can analyze multiple samples in parallel. | Lower sensitivity and specificity compared to LC-MS/MS, semi-quantitative. |
Experimental Protocol: A Step-by-Step Guide to Validating Anti-Lactosylceramide Antibodies for Western Blotting
The following protocol is a recommended starting point for researchers aiming to validate an anti-lactosylceramide antibody for Western blotting. It incorporates modifications to standard protein Western blot protocols to better suit the detection of glycolipids.
I. Sample Preparation (Lipid Extraction)
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch lipid extraction to isolate the total lipid fraction from the cell lysate. This step is crucial as it separates lipids from proteins and other cellular components.
-
Quantification: Determine the concentration of the extracted lipids.
II. High-Performance Thin-Layer Chromatography (HPTLC) or SDS-PAGE
-
HPTLC (Recommended):
-
Spot the extracted lipid samples and a purified lactosylceramide standard onto a HPTLC plate.
-
Develop the plate in an appropriate solvent system to separate the lipids.
-
-
SDS-PAGE (Alternative, less conventional for small lipids):
-
Resuspend the dried lipid extract in a sample buffer.
-
Run the samples on a high-percentage Tris-Tricine polyacrylamide gel, which is better suited for separating smaller molecules.
-
III. Transfer to PVDF Membrane
-
Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol.
-
Transfer: Transfer the separated lipids from the HPTLC plate or polyacrylamide gel to the PVDF membrane using a semi-dry or tank transfer system. A wet transfer is generally more efficient for smaller molecules.
IV. Immunodetection
-
Blocking: Block the membrane with a protein-free blocking buffer (e.g., a commercial synthetic blocker) to prevent non-specific antibody binding. Avoid milk-based blockers as they can contain glycolipids that may cross-react.
-
Primary Antibody Incubation: Incubate the membrane with the anti-lactosylceramide antibody at an optimized concentration overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
V. Validation Steps
-
Positive Control: Run a purified lactosylceramide standard on the gel/plate to confirm that the antibody recognizes its target.
-
Negative Control: Include samples from cells known not to express lactosylceramide or treated with an inhibitor of lactosylceramide synthesis (e.g., D-PDMP).
-
Specificity: Test the antibody for cross-reactivity against other structurally similar glycolipids.
Visualizing the Workflow and Signaling Context
To aid in conceptualizing the experimental process and the biological relevance of lactosylceramide, the following diagrams are provided.
Caption: A flowchart of the recommended workflow for validating anti-Lactosylceramide antibodies.
Caption: A simplified diagram of a signaling pathway involving Lactosylceramide.
Conclusion
Validating an anti-lactosylceramide antibody for Western blotting is a non-trivial task that requires careful optimization and rigorous controls. Due to the current lack of commercially available, pre-validated antibodies for this application, researchers should be prepared to invest significant effort in in-house validation. For quantitative and highly specific detection of lactosylceramide, alternative methods such as LC-MS/MS are strongly recommended. This guide provides a framework for researchers to approach the validation of anti-lactosylceramide antibodies for Western blotting and to make informed decisions about the most appropriate detection methods for their research goals.
References
"comparative analysis of Lactosylceramide from different biological sources"
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional variations of Lactosylceramide (B164483) (LacCer) from different biological origins. This guide provides a comparative overview of LacCer's role in cellular signaling, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose (B1674315) headgroup, is a critical intermediate in the biosynthesis of a vast array of more complex glycosphingolipids.[1][2] Beyond its structural role, LacCer has emerged as a key bioactive molecule and second messenger, centrally involved in a multitude of cellular processes, including inflammation, oxidative stress, cell proliferation, and apoptosis.[2] Its expression and function can vary significantly depending on the biological source, influencing cellular behavior and contributing to various physiological and pathological states. This guide provides a comparative analysis of LacCer from different biological sources, focusing on its concentration, molecular species, and involvement in signaling pathways.
Quantitative Comparison of Lactosylceramide Across Biological Sources
The concentration and fatty acid composition of Lactosylceramide exhibit notable differences across various biological sources. These variations can have significant implications for the specific roles LacCer plays in different tissues and cell types.
| Biological Source | Concentration | Predominant Fatty Acyl Chains | Reference |
| Human Milk | 1.3–3.0 µg/mL | Not specified in the provided results | Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry |
| Bovine Milk | 14.3–16.2 µg/mL | Not specified in the provided results | Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry |
| Human Neutrophils | ~10^9 molecules/cell | C24:0 and C24:1 | [3][4] |
| Mouse Neutrophils | 0.18 ± 0.06 µg/10^8 cells (in plasma membrane) | C24:0 and C24:1 | [4][5] |
| Infant Cerebral Cortex | Data not available | Enriched in C18:0 and C18:1 | [6][7] |
Lactosylceramide-Centric Signaling Pathways
Lactosylceramide is a pivotal player in various signaling cascades, often acting as a central hub that integrates external stimuli into cellular responses. Its involvement is particularly prominent in pathways related to inflammation and oxidative stress.
Lactosylceramide-Mediated Inflammatory and Oxidative Stress Signaling
External stimuli such as oxidized low-density lipoprotein (ox-LDL), tumor necrosis factor-alpha (TNF-α), and platelet-derived growth factor (PDGF) can activate LacCer synthase, leading to an increase in LacCer levels. This newly synthesized LacCer can then trigger a cascade of downstream events, including the activation of NADPH oxidase and cytosolic phospholipase A2 (cPLA2), culminating in inflammation and oxidative stress.[8]
Caption: Lactosylceramide-mediated signaling leading to inflammation and oxidative stress.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the comparative analysis of Lactosylceramide. Below are detailed protocols for the extraction and quantification of LacCer, as well as an assay for its synthesizing enzyme.
Extraction and Quantification of Lactosylceramide by LC-MS/MS
This protocol outlines a common method for extracting and quantifying LacCer from biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated LacCer)
-
Chloroform
-
Methanol
-
Water
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize tissue samples or use plasma directly.
-
Lipid Extraction:
-
To the sample, add a known amount of the internal standard.
-
Perform a Bligh-Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18).
-
Detect and quantify LacCer and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of LacCer in the original sample by comparing the peak area of the endogenous LacCer to that of the known amount of internal standard.
-
Lactosylceramide Synthase (β-1,4-Galactosyltransferase-V) Activity Assay
This assay measures the activity of the enzyme responsible for LacCer synthesis.
Materials:
-
Cell or tissue homogenate
-
Glucosylceramide (substrate)
-
UDP-[3H]galactose (radiolabeled donor substrate)
-
Reaction buffer (containing detergents like Triton X-100 and cations like Mn2+)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell/tissue homogenate, glucosylceramide, and reaction buffer.
-
Initiate the reaction by adding UDP-[3H]galactose.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Separation:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Separate the radiolabeled product ([3H]LacCer) from the unreacted UDP-[3H]galactose using thin-layer chromatography (TLC) or another chromatographic method.
-
-
Quantification:
-
Scrape the portion of the TLC plate corresponding to LacCer into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.
Experimental Workflow Visualization
A typical lipidomics workflow for the analysis of Lactosylceramide involves several key steps, from sample collection to data interpretation.
Caption: A generalized workflow for a lipidomics study focusing on Lactosylceramide.[9][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 3. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of diet on the fatty acid composition of the major phospholipids of infant cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [2403.15076] Comprehensive Lipidomic Automation Workflow using Large Language Models [arxiv.org]
A Comparative Guide to the Cross-Validation of HPLC and MS Methods for Lactosylceramide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Lactosylceramide. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate analytical method for their specific needs.
Lactosylceramide, a glycosphingolipid, is a critical component of cell membranes and a key intermediate in the biosynthesis of more complex glycosphingolipids.[1] Its role in cellular signaling, particularly in pathways related to inflammation and oxidative stress, has made its accurate quantification essential in various fields of research, including drug development and disease biomarker discovery.
Quantitative Method Comparison
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of Lactosylceramide and its various molecular species.[2][3][4][5] HPLC, often requiring a derivatization step for ultraviolet (UV) or fluorescence detection, provides a robust and cost-effective alternative for quantifying total Lactosylceramide or its classes.[6][7][8]
The following table summarizes the quantitative performance parameters for both LC-MS/MS and a representative HPLC method for glycosphingolipids. It is important to note that the HPLC data is for a related class of compounds (neutral glycosphingolipids) and serves as a general reference for the expected performance of the technique.
| Parameter | HPLC with Fluorescence Detection (for Neutral Glycosphingolipids) | LC-MS/MS (for Lactosylceramide) |
| Principle | Separation by chromatography, followed by detection of fluorescently tagged analytes. | Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation. |
| Linearity | Linear over the interval of 2-200 µL plasma.[6] | Linear response range between 0.16 and 20 µg/mL.[3] |
| Limit of Detection (LOD) | Not explicitly stated for Lactosylceramide. | 0.4 µg/mL.[3] |
| Limit of Quantification (LOQ) | 2 pmol (0.1 pmol on column).[6] | 1.6 µg/mL.[3] |
| Precision (CV%) | Intra-assay CV <4%; Inter-assay CV <14%.[6] | Between-run precision up to 12.5%.[9] |
| Accuracy (Recovery %) | 87%-113%.[6] | Between-run accuracy up to 9%.[9] |
| Specificity | Can distinguish between different classes of glycosphingolipids based on retention time. May require specific enzymatic reactions for isomer differentiation.[7] | Highly specific, can differentiate between isoforms and structural isomers of Lactosylceramide.[2][5] |
| Throughput | Moderate. | High, with run times as short as 5 minutes. |
| Cost | Lower initial instrument cost and maintenance.[6] | Higher initial instrument cost and maintenance. |
Lactosylceramide Signaling Pathway
Lactosylceramide is a key player in signaling pathways that lead to inflammation and oxidative stress. Various agonists, such as oxidized low-density lipoprotein (ox-LDL), can activate Lactosylceramide synthase. This enzyme then produces Lactosylceramide, which in turn activates NADPH oxidase to generate reactive oxygen species (ROS), leading to oxidative stress. Furthermore, Lactosylceramide can activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.
Caption: Lactosylceramide signaling cascade leading to oxidative stress and inflammation.
Experimental Protocols
HPLC Method with Fluorescence Derivatization for Glycosphingolipids
This protocol is a generalized procedure based on common practices for analyzing neutral glycosphingolipids and would require optimization for Lactosylceramide specifically.
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh and Dyer method.
-
Deacylation: Deacylate the glycosphingolipids in the extracted lipid fraction by microwave-assisted hydrolysis in methanolic NaOH. This step liberates the sphingoid bases.[6]
-
Derivatization: Derivatize the liberated amino group of the lysoglycosphingolipids with a fluorescent tag, such as o-phthaldialdehyde (OPA).[6]
-
HPLC Analysis:
-
Column: C18 reversed-phase column.[6]
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used.[6]
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).[6]
-
-
Quantification: Quantify the Lactosylceramide concentration by comparing the peak area to a calibration curve generated with known concentrations of a Lactosylceramide standard that has undergone the same derivatization process.
Caption: Experimental workflow for HPLC analysis of Lactosylceramide.
LC-MS/MS Method for Lactosylceramide
This protocol is based on established methods for the quantitative analysis of Lactosylceramide in biological samples.
-
Internal Standard Spiking: Add a suitable internal standard (e.g., a stable isotope-labeled Lactosylceramide) to the sample to correct for extraction and ionization variability.
-
Protein Precipitation and Lipid Extraction: Precipitate proteins and extract lipids simultaneously by adding a solvent like methanol or a mixture of chloroform (B151607) and methanol.
-
LC Separation:
-
Column: A normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is often used to separate different classes of glycosphingolipids.[2]
-
Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of Lactosylceramide and a specific fragment ion to monitor, which provides high specificity and sensitivity.
-
-
Quantification: Calculate the concentration of Lactosylceramide by determining the ratio of the peak area of the endogenous Lactosylceramide to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Lactosylceramide and the internal standard.
Caption: Experimental workflow for LC-MS/MS analysis of Lactosylceramide.
References
- 1. chemyx.com [chemyx.com]
- 2. researchgate.net [researchgate.net]
- 3. Verification and refinement of cellular glycosphingolipid profiles using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Lactosylceramide in Atherosclerosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lactosylceramide's (LacCer) role in the atherosclerosis disease model against other key molecules implicated in the pathology. Experimental data is presented to support the comparative analysis, alongside detailed protocols for the validation of these findings.
Executive Summary
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in arteries. Recent research has highlighted the critical role of sphingolipids, particularly Lactosylceramide (B164483) (LacCer), in the initiation and progression of this disease. This guide delves into the validation of LacCer's function in atherosclerosis, comparing its effects with those of its precursor, ceramide, and a primary initiator, oxidized low-density lipoprotein (ox-LDL). Experimental evidence demonstrates that while LacCer primarily promotes the proliferation of vascular smooth muscle cells (VSMCs), a key event in plaque formation, ceramide and high concentrations of ox-LDL tend to induce apoptosis, or programmed cell death.
Comparative Data on Key Pro-Atherogenic Molecules
The following tables summarize quantitative data from various studies, illustrating the distinct effects of Lactosylceramide, Ceramide, and oxidized LDL on key cellular processes involved in atherosclerosis.
| Molecule | Concentration | Cell Type | Effect | Fold Change | Reference |
| Lactosylceramide | Not Specified | Aortic Smooth Muscle Cells | Proliferation | ~5-fold increase | [1] |
| Oxidized LDL | 10 µg/mL | Aortic Smooth Muscle Cells | Cyclin Expression (Proliferation Marker) | 3-fold increase | [2][3] |
| Lactosylceramide | Not Specified | Aortic Smooth Muscle Cells | Cyclin Expression (Proliferation Marker) | 3-fold increase | [2][3] |
Table 1: Comparative Effects on Vascular Smooth Muscle Cell Proliferation. This table highlights the proliferative effects of Lactosylceramide and low-concentration oxidized LDL on aortic smooth muscle cells.
| Molecule | Concentration | Cell Type | Effect | Fold Change | Reference |
| Oxidized LDL | 50 µg/mL | Vascular Smooth Muscle Cells | Ceramide Levels | 2-fold increase | [4][5] |
| Oxidized LDL | 50 µg/mL | Vascular Smooth Muscle Cells | N-SMase Activity | 3-fold increase | [4][5] |
| Oxidized LDL | 50 µg/mL | Vascular Smooth Muscle Cells | Caspase-3 Activity (Apoptosis Marker) | 3.9-fold increase | [5] |
Table 2: Pro-Apoptotic Effects of High-Concentration Oxidized LDL and Ceramide. This table illustrates the induction of apoptosis-related markers in vascular smooth muscle cells by high concentrations of oxidized LDL, which involves the generation of ceramide.
Signaling Pathways in Atherosclerosis
The development of atherosclerosis involves complex signaling cascades. Oxidized LDL is a key initiator, triggering distinct downstream pathways depending on its concentration and the subsequent generation of specific bioactive lipids like Lactosylceramide or ceramide.
References
- 1. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized low density lipoproteins and lactosylceramide both stimulate the expression of proliferating cell nuclear antigen and the proliferation of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Ceramide Mediates Ox-LDL-Induced Human Vascular Smooth Muscle Cell Calcification via p38 Mitogen-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reproducibility of Lactosylceramide-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (B164483) (LacCer), a bioactive glycosphingolipid, is a critical intermediate in the biosynthesis of complex glycosphingolipids and a key component of cell membrane lipid rafts.[1][2][3][4] Emerging evidence highlights its role as a second messenger, transducing external stimuli into diverse cellular responses, including inflammation, proliferation, and apoptosis.[5][6] However, the reproducibility of these findings can be influenced by a variety of experimental factors. This guide provides an objective comparison of LacCer-induced cellular responses, supported by experimental data and detailed protocols, to aid researchers in designing robust and reproducible studies.
Lactosylceramide-Induced Proliferation
LacCer has been identified as a potent stimulator of cell proliferation, particularly in vascular smooth muscle cells, a key event in the pathogenesis of atherosclerosis.[7][8] The proliferative effect is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of kinase cascades like the ERK1/2 pathway.[7][9]
Comparative Data on LacCer-Induced Proliferation
The table below summarizes quantitative data from different studies, highlighting the variability in response based on cell type and experimental conditions. This comparison underscores the importance of context in assessing the reproducibility of LacCer's effects.
| Cell Type | LacCer Concentration | Duration | Proliferation Metric | Result (Fold Increase vs. Control) | Reference |
| Human Aortic Smooth Muscle Cells (AoSMC) | 10 µM | 48 hours | MTS Assay | ~1.6-fold | [7] |
| Human Aortic Smooth Muscle Cells (AoSMC) | 10 µM | Not Specified | [3H] Thymidine Incorporation | ~5-fold | [8] |
| Human Aortic Smooth Muscle Cells (AoSMC) | 10 µM | 24 hours | Superoxide Production | ~7-fold | [9] |
Note: Direct comparison of fold-increases should be approached with caution due to differences in assays and specific experimental conditions.
Key Signaling Pathway: LacCer-Induced Proliferation
Various external stimuli can converge on LacCer synthase, leading to the generation of LacCer.[1][3] This newly synthesized LacCer activates NADPH oxidase to produce ROS, which acts as a signaling molecule to trigger a kinase cascade (p21ras/Raf-1/MEK/ERK1/2), ultimately leading to the expression of transcription factors like c-fos and promoting cell proliferation.[9]
Experimental Protocol: Cell Proliferation (MTS Assay)
This protocol is based on methodologies described for human aortic smooth muscle cells.[7]
-
Cell Seeding: Plate Human Aortic Smooth Muscle Cells (AoSMCs) in a 96-well plate at a density of 5 x 10³ cells/well in smooth muscle cell basal medium (SmBM) supplemented with 5% FBS, growth factors, and antibiotics.
-
Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and starve them in serum-free SmBM for another 24 hours to synchronize the cell cycle.
-
Treatment: Treat the synchronized cells with varying concentrations of LacCer (e.g., 0-20 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader. The quantity of formazan (B1609692) product, as measured by the absorbance, is directly proportional to the number of living cells in culture.
-
Data Analysis: Express the results as a fold change in absorbance relative to the vehicle-treated control cells.
Lactosylceramide-Induced Apoptosis
While LacCer can promote proliferation in some contexts, it is also a critical mediator of apoptosis (programmed cell death) in others.[10] This dual role highlights the cell-type specificity and context-dependency of LacCer signaling. For instance, in human osteosarcoma cells, the conversion of ceramide to LacCer is a critical step for TNF-α-induced apoptosis.[10] Similarly, LacCer accumulation has been implicated in apoptosis in cigarette smoke-induced emphysema and in amnion cells.[11][12]
Comparative Data on LacCer-Induced Apoptosis
| Cell Type | Stimulus / Treatment | Apoptosis Metric | Result | Reference |
| Human Osteosarcoma (MG-63) | 50 µM LacCer | Not Specified | Induced apoptosis | [10] |
| Primary Amnion Cells & WISH cells | Lactosylceramide | Nuclear Matrix Protein (NMP) | ~20-fold increase | [11] |
| Bronchial Epithelial Cells (BEAS2B) | Cigarette Smoke Extract | Apoptosis (unspecified) | Significantly induced, rescued by LacCer synthase inhibitor | [12] |
Experimental Workflow for Assessing Reproducibility
To ensure the reproducibility of apoptosis studies, a standardized workflow is essential. Key variables include the source and purity of LacCer, the cell passage number, and the specific apoptosis assay used.
Experimental Protocol: Apoptosis Detection by Annexin V Staining
This protocol describes a common method for detecting early-stage apoptosis.
-
Cell Culture and Treatment: Culture cells (e.g., MG-63 osteosarcoma cells) to 70-80% confluency. Treat with LacCer or vehicle control for the desired time.
-
Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC, APC) and 5 µL of a viability dye (e.g., Propidium Iodide, 7-AAD) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Lactosylceramide-Induced Inflammation
LacCer is increasingly recognized as a lipid second messenger in inflammatory diseases.[13] It can be generated in response to pro-inflammatory stimuli like TNF-α and oxidized LDL.[1][3] The subsequent signaling cascade often involves the activation of cytosolic phospholipase A2 (cPLA2) and the NF-κB pathway, leading to the production of inflammatory mediators.[1][3][14][15]
Logical Relationships: Cellular Context Dictates LacCer Response
The cellular response to LacCer is not uniform; it is dictated by the cellular context, including the cell type and the presence of other stimuli. This can lead to different, sometimes opposing, outcomes from the same initial signal. Understanding these relationships is key to interpreting reproducibility across different experimental systems.
Experimental Protocol: Lactosylceramide Synthase Activity Assay
Reproducibility issues can often be traced back to the enzymatic activity responsible for LacCer production. Directly measuring LacCer synthase (β-1,4 galactosyltransferase) activity can provide crucial data for standardizing experiments. This protocol is a generalized method based on principles from multiple sources.[16][17]
-
Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors). Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cell/tissue homogenate (e.g., 50-100 µg of protein)
-
Acceptor substrate: Glucosylceramide (GlcCer)
-
Donor substrate: UDP-galactose (UDP-Gal), often radiolabeled (e.g., UDP-[³H]Gal) for detection.
-
Cofactors: Mn²⁺ (typically 10 mM) is required for enzyme activity.
-
Detergent: A detergent like Triton X-100 or Cutscum is often required to solubilize the lipid substrate.
-
Buffer: Cacodylate or Tris buffer to maintain pH.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.
-
Reaction Termination: Stop the reaction by adding a solvent mixture like chloroform/methanol (2:1, v/v).
-
Product Separation: Separate the product (radiolabeled LacCer) from the unreacted substrates (GlcCer and UDP-[³H]Gal). This can be achieved by methods like thin-layer chromatography (TLC) or column chromatography.
-
Quantification: Quantify the amount of product formed. If using a radiolabeled donor, this is typically done by liquid scintillation counting of the product spot/fraction.
-
Data Analysis: Express the enzyme activity in units such as pmol or nmol of product formed per mg of protein per hour.
Conclusion and Recommendations
The cellular responses induced by Lactosylceramide are potent but highly dependent on the cellular and experimental context. Discrepancies in reported outcomes, such as proliferation versus apoptosis, are not necessarily indicative of poor reproducibility but rather reflect the complex, pleiotropic nature of LacCer signaling.
To enhance the reproducibility and comparability of findings across different laboratories, researchers should:
-
Characterize Reagents: Fully characterize the purity and isomeric form of the LacCer used.
-
Standardize Cell Culture: Maintain consistent cell lines, passage numbers, and culture conditions.
-
Use Multiple Assays: Corroborate findings by using multiple, independent assays to measure the same biological endpoint (e.g., using both Annexin V staining and caspase activity assays for apoptosis).
-
Provide Detailed Methods: Publish highly detailed experimental protocols, including reagent sources, concentrations, and incubation times, to allow for accurate replication.
-
Consider the System: Acknowledge the specific cellular context and avoid over-generalizing findings from one cell type to another.
References
- 1. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactosylceramide is required in apoptosis induced by N-Smase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactosylceramide-induced apoptosis in primary amnion cells and amnion-derived WISH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 15. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cellular Lipidome: With and Without Lactosylceramide Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular Lipid Profiles in Response to Lactosylceramide (B164483).
This guide provides a comparative analysis of the lipidomic landscape of cells with and without exposure to exogenous Lactosylceramide (LacCer). Lactosylceramide, a glycosphingolipid found in the plasma membrane, is not merely a structural component but a bioactive molecule implicated in a variety of cellular processes, including inflammation, oxidative stress, and signal transduction.[1][2] Understanding the downstream effects of elevated LacCer on the broader cellular lipidome is crucial for elucidating its mechanisms of action and identifying potential therapeutic targets.
Comparative Lipidomics Data
| Lipid Class | Expected Change with LacCer Treatment | Rationale |
| Glycosphingolipids (Upstream) | ||
| Glucosylceramide (GlcCer) | Decrease | GlcCer is the direct precursor for LacCer synthesis; increased LacCer production would consume the GlcCer pool.[1] |
| Ceramides (Cer) | Variable | Ceramide is a precursor for GlcCer. Its levels may decrease due to consumption in the pathway leading to LacCer, or increase due to other signaling feedback loops. |
| Glycosphingolipids (Downstream) | ||
| Gangliosides (e.g., GM3) | Increase | LacCer is a key precursor for the synthesis of most major gangliosides.[1][2] |
| Globosides (e.g., Gb3) | Increase | LacCer is the precursor for the globo-series of glycosphingolipids. |
| Glycerophospholipids | ||
| Phosphatidylcholine (PC) | Decrease | LacCer-mediated activation of phospholipase A2 (cPLA2) can lead to the hydrolysis of PC to generate arachidonic acid and lysophosphatidylcholine.[1][2] |
| Phosphatidylethanolamine (PE) | Potential Decrease | cPLA2 can also act on PE, although PC is often the preferred substrate. |
| Signaling Lipids | ||
| Arachidonic Acid (AA) | Increase | Activation of cPLA2 by LacCer releases AA from glycerophospholipids.[1][2] |
| Prostaglandins | Increase | AA is a precursor for the synthesis of prostaglandins, which are key inflammatory mediators.[1] |
| Diacylglycerol (DAG) | Potential Increase | Some signaling pathways activated by LacCer may involve the hydrolysis of phospholipids, leading to DAG production. |
Experimental Protocols
The following section details the typical methodologies employed in a comparative lipidomics study investigating the effects of Lactosylceramide treatment.
Cell Culture and Treatment
-
Cell Line Selection: A suitable cell line (e.g., human aortic smooth muscle cells, neutrophils, or other cells known to respond to LacCer) is chosen.
-
Culturing: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach a desired confluency (typically 70-80%).
-
Lactosylceramide Treatment: A stock solution of Lactosylceramide (e.g., C8-LacCer, a cell-permeable analog) is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO). The treatment group of cells is incubated with a specific concentration of LacCer for a defined period (e.g., 24-48 hours). The control group is treated with the vehicle solvent alone.
Lipid Extraction
A modified Bligh-Dyer or Folch extraction method is commonly used for total lipid extraction:
-
Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Solvent Addition: The cell pellet is resuspended in a mixture of chloroform:methanol (typically 1:2, v/v).
-
Phase Separation: Chloroform and water are added to the mixture to induce phase separation. The mixture is vortexed and centrifuged.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected. The extraction process may be repeated to ensure complete recovery.
-
Drying: The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract is stored at -80°C until analysis.
Mass Spectrometry-Based Lipid Analysis
-
Sample Preparation: The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform with internal standards).
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system (e.g., HPLC or UPLC) coupled to a mass spectrometer. A C18 or HILIC column is typically used to separate the different lipid classes.
-
Mass Spectrometry: The separated lipids are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. Data is typically acquired in both positive and negative ion modes to cover a broad range of lipid species.
-
Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify and quantify the individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. The quantities are normalized to an internal standard and the total protein or cell number.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways initiated by Lactosylceramide and a typical experimental workflow for a comparative lipidomics study.
References
A Comparative Guide to Validating the Specificity of Lactosylceramide-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the plasma membrane of many cell types, is a critical player in various cellular processes, including cell adhesion, signal transduction, and immune responses. The specific recognition of LacCer by proteins is fundamental to these functions. Validating the specificity of these interactions is paramount for understanding their biological significance and for the development of targeted therapeutics. This guide provides a comprehensive comparison of key experimental methods used to validate the specificity of lactosyl-ceramide-binding proteins, complete with experimental data, detailed protocols, and visual workflows.
Comparison of Key Validation Methods
The selection of an appropriate method for validating the specificity of a LacCer-binding protein depends on several factors, including the nature of the protein, the required sensitivity, and the availability of specialized equipment. Below is a comparison of commonly employed techniques.
| Method | Principle | Throughput | Quantitative Data | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) Overlay Assay | Proteins bind to LacCer separated from other lipids on a TLC plate. | Low to Medium | Semi-quantitative | Simple, allows for screening against a mixture of lipids. | Prone to high background, not suitable for precise affinity determination. |
| Surface Plasmon Resonance (SPR) | Real-time detection of binding between an immobilized ligand (e.g., LacCer) and an analyte protein. | Low to Medium | Yes (k_on, k_off, K_d) | Provides real-time kinetic data, high sensitivity.[1] | Requires specialized equipment, immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a protein to LacCer in solution. | Low | Yes (K_d, ΔH, ΔS) | Label-free, solution-based measurement of thermodynamic parameters. | Requires large amounts of pure protein and lipid, low throughput. |
| Liposome (B1194612) Binding Assay | Proteins are incubated with liposomes containing LacCer, and bound protein is quantified. | Medium | Semi-quantitative to Quantitative | Mimics a membrane environment, versatile. | Can be complex to optimize, indirect detection of binding. |
| Glycolipid Microarray | Proteins are screened against a library of immobilized glycolipids, including LacCer. | High | Semi-quantitative to Quantitative | High-throughput screening of specificity against many glycans. | Requires specialized printing and scanning equipment. |
| Far-Western Blotting | A labeled LacCer probe is used to detect a specific binding protein on a blot. | Low | No | Can identify LacCer-binding proteins in a complex mixture. | Prone to non-specific binding, not quantitative. |
Quantitative Data for Lactosylceramide-Binding Proteins
The dissociation constant (K_d) is a key parameter for quantifying the binding affinity between a protein and LacCer. A lower K_d value indicates a higher binding affinity. The following table summarizes K_d values for various LacCer-binding proteins determined by different methods.
| Protein | Organism/Source | Method | Lactosylceramide K_d | Other Glycolipid K_d | Reference |
| LecA (PA-IL) | Pseudomonas aeruginosa | ITC | 12 nM (for a divalent galactoside derivative) | - | [2] |
| SadP | Salmonella enterica | ITC | 3 µM (for galabiose, a related disaccharide) | - | [3] |
| Cholera Toxin B subunit | Vibrio cholerae | SPR | No significant binding | GM1: 4.61 x 10⁻¹² M | |
| Potato Lectin (PL-I and PL-II) | Solanum tuberosum | TLC Overlay | Binding observed | N-acetyllactosamine-containing glycolipids: Binding observed | [3] |
| Anti-LacCer mAb T5A7 | Mouse | SPR | Binding observed | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in your research.
Thin-Layer Chromatography (TLC) Overlay Assay
This method allows for the direct assessment of protein binding to glycolipids separated on a TLC plate.
Protocol:
-
Glycolipid Separation: Spot a solution of purified lactosylceramide and other control glycolipids onto a high-performance TLC (HPTLC) plate. Develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water, 60:35:8, v/v/v).
-
Blocking: After drying the plate, block non-specific binding sites by incubating the plate in a solution of 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Protein Incubation: Incubate the blocked plate with a solution of the protein of interest (typically 1-10 µg/mL in PBS with 1% BSA) for 2 hours at room temperature with gentle agitation.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST) to remove unbound protein.
-
Detection:
-
If the protein is tagged (e.g., with His or GST), incubate with a primary antibody against the tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
If the protein is radiolabeled, directly expose the plate to X-ray film.
-
-
Visualization: For antibody-based detection, add an enhanced chemiluminescence (ECL) substrate and visualize the signal. For radiolabeled proteins, develop the autoradiogram. A positive signal at the position of the LacCer band indicates binding.[4][5]
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the interaction between a protein and LacCer.
Protocol:
-
Sensor Chip Preparation: Prepare a liposome solution containing lactosylceramide and immobilize it onto an L1 sensor chip. Alternatively, biotinylated LacCer can be captured on a streptavidin-coated sensor chip.
-
System Equilibration: Equilibrate the SPR system with running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Analyte Injection: Inject a series of concentrations of the purified protein over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in resonance units (RU) over time to obtain sensorgrams for the association and dissociation phases.
-
Regeneration: After each protein injection, regenerate the sensor surface by injecting a solution that disrupts the protein-LacCer interaction (e.g., a low pH buffer or a high salt solution) to remove the bound protein.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamic parameters of the protein-LacCer interaction in solution.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and lactosylceramide (or LacCer-containing liposomes) in the same, thoroughly degassed buffer. The concentration of the protein in the sample cell should be approximately 10-20 times the expected K_d, and the concentration of the LacCer solution in the syringe should be 10-15 times the protein concentration.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the LacCer solution into the protein solution in the sample cell while continuously monitoring the heat change.
-
Control Titration: Perform a control experiment by titrating the LacCer solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.[2][3]
Alternative Validation Methods
Beyond the core methods, several other techniques can provide valuable insights into the specificity of LacCer-binding proteins.
-
Far-Western Blotting: In this technique, separated proteins on a membrane are probed with labeled LacCer to identify binding partners.[6]
-
Glycolipid Microarray: This high-throughput method allows for the screening of a protein against a wide array of different glycolipids to comprehensively assess its binding specificity.
-
Saturation Transfer Difference (STD) NMR: This NMR technique can identify which parts of a ligand (in this case, the lactose (B1674315) headgroup of LacCer) are in close contact with the protein, providing structural information about the binding epitope.[7][8][9]
-
Photoaffinity Labeling: A photoreactive group is incorporated into the LacCer molecule. Upon UV irradiation, a covalent bond is formed between the LacCer and the binding protein, allowing for the identification of the binding site.[10][11][12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key LacCer-mediated signaling pathways and a general workflow for validating protein-LacCer interactions.
Caption: Lactosylceramide-mediated signaling pathways in inflammation and oxidative stress.[13][14][15][16]
Caption: A logical workflow for validating the specificity of a lactosylceramide-binding protein.
Caption: The relationship between binding affinity, specificity, and biological relevance.
References
- 1. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Isolectins from Solanum tuberosum with different detailed carbohydrate binding specificities: unexpected recognition of lactosylceramide by N-acetyllactosamine-binding lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lactosylceramide binding specificity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
A Side-by-Side Comparison of Synthetic vs. Natural Lactosylceramide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural lactosylceramide (B164483) (LacCer) is critical for designing robust experiments and interpreting results. This guide provides an objective comparison of their properties and performance, supported by experimental data and detailed protocols.
Lactosylceramide, a glycosphingolipid found in mammalian cell membranes, acts as a pivotal second messenger in a multitude of cellular processes, including inflammation, cell proliferation, and oxidative stress.[1][2] It is a precursor for the biosynthesis of more complex glycosphingolipids and plays a significant role in various signaling pathways.[1] This guide delves into a comparative analysis of synthetic lactosylceramide and its naturally occurring counterpart.
Physicochemical Properties
Both synthetic and natural lactosylceramide share the same fundamental structure, consisting of a ceramide backbone (a sphingoid base linked to a fatty acid) and a lactose (B1674315) headgroup. However, key differences arise from their origin.
Natural Lactosylceramide , typically isolated from sources like bovine buttermilk, exists as a heterogeneous mixture of species with varying fatty acid chain lengths and degrees of saturation.[3][4] This heterogeneity can influence its physical properties, such as membrane partitioning and interaction with other lipids and proteins.
Synthetic Lactosylceramide offers the advantage of being a single, well-defined molecular species.[5][6] Researchers can synthesize LacCer with a specific fatty acid chain length (e.g., C16:0) and sphingoid base, allowing for more controlled and reproducible experimental conditions. This homogeneity is particularly crucial for structure-activity relationship studies.
Synthesis and Isolation at a Glance
Table 1: Comparison of Synthetic and Natural Lactosylceramide Preparation
| Feature | Synthetic Lactosylceramide | Natural Lactosylceramide |
| Source | Chemical synthesis from precursors | Biological sources (e.g., bovine buttermilk) |
| Composition | Homogeneous, single molecular species | Heterogeneous mixture of different fatty acid chains |
| Purity | High purity achievable | Purity depends on the isolation and purification method |
| Scalability | Scalable for large quantities | Limited by the availability of the natural source |
| Modification | Amenable to isotopic labeling and functional group introduction | Modification is challenging |
Biological Activity: A Comparative Overview
While direct, side-by-side quantitative comparisons of synthetic and natural lactosylceramide in the same experimental systems are scarce in the literature, we can infer their activities from various studies. Most studies investigating the biological effects of exogenous lactosylceramide utilize commercially available, highly purified forms, which are often of synthetic or semi-synthetic origin.
Superoxide (B77818) Generation in Neutrophils
Lactosylceramide is a known activator of NADPH oxidase, leading to the production of superoxide anions (O₂⁻) in neutrophils, a key event in the inflammatory response.[7]
Table 2: Lactosylceramide-Induced Superoxide Production
| Lactosylceramide Type | Cell Type | Assay | Result | Reference |
| Exogenous LacCer | Human Neutrophils | Cytochrome c reduction | 2.1-fold increase over solvent control | [7] |
Induction of Cell Adhesion Molecules
LacCer can mediate the expression of intercellular adhesion molecule-1 (ICAM-1), a protein crucial for leukocyte adhesion to endothelial cells during inflammation.[8][9]
Table 3: Lactosylceramide-Mediated ICAM-1 Expression
| Lactosylceramide Type | Cell Type | Condition | Result | Reference |
| Exogenous LacCer | Human Umbilical Vein Endothelial Cells (HUVECs) | Shear Stress (20 dyn/cm²) | Reverses the inhibitory effect of D-PDMP on shear-induced ICAM-1 expression | [8][9] |
| Exogenous LacCer | Primary Cultured Astrocytes | TNF-α and IFNγ stimulation | Reverses the inhibitory effect of PDMP on CM-induced ICAM-1 expression | [10] |
Cell Proliferation and Migration
Studies have demonstrated the role of lactosylceramide in promoting the proliferation and migration of vascular smooth muscle cells, key events in the pathogenesis of atherosclerosis.[11]
Table 4: Effect of Lactosylceramide on Cell Proliferation
| Lactosylceramide Type | Cell Type | Assay | Concentration | Result | Reference |
| Exogenous LacCer | Human Aortic Smooth Muscle Cells | MTS Assay | 25 µM | Significant increase in proliferation | [11] |
| Exogenous LacCer | H9c2 Cardiomyocytes | [³H]-Leucine incorporation | 50-100 µM | Concentration-dependent increase in protein synthesis | [12][13] |
Signaling Pathways
Lactosylceramide exerts its biological effects by activating specific intracellular signaling cascades. A primary mechanism involves the activation of NADPH oxidase to generate reactive oxygen species (ROS).[1][2] These ROS can then act as second messengers to activate downstream pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell proliferation and migration.[11]
Lactosylceramide Signaling Pathway
Experimental Protocols
Protocol 1: Synthesis of C16:0-Lactosylceramide (Representative)
This protocol is a generalized representation based on multi-step syntheses described in the literature.[5]
-
Glycosylation: React a protected lactose donor (e.g., per-O-acetylated lactosyl bromide) with a protected sphingosine (B13886) acceptor in the presence of a promoter (e.g., silver triflate) to form the glycosidic bond.
-
Deprotection: Remove the protecting groups from the lactose moiety (e.g., via Zemplén deacetylation with sodium methoxide (B1231860) in methanol).
-
N-acylation: Couple the deprotected glycosylsphingosine with palmitic acid (C16:0) or its activated derivative (e.g., palmitoyl (B13399708) chloride) to form the ceramide linkage.
-
Purification: Purify the final product using silica (B1680970) gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthetic C16:0-Lactosylceramide using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Isolation of Natural Lactosylceramide from Bovine Buttermilk
This protocol is a general outline based on methods for lipid extraction and purification.[4]
-
Lipid Extraction: Extract total lipids from lyophilized bovine buttermilk powder using a chloroform (B151607):methanol (B129727) solvent system (e.g., 2:1, v/v).
-
Partitioning: Remove non-lipid contaminants by a Folch partitioning step with a salt solution (e.g., 0.9% NaCl).
-
Column Chromatography: Fractionate the total lipid extract using silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate neutral lipids, glycolipids, and phospholipids.
-
Further Purification: Collect the glycolipid-containing fractions and further purify lactosylceramide using additional chromatographic steps, such as high-performance liquid chromatography (HPLC).
-
Characterization: Analyze the purified fractions by thin-layer chromatography (TLC) and mass spectrometry to confirm the presence and assess the fatty acid composition of lactosylceramide.
Protocol 3: Measurement of Superoxide Generation in Neutrophils
This assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[7]
-
Cell Preparation: Isolate human neutrophils from fresh venous blood using density gradient centrifugation.
-
Assay Setup: Pre-coat a 96-well plate with anti-LacCer antibodies or a vehicle control.
-
Incubation: Add the neutrophil suspension to the wells along with cytochrome c and either SOD or a vehicle control.
-
Stimulation: Add synthetic or natural lactosylceramide to the wells at the desired concentrations.
-
Measurement: Incubate the plate at 37°C and measure the change in absorbance at 550 nm over time using a microplate reader.
-
Calculation: Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c.
General Experimental Workflow
Conclusion
Both synthetic and natural lactosylceramide are invaluable tools for studying cellular signaling and disease pathogenesis. Synthetic lactosylceramide provides a homogeneous and well-defined tool for precise structure-function studies, while natural lactosylceramide offers a biologically relevant mixture that may better reflect the in vivo context. The choice between synthetic and natural lactosylceramide will ultimately depend on the specific research question and the desired level of experimental control. Further research involving direct, quantitative comparisons of the biological activities of well-characterized synthetic and natural lactosylceramide preparations is warranted to fully elucidate any potential functional differences.
References
- 1. mdpi.com [mdpi.com]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. ashpublications.org [ashpublications.org]
- 8. karger.com [karger.com]
- 9. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Safety Operating Guide
Proper Disposal of Lactosylceramide (from Bovine Buttermilk): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Lactosylceramide derived from bovine buttermilk. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Lactosylceramide, a glycosphingolipid found in bovine buttermilk, is utilized in various research applications. While some sources may not classify pure Lactosylceramide as hazardous waste, it is often supplied in mixtures containing hazardous solvents or may be treated as a potentially bioactive compound. Therefore, a cautious approach to its disposal is warranted. A safety data sheet (SDS) for a neutral glycosphingolipid mixture containing Lactosylceramide indicates the presence of hazardous components, classifying the mixture as flammable, toxic if inhaled, and a suspected carcinogen with potential reproductive toxicity[1].
Given its origin from a biological source, it is also prudent to consider it as a non-hazardous biological material, which should be decontaminated before disposal.
Summary of Disposal Procedures
A multi-step approach is recommended for the disposal of Lactosylceramide (bovine buttermilk) and its associated waste. This involves proper segregation, decontamination, and disposal through a certified hazardous waste management service.
| Waste Type | Recommended Disposal Protocol |
| Solid Lactosylceramide | Treat as chemical waste. Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing Lactosylceramide | Treat as chemical waste. Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (non-sharps) | Decontaminate via autoclaving or chemical disinfection. Dispose of in a designated biohazardous waste container. |
| Contaminated Sharps | Place directly into a puncture-resistant sharps container designated for biohazardous waste. |
Detailed Experimental Protocols for Disposal
1. Personal Protective Equipment (PPE): Before handling Lactosylceramide waste, ensure appropriate PPE is worn, including but not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect solid Lactosylceramide waste using a dedicated scoop or spatula.
-
Place the solid waste into a designated, leak-proof, and clearly labeled "Hazardous Waste" container. The label should include the chemical name and any known hazards.
-
-
Liquid Waste:
-
Collect all solutions containing Lactosylceramide in a dedicated, leak-proof, and clearly labeled "Hazardous Waste" container.
-
Do not mix with other waste streams.
-
-
Contaminated Labware (Non-Sharps):
-
Includes items such as pipette tips, centrifuge tubes, and culture plates.
-
Decontaminate these materials by either:
-
Autoclaving: Place in an autoclave-safe bag and process according to standard laboratory procedures.
-
Chemical Disinfection: Immerse in a 10% bleach solution for a minimum of 30 minutes[2].
-
-
After decontamination, dispose of the items in a designated biohazardous waste container.
-
-
Contaminated Sharps:
-
Includes needles, syringes, and glass slides.
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Do not overfill the sharps container.
-
3. Final Disposal:
-
All hazardous chemical waste containers should be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Decontaminated biological waste should be disposed of according to your institution's biohazardous waste stream procedures.
Disposal Workflow
Caption: Disposal workflow for Lactosylceramide waste.
References
Personal protective equipment for handling Lactosylceramide (bovine buttermilk)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lactosylceramide (from bovine buttermilk), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can maintain a safe laboratory environment while handling this valuable biochemical reagent.
Lactosylceramide, a glycosphingolipid found in bovine buttermilk, is a key component in life science research.[1] While it is not classified as a hazardous substance based on currently available data, proper handling and disposal are crucial to minimize any potential risks and ensure the integrity of your experiments.[2]
Essential Safety and Handling Information
To ensure the safe handling of Lactosylceramide, it is important to be aware of its properties and the necessary precautions.
| Property | Value | Source |
| Purity | >98% | [3] |
| Physical State | Solid | N/A |
| Storage Temperature | -20°C | Cayman Chemical |
| Solubility | Soluble in Chloroform:Methanol (2:1) | Matreya, LLC |
Personal Protective Equipment (PPE)
When handling Lactosylceramide, a standard suite of personal protective equipment is required to prevent direct contact and ensure personal safety.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect clothing and skin from accidental splashes.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[4][5]
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from any potential splashes of solutions containing Lactosylceramide.[4][6]
Operational Plan: From Receipt to Use
A systematic approach to handling Lactosylceramide from the moment it arrives in the laboratory to its use in experiments is critical for safety and research integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match your order.
-
Note the storage requirements and transfer the product to a -20°C freezer immediately.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
Use appropriate solvents, such as a chloroform:methanol (2:1) mixture, to dissolve the lipid.
-
Ensure all glassware is clean and dry to prevent contamination.
3. Experimental Use:
-
When working with solutions of Lactosylceramide, always wear the recommended PPE.
-
Avoid direct contact with the solution.
-
Work in a designated area to contain any potential spills.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of waste contaminated with Lactosylceramide is a critical final step in the handling process.
Solid Waste:
-
Non-contaminated waste: Items such as packaging and unopened vials can be disposed of as general laboratory waste.
-
Contaminated solid waste: This includes used gloves, pipette tips, and empty vials that have come into contact with Lactosylceramide. While not classified as hazardous, it is good laboratory practice to segregate this waste.[7] Place these items in a designated, clearly labeled waste container.
Liquid Waste:
-
Unused solutions: Unused or waste solutions of Lactosylceramide should be collected in a designated, sealed, and clearly labeled waste container.
-
Aqueous solutions: Small quantities of aqueous solutions containing Lactosylceramide may be disposed of down the sanitary sewer, followed by flushing with plenty of water, in accordance with local regulations.[7] It is advisable to check with your institution's environmental health and safety department for specific guidelines.
Decontamination:
-
In case of a spill, decontaminate the affected area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water.
Below is a workflow diagram illustrating the safe handling and disposal of Lactosylceramide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
